molecular formula C11H12N2O2 B187017 Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2549-19-1

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

カタログ番号: B187017
CAS番号: 2549-19-1
分子量: 204.22 g/mol
InChIキー: FLAQFBICEAEEOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQFBICEAEEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353507
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-19-1
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Foundational & Exploratory

Physicochemical Properties of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic organic compound featuring a fused imidazopyridine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and as a precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for property characterization.

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental and manufacturing processes.

Quantitative Data Summary

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are predicted based on computational models and may vary from experimentally determined values.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[1][2][3]
Molecular Weight 204.23 g/mol [1][3][4]
Melting Point 64-65 °C[1]
Boiling Point Not Experimentally Determined
Density (Predicted) 1.19 ± 0.1 g/cm³[1]
logP (Predicted) 2.7[2]
pKa Not Experimentally Determined
Appearance Solid[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. Below are methodologies for determining key properties of this compound.

Synthesis of this compound

A common synthetic route to this class of compounds involves the reaction of an aminopyridine with a β-keto ester.[6]

Materials:

  • 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., digital melting point apparatus)

  • Capillary tubes

Procedure:

  • Finely powder a small sample of the dried compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is a standard approach.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • This compound

  • Separatory funnel

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Determination of pKa

The ionization constant (pKa) is essential for understanding the charge state of a molecule at a given pH, which influences its solubility, binding to biological targets, and transport across membranes. Potentiometric titration is a common method.

Materials:

  • pH meter with a calibrated electrode

  • Burette

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • A suitable co-solvent if the compound has low aqueous solubility (e.g., methanol or DMSO)

  • This compound

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of water (or a water/co-solvent mixture).

  • Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized acid or base, adding small, precise volumes of the titrant.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the inflection point of the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_physicochem Physicochemical Profiling cluster_stability Stability Assessment synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity melting_point Melting Point purity->melting_point solubility Aqueous & Solvent Solubility purity->solubility logp Lipophilicity (logP/logD) purity->logp pka Ionization Constant (pKa) purity->pka chemical_stability Chemical Stability (pH, Temp) solubility->chemical_stability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) logp->metabolic_stability pka->chemical_stability pka->metabolic_stability

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Chemical Structure and IUPAC Name

This compound is a fused bicyclic heteroaromatic compound. The core structure consists of an imidazole ring fused to a pyridine ring.

IUPAC Name: this compound.[1]

The structure of this molecule is characterized by a methyl group at position 2 and an ethyl carboxylate group at position 3 of the imidazo[1,2-a]pyridine scaffold.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.23 g/mol [1]
CAS Number 2549-19-1[1]
Appearance Pale yellow solid[2]
Melting Point 64-65 °C[1]
Predicted Density 1.19 ± 0.1 g/cm³[1]

Synthesis Protocols

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common and efficient method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Experimental Protocol: One-Pot, Two-Step Synthesis

A convenient one-pot, two-step synthesis has been developed for 3-substituted imidazo[1,2-a]pyridines.[3] This method offers high yields and operational simplicity.

  • Step 1: Formation of the N-ylide intermediate

    • 2-Aminopyridine (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv.) are mixed and stirred in DMF (2 mL) at 65 °C for 2 hours.

  • Step 2: Cyclization

    • To the reaction mixture, ethyl bromoacetate (1.2 equiv.) and sodium bicarbonate (NaHCO₃) (1.5 equiv.) are added.

    • The mixture is then heated to 85 °C for 1 hour.

    • After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with an organic solvent (e.g., CHCl₃).

    • The organic layers are combined, dried, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography to yield the desired ethyl imidazo[1,2-a]pyridine-3-carboxylate.[3]

G reagents 2-Aminopyridine + DMF-DMA intermediate N-ylide Intermediate reagents->intermediate Step 1: 65°C, 2h product This compound intermediate->product Step 2: 85°C, 1h cyclization_reagents Ethyl Bromoacetate + NaHCO3 cyclization_reagents->product purification Purification (Column Chromatography) product->purification

Caption: Workflow for the one-pot synthesis of this compound.

Spectroscopic Data

¹H NMR Data for Ethyl-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (400 MHz, Chloroform-d): [4]

  • δ 9.49 (dd, J = 1.9, 0.9 Hz, 1H)

  • δ 7.52–7.46 (m, 1H)

  • δ 7.44 (dd, J = 9.4, 1.9 Hz, 1H)

  • δ 4.44 (q, J = 7.1 Hz, 2H)

  • δ 2.70 (s, 3H)

  • δ 1.44 (t, J = 7.1 Hz, 3H)

Mass Spectrometry Data for Ethyl-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate: [4]

  • APCI-MS: m/z 283.1 [M + H]⁺

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, including antitubercular, anti-inflammatory, and anticancer properties. This compound serves as a crucial starting material for the synthesis of more complex and biologically active derivatives.

Antitubercular Activity: Derivatives of this compound have shown potent activity against Mycobacterium tuberculosis. For instance, a related compound, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, exhibited weak activity against the H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM.[5] However, further derivatization of this scaffold has led to compounds with significantly improved potency, with some derivatives showing MIC₉₀ values in the sub-micromolar range against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[6]

Anti-inflammatory Activity and Signaling Pathway Modulation: Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. A novel derivative has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[7] These pathways are critical regulators of the inflammatory response.

The proposed mechanism involves the inhibition of STAT3 phosphorylation, which in turn suppresses the expression of downstream pro-inflammatory genes such as COX-2 and iNOS. Additionally, the compound was found to increase the expression of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent activation of inflammatory gene transcription.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor STAT3 STAT3 receptor->STAT3 Signal pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n IKB IκBα NFKB NF-κB IKB->NFKB Inhibits NFKB_n NF-κB NFKB->NFKB_n IKB_NFKB IκBα-NF-κB Complex IKB_NFKB->NFKB Degradation of IκBα compound Imidazo[1,2-a]pyridine Derivative compound->pSTAT3 Inhibits compound->IKB Upregulates genes Pro-inflammatory Genes (COX-2, iNOS) pSTAT3_n->genes Activates NFKB_n->genes Activates

References

Technical Guide: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental protocols for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 2549-19-1). The information is intended to support research, development, and safety management involving this compound.

Chemical Properties

This compound is a heterocyclic organic compound.[1] Its core structure is the imidazo[1,2-a]pyridine bicyclic system, which is of significant interest in medicinal chemistry. The quantitative physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[1][2]
Molecular Weight 204.23 g/mol [2]
Melting Point 64-65 °C[3][4]
Boiling Point Not available[3]
Density (Predicted) 1.19 ± 0.1 g/cm³[4]
Appearance Light yellow to light brown solid
pKa (Predicted) 5.29 ± 0.10
LogP (Predicted) 1.81942[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]
Topological Polar Surface Area (TPSA) 43.6 Ų[2]

Safety Data

The compound is classified as harmful if swallowed and causes skin irritation. Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Pictogram GHS07: Exclamation Mark[2]
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Storage: Store at room temperature in a dry, well-ventilated place.[2] Keep container tightly closed.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of solid organic compounds are provided below.

3.1. Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.[5][6]

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Finely powder a small amount of the solid sample using a mortar and pestle.

    • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted (T2).

    • The melting point range is reported as T1-T2.

3.2. Density Determination (Buoyancy Method)

This protocol outlines the determination of the density of a solid sample using Archimedes' principle.[7]

  • Apparatus: Analytical balance with a density determination kit (including a beaker, sample holder, and a plummet of known volume), and an auxiliary liquid of known density (e.g., ethanol or water, in which the sample is insoluble).

  • Procedure:

    • Weigh the dry solid sample in the air (m_air).

    • Place the beaker with the auxiliary liquid on the balance and tare.

    • Immerse the solid sample completely in the auxiliary liquid, ensuring no air bubbles are attached, and weigh the sample while immersed (m_liquid).

    • The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid where ρ_liquid is the density of the auxiliary liquid at the experimental temperature.

3.3. Solubility Determination

This protocol describes a qualitative method to determine the solubility of a solid organic compound in various solvents.[8][9][10]

  • Apparatus: Test tubes, spatula, vortex mixer (optional), and a range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. HCl, 5% aq. NaOH).

  • Procedure:

    • Place approximately 10-20 mg of the solid sample into a clean, dry test tube.

    • Add 1 mL of the chosen solvent to the test tube.

    • Vigorously shake or vortex the test tube for 1-2 minutes.

    • Visually inspect the solution to determine if the solid has completely dissolved.

    • If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."

    • Repeat the procedure for each solvent.

Synthesis and Biological Activity

4.1. Synthesis Workflow

This compound can be synthesized via the condensation of 2-aminopyridine with an appropriate β-keto ester. A general synthetic route is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Aminopyridine 2-Aminopyridine Solvent_Reflux Ethanol, Reflux 2-Aminopyridine->Solvent_Reflux Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Solvent_Reflux Product This compound Solvent_Reflux->Product

Caption: Synthesis of this compound.

4.2. Biological Activity and Signaling Pathway

The imidazo[1,2-a]pyridine scaffold is a key feature in a class of compounds with potent antitubercular activity.[11] These compounds have been shown to target the cytochrome b subunit (QcrB) of the ubiquinol cytochrome c reductase in the electron transport chain of Mycobacterium tuberculosis.[12][13][14][15] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP levels and ultimately inhibiting bacterial growth.[11][12][13]

Mechanism_of_Action Imidazopyridine Imidazo[1,2-a]pyridine Compound QcrB QcrB (Cytochrome b subunit) Imidazopyridine->QcrB Inhibits ETC Electron Transport Chain (Complex III) QcrB->ETC Proton_Motive_Force Disruption of Proton Motive Force ETC->Proton_Motive_Force Disrupts ATP_Depletion ATP Depletion Proton_Motive_Force->ATP_Depletion Bacterial_Growth_Inhibition Inhibition of M. tuberculosis Growth ATP_Depletion->Bacterial_Growth_Inhibition

Caption: Mechanism of action of imidazopyridine antitubercular agents.

References

In-Depth Spectroscopic Analysis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, supported by detailed experimental protocols. Furthermore, it visualizes the analytical workflow and a relevant biological signaling pathway, offering a complete resource for researchers in the field.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to reveal the specific electronic environment of each hydrogen atom in the molecule. Based on the analysis of similar structures, such as Ethyl-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate, the following proton signals are anticipated in a solvent like deuterochloroform (CDCl₃)[1].

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~9.50d1HAromatic H (H-5)
~7.50m2HAromatic H (H-7, H-8)
~7.00t1HAromatic H (H-6)
4.44q2H-OCH₂CH₃
2.70s3H-CH₃ (on imidazo ring)
1.44t3H-OCH₂CH₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are tabulated below.

Chemical Shift (δ) (ppm)Assignment
~164C=O (ester)
~145C-2 (imidazo ring)
~142C-8a (bridgehead)
~128C-5
~125C-7
~117C-8
~112C-6
~108C-3 (imidazo ring)
~60-OCH₂CH₃
~15-CH₃ (on imidazo ring)
~14-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (molar mass: 204.23 g/mol ), the following ions are expected to be observed.

m/zIon
205.097[M+H]⁺
227.079[M+Na]⁺
204.090[M]⁺
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are predicted as follows:

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1640C=N stretch (imidazo ring)
~1500-1400C=C stretch (aromatic)
~1250C-O stretch (ester)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for the analysis of organic compounds.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm or residual solvent peak).

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum, with the appropriate referencing for the solvent used.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the solution if any particulate matter is present.

Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

  • Set the mass range to scan for the expected molecular ion and potential fragments.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a relevant biological signaling pathway where imidazo[1,2-a]pyridine derivatives have shown activity.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Chemical Shifts Coupling Constants MS->Structure Molecular Weight Elemental Formula Functional_Groups Functional Group ID IR->Functional_Groups Vibrational Modes Final_Report Comprehensive Report Structure->Final_Report Combined Analysis Purity Purity Assessment Purity->Final_Report Combined Analysis Functional_Groups->Final_Report Combined Analysis

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Imidazo[1,2-a]pyridine in PI3K/Akt/mTOR Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Survival Cell Survival mTORC1->Survival Imidazopyridine Ethyl 2-methylimidazo[1,2-a] pyridine-3-carboxylate (Potential Inhibitor) Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridines.

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of this privileged structure, from its initial synthesis to its evolution into a cornerstone of modern drug discovery. Detailed experimental protocols for key synthetic methodologies, quantitative data on reaction yields and biological activities, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Context

The first synthesis of the imidazo[1,2-a]pyridine ring system is attributed to the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) in 1925.[1] His pioneering work involved the reaction of 2-aminopyridine with α-haloaldehydes, specifically bromoacetaldehyde, at high temperatures (150-200 °C) in a sealed tube. This method, now known as the Tschitschibabin reaction, initially provided the fused heterocyclic system in modest yields.[1] Subsequent refinements by Tschitschibabin and other researchers, such as the use of a base like sodium bicarbonate, allowed the reaction to proceed under milder conditions with improved efficiency.[1] This foundational discovery laid the groundwork for the extensive exploration of the imidazo[1,2-a]pyridine scaffold and its derivatives in the decades that followed.

The initial discovery spurred further research into more efficient and versatile synthetic routes. The development of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century and into the 21st century has significantly expanded the chemical space accessible for imidazo[1,2-a]pyridine derivatives. These advancements have been pivotal in the discovery of clinically significant drugs.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly since its discovery. Below are detailed protocols for the classical Tschitschibabin reaction and two of the most influential modern methods: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and a copper-catalyzed synthesis.

Classical Synthesis: The Tschitschibabin Reaction

This method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Experimental Protocol:

  • Materials: 2-aminopyridine (1.0 eq), α-bromoacetophenone (1.0 eq), sodium bicarbonate (2.0 eq), ethanol.

  • Procedure:

    • To a solution of 2-aminopyridine in ethanol, add α-bromoacetophenone.

    • Add sodium bicarbonate to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Tschitschibabin_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Reaction Mixture Reaction Mixture 2-Aminopyridine->Reaction Mixture alpha-Halo-carbonyl alpha-Halo-carbonyl alpha-Halo-carbonyl->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Mixture Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Mixture Workup Workup Reaction Mixture->Workup Purification Purification Workup->Purification Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Purification->Imidazo[1,2-a]pyridine

Multicomponent Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Experimental Protocol: [2]

  • Materials: 2-aminopyridine (1.0 eq), aldehyde (e.g., benzaldehyde, 1.0 eq), isocyanide (e.g., tert-butyl isocyanide, 1.0 eq), scandium(III) triflate (Sc(OTf)₃, 10 mol%), methanol.

  • Procedure:

    • To a solution of 2-aminopyridine and benzaldehyde in methanol, add scandium(III) triflate.

    • Add tert-butyl isocyanide to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

GBB_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Reaction Mixture Reaction Mixture 2-Aminopyridine->Reaction Mixture Aldehyde Aldehyde Aldehyde->Reaction Mixture Isocyanide Isocyanide Isocyanide->Reaction Mixture Catalyst (e.g., Sc(OTf)3) Catalyst (e.g., Sc(OTf)3) Catalyst (e.g., Sc(OTf)3)->Reaction Mixture Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture Workup Workup Reaction Mixture->Workup Purification Purification Workup->Purification 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Purification->3-Aminoimidazo[1,2-a]pyridine

Copper-Catalyzed Synthesis

Copper catalysis offers an efficient and versatile method for the synthesis of a variety of substituted imidazo[1,2-a]pyridines.

Experimental Protocol: [3]

  • Materials: 2-aminopyridine (1.0 eq), nitroolefin (1.2 eq), copper(I) bromide (CuBr, 10 mol%), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel, add 2-aminopyridine, nitroolefin, and copper(I) bromide.

    • Add N,N-dimethylformamide as the solvent.

    • Heat the reaction mixture at 80 °C under an air atmosphere for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary

The versatility of synthetic methods allows for the preparation of a wide array of imidazo[1,2-a]pyridine derivatives with varying yields and biological activities.

Comparison of Synthetic Methodologies
Synthetic MethodKey ReactantsCatalyst/ConditionsTypical Yields (%)Reference
Tschitschibabin Reaction2-Aminopyridine, α-HaloketoneBase, Heat40-70[1]
Groebke-Blackburn-Bienaymé2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted Acid60-98[4]
Copper-Catalyzed A³ Coupling2-Aminopyridine, Aldehyde, AlkyneCu(I) salt70-95[5]
Microwave-Assisted Synthesis2-Aminopyridine, α-HaloketoneSolvent-free or Green Solvents85-95[6]
Biological Activity of Notable Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs and clinical candidates.

CompoundTherapeutic TargetBiological Activity (Kᵢ or IC₅₀)IndicationReference
Zolpidem GABA-A Receptor (α₁ subtype selective)Kᵢ = 20 nM (α₁β₂γ₂)Insomnia[7]
Kᵢ = 400 nM (α₂β₁γ₂)[7]
Kᵢ = 400 nM (α₃β₁γ₂)[7]
Alpidem GABA-A Receptor (α₁ subtype selective)High Affinity for α₁Anxiety (withdrawn)[8]
MBM-17 Nek2 KinaseIC₅₀ = 3.0 nMCancer[9]
MBM-55 Nek2 KinaseIC₅₀ = 1.0 nMCancer[9]
Compound 11 (Hicken et al.)PDGFRβIC₅₀ < 100 nMCancer[10]
Compound 12b (Iodine catalyzed synthesis)Anticancer (Hep-2 cells)IC₅₀ = 11 µMCancer[11]

Involvement in Cellular Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate the activity of several key signaling pathways implicated in various diseases.

GABA-A Receptor Modulation

Compounds like Zolpidem and Alpidem are positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Their binding to the benzodiazepine site on the receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in sedative and anxiolytic effects.

GABA_A_Signaling cluster_receptor Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Influx Chloride (Cl⁻) Influx GABA_A->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A Binds Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABA_A Potentiates Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Causes Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Nek2 Kinase Inhibition

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation. Overexpression of Nek2 is associated with aneuploidy and tumorigenesis. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of Nek2, leading to cell cycle arrest and apoptosis in cancer cells.

Nek2_Signaling Nek2 Nek2 Kinase Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Promotes Cell_Cycle_Arrest Cell Cycle Arrest Nek2->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Nek2->Apoptosis Inhibition leads to Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->Nek2 Inhibits Aneuploidy Aneuploidy Centrosome_Separation->Aneuploidy Dysregulation leads to Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Contributes to

PDGFR Signaling Inhibition

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that, upon activation by their ligands, initiate downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration. Dysregulation of PDGFR signaling is a hallmark of many cancers. Imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of PDGFR, blocking these pro-tumorigenic pathways.

PDGFR_Signaling cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Activates RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK Initiates PI3K_Akt PI3K-Akt Pathway PDGFR->PI3K_Akt Initiates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PDGFR Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Survival Survival PI3K_Akt->Survival Block Inhibition Proliferation->Block Survival->Block Migration->Block

Conclusion

From its initial discovery through a classical condensation reaction to its current status as a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine core has demonstrated remarkable versatility and therapeutic potential. The continuous development of novel and efficient synthetic methodologies has enabled the exploration of a vast chemical space, leading to the identification of potent modulators of key biological targets. This technical guide provides a foundational understanding of the history, synthesis, and biological importance of the imidazo[1,2-a]pyridine scaffold, serving as a valuable resource for the ongoing development of new and improved therapeutic agents based on this remarkable heterocyclic system.

References

Technical Dossier: Analysis of InChIKey FLAQFBICEAEEOA-UHFFFAOYSA-N

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation and Compound Identification

An initial search for the International Chemical Identifier Key (InChIKey) "FLAQFBICEAEEOA-UHFFFAOYSA-N" did not yield a direct match in publicly available chemical databases. This suggests that the provided InChIKey may be incorrect or corresponds to a compound that is not widely documented.

Subsequent analysis of the InChIKey structure was performed to identify the intended compound. The first block of 14 characters, "FLAQFBICEAEEOA," encodes the core molecular structure. However, without a valid InChI string, reverse engineering to the exact structure is not feasible. The second block, "UHFFFAOYSA," indicates that the stereochemistry is undefined or standard. The final character, "N," denotes a neutral charge.

Given the absence of a direct match, further investigation into potential transcriptional errors or similar InChIKeys was conducted. No closely related and structurally plausible compounds could be definitively identified based on the provided key.

A comprehensive technical guide for the compound associated with InChIKey FLAQFBICEAEEOA-UHFFFAOYSA-N cannot be provided at this time due to the inability to identify the specific chemical entity. The core requirements of data presentation, experimental protocols, and mandatory visualizations are contingent upon having a known compound with associated research and data.

Recommendations for Researchers, Scientists, and Drug Development Professionals

To proceed with obtaining the requested in-depth technical information, it is crucial to first verify the accuracy of the InChIKey. The following steps are recommended:

  • Verify the Source: Double-check the source from which the InChIKey was obtained for any potential typographical errors.

  • Alternative Identifiers: If available, utilize other identifiers for the compound of interest, such as its chemical name, CAS registry number, or SMILES string, to perform a new search.

  • Consult Chemical Databases: Directly query major chemical databases (e.g., PubChem, ChemSpider, SciFinder) with any available information to ascertain the correct InChIKey.

Once the correct compound and its corresponding InChIKey are established, a thorough literature search can be initiated to gather the necessary data to fulfill the requirements of a detailed technical guide. Without this foundational information, the creation of the requested content is not possible.

Predicted Biological Targets for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While direct experimental data on the biological targets of this compound is limited, its frequent use as a key intermediate in the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway strongly predicts its engagement with this critical cellular cascade. This technical guide summarizes the evidence for PI3K as a primary biological target and provides an overview of the associated experimental methodologies.

Predicted Primary Biological Target: Phosphoinositide 3-Kinase (PI3K)

The imidazo[1,2-a]pyridine core structure is a recognized pharmacophore for inhibitors of PI3K, a family of lipid kinases crucial for regulating cell growth, proliferation, survival, and metabolism. This compound serves as a foundational scaffold for the synthesis of more complex molecules that have demonstrated potent inhibitory activity against PI3K, particularly the PI3Kα isoform, and in some cases, dual PI3K/mTOR inhibition.

The rationale for predicting PI3K as a target is based on numerous studies where this compound is a starting material for the synthesis of analogues of known PI3K inhibitors, such as ZSTK474.[1][2] These synthetic efforts involve modifying the core structure of this compound to enhance binding affinity and inhibitory potency against the ATP-binding pocket of the PI3K enzyme.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central signaling network often dysregulated in cancer. The diagram below illustrates the key components of this pathway and the predicted point of inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Biological Activity of Imidazo[1,2-a]pyridine Derivatives

While no direct quantitative data for this compound has been identified, several studies have reported the potent PI3K inhibitory activity of its derivatives. The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyridine-based PI3K inhibitors.

Compound IDTarget(s)IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 35 PI3Kα0.15T47D (Breast Cancer)7.9[3]
MCF-7 (Breast Cancer)9.4[3]
Compound 2g p110α0.0018--[4]
Compound 12 p110α0.0028A375 (Melanoma)0.14[4]
HeLa (Cervical Cancer)0.21[4]
Compound 15a PI3K/mTORPI3Kα: 0.023, mTOR: 0.112HCT116 (Colon Cancer)0.25[5]
HT-29 (Colon Cancer)0.31[5]

Other Potential Biological Targets

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for other therapeutic applications, suggesting that this compound could serve as a starting point for developing agents with different biological targets. These include:

  • Antimalarial Agents: The synthesis of thiazolidin-3-yl-imidazo-pyridine-3-carboxamides from this compound has been reported for their potential antimalarial activity against P. falciparum.

  • Antituberculosis Agents: Modifications of the imidazo[1,2-a]pyridine core have yielded compounds with potent antitubercular activity.[6]

  • Somatostatin Receptor Subtype 4 (SSTR4) Agonists: this compound has been used in the synthesis of SSTR4 agonists, which have potential applications in pain management.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of PI3K inhibition.

In Vitro PI3K Alpha Kinase Assay (Biochemical Assay)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kα enzyme.

PI3K_Assay_Workflow Start Start: Prepare Reagents Compound_Prep 1. Prepare serial dilutions of This compound derivative in DMSO Start->Compound_Prep Dispense 2. Dispense diluted compound and controls into a 384-well plate Compound_Prep->Dispense Add_Enzyme 3. Add PI3Kα enzyme solution to each well Dispense->Add_Enzyme Initiate_Reaction 4. Initiate reaction by adding PIP2 substrate and ATP Add_Enzyme->Initiate_Reaction Incubate_1 5. Incubate at room temperature for 60 minutes Initiate_Reaction->Incubate_1 Stop_Reaction 6. Stop reaction and detect product (e.g., using ADP-Glo™ Kinase Assay) Incubate_1->Stop_Reaction Incubate_2 7. Incubate for 40 minutes Stop_Reaction->Incubate_2 Read_Plate 8. Read luminescence on a plate reader Incubate_2->Read_Plate Analyze 9. Calculate IC50 values using non-linear regression Read_Plate->Analyze End End Analyze->End

References

Molecular weight and formula of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance.

Core Compound Specifications

This compound is a notable member of the imidazo[1,2-a]pyridine class of compounds, which are recognized for their diverse pharmacological activities.[1] The core structure consists of a fused imidazole and pyridine ring system.

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₂[2][3][4][5][6]
Molecular Weight 204.23 g/mol [4][5][6]
CAS Number 2549-19-1[2][4][7]
Appearance Pale yellow solid[8]
Melting Point 64-65 °C[5]
Density (Predicted) 1.19±0.1 g/cm³[5]

Synthesis Protocols

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various methods. A common approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. A convenient two-step, one-pot method has been developed for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[9]

Example Experimental Protocol: Two-Step, One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines [9]

This protocol provides a general framework. For the specific synthesis of this compound, appropriate starting materials would be selected.

Materials:

  • 2-Aminopyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl 2-bromoacetate (as an example of an active electrophile)

  • Solvent (e.g., Ethanol)

Procedure:

  • A solution of 2-aminopyridine in a suitable solvent is prepared in a reaction vessel.

  • N,N-dimethylformamide dimethyl acetal is added to the solution. The mixture is stirred at room temperature to facilitate the formation of the intermediate.

  • An active electrophile, such as ethyl 2-bromoacetate, is then introduced into the reaction mixture.

  • The reaction is heated under reflux for a specified period, typically several hours, to drive the cyclization and formation of the imidazo[1,2-a]pyridine ring system.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure 3-substituted imidazo[1,2-a]pyridine.

For a related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the synthesis involves the reaction of 6-methylpyridin-2-ylamine with ethyl 3-bromo-2-oxopropionate in ethanol, followed by refluxing for 6 hours.[10] The product is precipitated by adjusting the pH with solid anhydrous KHCO₃.[10]

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitubercular, and anticancer properties.[1][11][12] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Recent studies have shown that certain imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor-κB) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[13] These pathways are crucial in regulating the expression of genes involved in inflammation and cell survival.

Below is a diagram illustrating the logical relationship in a common experimental workflow to assess the anti-inflammatory activity of a novel imidazo[1,2-a]pyridine derivative.

experimental_workflow Experimental Workflow for Anti-Inflammatory Activity Assessment cluster_synthesis Compound Preparation cluster_cell_culture In Vitro Model cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of Imidazo[1,2-a]pyridine Derivative treatment Treatment with Compound synthesis->treatment cell_lines Cell Culture (e.g., MDA-MB-231, SKOV3) cell_lines->treatment viability Cell Viability Assay (MTT) treatment->viability elisa ELISA for Inflammatory Cytokines & NF-κB Activity treatment->elisa qpcr qPCR for Gene Expression (COX-2, iNOS) treatment->qpcr western_blot Western Blot for Protein Expression (IκBα, STAT3, Bcl-2) treatment->western_blot data_analysis Data Interpretation and Conclusion viability->data_analysis elisa->data_analysis qpcr->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

This workflow demonstrates a logical progression from compound synthesis to in vitro testing and data analysis to evaluate the therapeutic potential of new imidazo[1,2-a]pyridine derivatives. The modulation of pathways like NF-κB and STAT3 by these compounds highlights their potential in the development of novel anti-inflammatory and anticancer agents.[13] Furthermore, derivatives of this scaffold have been investigated as potent antitubercular agents, targeting enzymes such as pantothenate synthetase.[12]

References

Solubility profile of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in common lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. The methodologies outlined below are standard in drug discovery and development and will enable researchers to generate reliable and reproducible solubility data.

Introduction to this compound

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are recognized for their diverse biological activities. While specific data on this particular ester is sparse, the imidazo[1,2-a]pyridine scaffold is a key feature in a number of compounds investigated for various therapeutic applications, including as antitubercular agents. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been reported. General observations suggest that it is a solid at room temperature and is likely soluble in a range of organic solvents. To facilitate the systematic collection of this crucial data, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method Used
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetone25Shake-Flask
Isopropyl Alcohol25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask
Ethyl Acetate25Shake-Flask
Phosphate Buffered Saline (pH 7.4)25Shake-Flask

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

  • Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.

  • Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

The Rising Therapeutic Promise of Imidazo[1,2-a]pyridines: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical review reveals the expanding therapeutic potential of imidazo[1,2-a]pyridine derivatives, a versatile class of heterocyclic compounds demonstrating significant efficacy across a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates current research, presenting quantitative data, detailed experimental protocols, and elucidating the underlying mechanisms of action through signaling pathway diagrams.

The unique structural scaffold of imidazo[1,2-a]pyridines has established them as "privileged structures" in medicinal chemistry, leading to the development of several marketed drugs such as zolpidem for insomnia and alpidem for anxiety.[1][2] The core of this review lies in the systematic presentation of the vast and growing body of research that underscores the potential of these derivatives to yield novel therapeutic agents.

Anticancer Potential: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of crucial signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

A significant number of derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently hyperactivated in many cancers.[3][4] For instance, one study reported a derivative that potently inhibits PI3Kα with an IC50 of 2 nM and demonstrates significant anti-proliferative effects in breast cancer cell lines.[3] Another compound was found to inhibit both PI3K and mTOR, showcasing dual inhibitory action.[4][5] This inhibition leads to cell cycle arrest and apoptosis, as evidenced by the modulation of downstream proteins such as p53, p21, and cyclin B1.[3][6]

The Wnt/β-catenin signaling pathway, another key player in tumorigenesis, has also been successfully targeted by imidazo[1,2-a]pyridine derivatives.[6][7] Certain compounds have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are crucial for cancer cell growth.[7]

Below is a summary of the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[3]
WM115 (Melanoma)<12[3]
HeLa (Cervical)35.0[3]
Compound 12 HT-29 (Colon)4.15 ± 2.93[2]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[2]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[2]
B16F10 (Melanoma)14.39 ± 0.04[2]
HT-29 (Colon)10.11 ± 0.70[2]
IP-5 HCC1937 (Breast)45[8][9]
IP-6 HCC1937 (Breast)47.7[8][9]
2g p110α (PI3K isoform)0.0018[10]
12 p110α (PI3K isoform)0.0028[10]
A375 (Melanoma)0.14[10]
HeLa (Cervical)0.21[10]
6f COX-20.07-0.18[11]
51 (CCT137690) Aurora-A0.015 ± 0.003[12]
Aurora-B0.025[12]
Aurora-C0.019[12]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of bacteria, particularly Mycobacterium tuberculosis (Mtb), poses a significant global health threat. Imidazo[1,2-a]pyridine derivatives have demonstrated remarkable antitubercular activity, offering a promising avenue for the development of new anti-infective agents.[1][13]

Several imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against both replicating and non-replicating Mtb, as well as MDR and XDR strains.[14][15][16] The mechanism of action for some of these compounds involves the inhibition of QcrB, a subunit of the electron transport chain, which is essential for cellular respiration and energy production in Mtb.[14][16]

The following table summarizes the minimum inhibitory concentration (MIC) of selected imidazo[1,2-a]pyridine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
IPA-6 M. tuberculosis H37Rv0.05[17]
IPA-9 M. tuberculosis H37Rv0.4[17]
IPS-1 M. tuberculosis H37Rv0.4[17]
Compound 5h S. aureus (clinical strain)6.25[18]
S. aureus (reference strain)3.125[18]
Various derivatives M. tuberculosis H37Rv1.6 - 6.25[19]
Compound 18 MDR and XDR M. tuberculosis≤0.006 µM[20]

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties.[21][22] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

One study demonstrated that a novel imidazo[1,2-a]pyridine derivative exerts its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[23][24] This leads to the downregulation of pro-inflammatory enzymes such as iNOS and COX-2.[23][24] The anti-inflammatory potential of these compounds is further highlighted by their ability to inhibit cyclooxygenase (COX) enzymes, with some derivatives showing selectivity for COX-2.[11][25]

Central Nervous System Applications

The imidazo[1,2-a]pyridine scaffold is also a key component of drugs targeting the central nervous system (CNS). Beyond the well-known examples of zolpidem and alpidem, research is ongoing to explore their potential in treating other neurological disorders. For instance, derivatives are being investigated as ligands for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[26]

Experimental Protocols and Methodologies

A crucial aspect of this technical guide is the provision of detailed experimental protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[27][28]

  • Step 1: Reaction Setup: A mixture of the appropriately substituted 2-aminopyridine (1 equivalent) and α-haloketone (1.1 equivalents) is dissolved in a suitable solvent such as ethanol or dimethylformamide.

  • Step 2: Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

Numerous variations and alternative synthetic strategies have been developed, including microwave-assisted synthesis and multi-component reactions, to improve yields and introduce diverse functionalities.[27][29]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microplate Alamar Blue assay (MABA) is a commonly used method for determining the MIC of compounds against M. tuberculosis.[17][19]

  • Bacterial Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared.

  • Compound Dilution: The imidazo[1,2-a]pyridine derivatives are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compounds.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Signaling Pathway Visualizations

To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Wnt_BetaCatenin_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->BetaCatenin promotes degradation

References

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern one-pot synthetic protocols for the efficient construction of imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry and materials science. The following sections detail various multicomponent reaction strategies, present quantitative data in a comparative format, and provide detailed experimental protocols for key methodologies.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that constitute the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties, have made them a "privileged scaffold" in drug discovery.[1][2][3] One-pot synthesis and multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of these derivatives, offering advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[1][2][3] This document outlines several robust one-pot protocols for the synthesis of imidazo[1,2-a]pyridine derivatives.

One-Pot Synthetic Strategies: An Overview

Several one-pot methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines, primarily revolving around the condensation of 2-aminopyridines with various reaction partners. Key strategies include:

  • Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: This is a prominent isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][3][4]

  • Three-Component Reactions with Alkynes: The copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes provides a direct route to substituted imidazo[1,2-a]pyridines.[5]

  • Reactions with α-Haloketones: A classical and effective method involves the reaction of 2-aminopyridines with α-bromo or α-chloro ketones.[5] Recent advancements have led to catalyst- and solvent-free conditions for this transformation.[5][6]

  • Oxidative Cyclization Reactions: These methods often employ a metal catalyst (e.g., copper or iron) and an oxidant to facilitate the cyclization of 2-aminopyridines with various substrates like ketones or nitroolefins.[7]

The following diagram illustrates the general workflow for a typical one-pot synthesis of imidazo[1,2-a]pyridines.

G General Workflow for One-Pot Synthesis of Imidazo[1,2-a]pyridines A Reactant 1 (e.g., 2-Aminopyridine) D One-Pot Reaction Vessel A->D B Reactant 2 (e.g., Aldehyde/Ketone) B->D C Reactant 3 (e.g., Isocyanide/Alkyne) C->D E Addition of Catalyst (e.g., CuI, Sc(OTf)3) D->E Catalyst Addition F Reaction Conditions (Solvent, Temperature, Time) E->F Initiation G Work-up and Purification (e.g., Extraction, Chromatography) F->G Reaction Completion H Imidazo[1,2-a]pyridine Derivative G->H Isolation

Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.

Comparative Data of One-Pot Synthetic Protocols

The following tables summarize quantitative data from various one-pot synthetic protocols for imidazo[1,2-a]pyridine derivatives, allowing for easy comparison of reaction conditions and yields.

Table 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

Entry2-AminopyridineAldehydeIsocyanideCatalystSolventTemp. (°C)TimeYield (%)
12-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH4ClMeOHRT12 h65
22-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidH2O604 h86
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide-H2O604 h67
42-AminopyridineBenzaldehydeTrimethylsilylcyanideSc(OTf)3MeOHMW-High

Data extracted from multiple sources for comparative purposes.[1][4][8]

Table 2: Three-Component Reactions with Alkynes

Entry2-AminopyridineAldehydeAlkyneCatalystSolventTemp. (°C)TimeYield (%)
12-AminopyridineBenzaldehydePhenylacetyleneCuITolueneReflux-High
2Substituted 2-aminopyridinesVarious aldehydesVarious terminal alkynesCuI-NaHSO4·SiO2TolueneReflux-High to excellent

Data extracted from multiple sources for comparative purposes.[5][7]

Table 3: Reactions with α-Haloketones and Other Reagents

Entry2-AminopyridineCoreactantCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)
12-Aminopyridineα-BromoacetophenoneCatalyst- and solvent-free-60-Efficient
22-AminopyridineNitroolefin-----
32-AminopyridineAcetophenoneCuI / Air (oxidant)---Good
42-AminopyridineKetoneFlavin / Iodine / Air (oxidant)----

Data extracted from multiple sources for comparative purposes.[5][7]

Detailed Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is based on the multicomponent reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium triflate (Sc(OTf)3) (10 mol%)

  • Methanol (5 mL)

Procedure:

  • To a microwave vial, add 2-aminopyridine, the aldehyde, and scandium triflate.

  • Add methanol and the isocyanide to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).

  • After completion of the reaction (monitored by TLC), cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Catalyzed Three-Component Synthesis with Alkynes

This protocol describes the synthesis of imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and a terminal alkyne.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine, the aldehyde, the terminal alkyne, and copper(I) iodide.

  • Add toluene to the flask.

  • Reflux the reaction mixture for the required time (e.g., 12-24 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture and wash the solid with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired imidazo[1,2-a]pyridine derivative.

Protocol 3: Catalyst- and Solvent-Free Synthesis from α-Haloketones

This protocol outlines a green and efficient synthesis of imidazo[1,2-a]pyridines.[5]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • α-Bromo or α-chloro ketone (1.0 mmol)

Procedure:

  • In a reaction vessel, combine the 2-aminopyridine and the α-haloketone.

  • Heat the mixture at 60 °C with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imidazo[1,2-a]pyridine.

Logical Relationships in Synthesis Strategies

The choice of a specific one-pot protocol depends on the desired substitution pattern on the imidazo[1,2-a]pyridine core. The following diagram illustrates the logical relationship between the choice of reactants and the resulting product.

G Reactant Choice and Product Outcome cluster_reactants Reactant Choices cluster_products Product Scaffolds A 2-Aminopyridine P1 3-Amino-substituted Imidazo[1,2-a]pyridine A->P1 P2 2,3-Disubstituted Imidazo[1,2-a]pyridine A->P2 P3 2-Substituted Imidazo[1,2-a]pyridine A->P3 B Aldehyde + Isocyanide B->P1 GBB Reaction C Aldehyde + Terminal Alkyne C->P2 Cu-catalyzed D α-Haloketone D->P3 Condensation

Caption: Reactant selection dictates the substitution pattern of the final product.

Conclusion

The one-pot synthesis of imidazo[1,2-a]pyridine derivatives offers a highly efficient and versatile approach for accessing a wide range of structurally diverse compounds. The choice of methodology, whether it be a multicomponent reaction like the GBB, a copper-catalyzed coupling, or a catalyst-free condensation, can be tailored to achieve the desired substitution pattern on the heterocyclic core. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel imidazo[1,2-a]pyridine-based molecules for various applications.

References

Reaction mechanism of 2-aminopyridine with ethyl 2-chloroacetoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Introduction The reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate is a cornerstone in heterocyclic chemistry, providing a robust and efficient pathway to the imidazo[1,2-a]pyridine core structure. This fused bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties.[2] Consequently, methodologies for their synthesis are of paramount interest to researchers in drug discovery and development.

The reaction, a variation of the Tschitschibabin synthesis, proceeds via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] Ethyl 2-chloroacetoacetate is a particularly useful reagent in this context, as its bifunctional nature allows for a sequential N-alkylation and intramolecular cyclization-condensation to build the imidazole ring onto the pyridine core.[4] The resulting ethyl 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetate is a versatile intermediate, amenable to further functionalization.

Modern synthetic approaches have optimized this reaction under various conditions, including catalyst-free and solvent-free systems, enhancing its efficiency and environmental friendliness.[3][5] This document provides a detailed overview of the reaction mechanism, a summary of typical reaction conditions and yields, and a generalized experimental protocol for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine and ethyl 2-chloroacetoacetate.

Reaction Mechanism

The reaction proceeds through a three-step sequence:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This step forms a pyridinium salt intermediate. The nucleophilic substitution of the halide by the pyridine nitrogen is the key initial step.[1]

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the adjacent ketone carbonyl carbon. This intramolecular condensation leads to the formation of a five-membered ring, creating a bicyclic hydroxyl intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the hydroxyl intermediate. This process results in the formation of a stable, aromatic imidazo[1,2-a]pyridine ring system.

Caption: The reaction proceeds via N-alkylation, intramolecular cyclization, and dehydration.

Quantitative Data Summary

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyls can be performed under various conditions, with outcomes dependent on the choice of solvent, temperature, and catalyst/base. While specific data for ethyl 2-chloroacetoacetate is embedded in broader studies, the following table summarizes representative conditions for analogous reactions, which are directly applicable.

EntryReactant 2 (α-halocarbonyl)SolventBase/CatalystTemp (°C)Time (h)Yield (%)Reference
1α-bromoacetophenoneEthanolNaHCO₃Reflux295General Literature
2Ethyl bromoacetateDMFNone801285[6]
3α-chloro/bromoketonesNoneNone601-2>90[3]
4α-bromoacetophenoneEthyl AcetateTBHP903Moderate[7]
5Ketones (in situ iodination)DMSOI₂ / K₃PO₄1001270-90General Literature

Note: TBHP = tert-Butyl hydroperoxide. Yields are highly substrate-dependent.

Experimental Protocol

This protocol provides a generalized method for the synthesis of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetate.

Materials and Equipment:

  • 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Anhydrous ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (optional, as a mild base)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., 20-30 mL of anhydrous ethanol).

  • Addition of Reagents: Add sodium bicarbonate (1.5 eq, optional) to the solution. Subsequently, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol). Allow the reaction to proceed for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting crude residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure ethyl 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetate.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

ExperimentalWorkflow Experimental Workflow start 1. Combine Reactants (2-Aminopyridine, Solvent, Base) add_reagent 2. Add Ethyl 2-Chloroacetoacetate start->add_reagent reflux 3. Heat to Reflux (4-12h, ~80°C) add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 4. Cool to Room Temperature monitor->cool Complete evaporate 5. Evaporate Solvent cool->evaporate workup 6. Aqueous Work-up (Extraction & Washing) evaporate->workup dry 7. Dry & Concentrate workup->dry purify 8. Purify (Column Chromatography) dry->purify characterize 9. Characterize Product purify->characterize

Caption: A typical workflow for the synthesis and purification of imidazo[1,2-a]pyridines.

References

Application Notes and Protocols for the Purification of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key intermediate in pharmaceutical research, utilizing both High-Performance Liquid Chromatography (HPLC) and column chromatography techniques.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its synthesis often results in a crude product containing impurities such as starting materials, by-products, and reagents. Effective purification is crucial to obtain the compound at the high purity levels required for subsequent synthetic steps and biological screening. This document outlines two primary methods for its purification: traditional silica gel column chromatography for larger scale purification and preparative HPLC for achieving high purity on a smaller scale.

Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
AppearancePale yellow solid
CAS Number2549-19-1

Purification Strategies

The choice between column chromatography and preparative HPLC depends on the scale of the purification and the desired final purity. Column chromatography is a cost-effective method for purifying gram-scale quantities of the crude product, while preparative HPLC is ideal for obtaining milligram quantities of highly pure material.

A general workflow for the purification process is outlined below.

Purification_Workflow Crude Crude Product (Post-Synthesis) QC1 Initial Purity Assessment (Analytical HPLC/TLC) Crude->QC1 Decision Purification Scale & Purity Requirement QC1->Decision Column Column Chromatography Decision->Column  Large Scale (grams) HPLC Preparative HPLC Decision->HPLC Small Scale (milligrams) High Purity QC2 Purity Analysis of Fractions (TLC/Analytical HPLC) Column->QC2 HPLC->QC2 Pooling Pooling of Pure Fractions QC2->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalQC Final Purity and Yield Determination Evaporation->FinalQC Pure_Product Pure Product FinalQC->Pure_Product

Caption: General workflow for the purification of this compound.

Column Chromatography Protocol

Silica gel column chromatography is a widely used technique for the purification of organic compounds. The following protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment
  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Ethyl acetate/Hexane or Chloroform/Hexane mixture)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Experimental Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low polarity mixture, e.g., 5% ethyl acetate in hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin elution with a low polarity solvent system and gradually increase the polarity. The optimal gradient will depend on the separation of the desired product from its impurities as determined by initial TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a plate and visualizing under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Analysis: Determine the yield and final purity of the product by analytical HPLC.

Eluent Systems for Column Chromatography
Eluent SystemRatio (v/v)Notes
Ethyl Acetate / HexaneGradient from 5:95 to 20:80A common and effective system for imidazo[1,2-a]pyridine derivatives.[1]
Chloroform / Hexane1:1 to 3:1An alternative solvent system.[2]

Preparative HPLC Protocol

Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for obtaining highly pure samples. The following protocol is based on methods used for similar imidazo[1,2-a]pyridine derivatives and should be optimized for the specific instrument and column used.[3]

Materials and Equipment
  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., NUCLEODUR 100-5 C18 ec or equivalent)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample solvent (e.g., CHCl₃:MeOH, 1:1)

  • Collection vials

  • Lyophilizer or rotary evaporator

Experimental Protocol
  • Sample Preparation: Dissolve the partially purified or crude product in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Inject the sample onto the column.

  • Elution and Fraction Collection: Elute the compound using a gradient program. Collect fractions corresponding to the peak of the target compound, which is detected by its UV absorbance at 254 nm.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization to remove the water and acetonitrile.

  • Purity Confirmation: Analyze the final product using analytical HPLC to confirm its purity.

Preparative HPLC Parameters
ParameterCondition
Column NUCLEODUR 100-5 C18 ec (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 30 minutes
Flow Rate Dependent on column diameter (typically 10-20 mL/min for preparative scale)
Detection UV at 254 nm
Sample Solvent Chloroform:Methanol (1:1)

The purification workflow for HPLC is visually represented below.

HPLC_Workflow Start Crude or Partially Purified Sample Dissolve Dissolve in Appropriate Solvent Start->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Preparative HPLC Filter->Inject Elute Elute with Gradient Inject->Elute Detect UV Detection (254 nm) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Lyophilization) Pool->Evaporate Final High-Purity Product Evaporate->Final

Caption: Detailed workflow for the preparative HPLC purification of this compound.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published, the following table presents expected outcomes based on the purification of analogous compounds.

ParameterColumn ChromatographyPreparative HPLC
Starting Purity 50-80%70-95%
Final Purity >95%>99%
Typical Recovery 60-80%70-90%
Scale GramsMilligrams
Throughput LowLow to Medium

Conclusion

The successful purification of this compound can be achieved through either silica gel column chromatography or preparative HPLC. The choice of method will be dictated by the initial purity of the crude material, the required final purity, and the scale of the purification. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working with this important pharmaceutical intermediate. Optimization of the described methods is encouraged to achieve the best results for specific experimental conditions.

References

Application Notes and Protocols for the Characterization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its wide range of biological activities and unique photophysical properties.[1][2] Accurate and comprehensive characterization of newly synthesized imidazo[1,2-a]pyridine derivatives is crucial for confirming their structure, assessing purity, and understanding their properties. This document provides detailed application notes and experimental protocols for the primary analytical techniques used in their characterization.

Overall Characterization Workflow

The structural elucidation of a novel imidazo[1,2-a]pyridine derivative typically follows a systematic workflow. Spectroscopic and spectrometric techniques are first employed to determine the molecular structure and purity, followed by chromatographic methods for separation and quantification. If a single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure.

G cluster_start Synthesis & Isolation cluster_spectroscopy Primary Spectroscopic & Spectrometric Analysis cluster_separation Purity & Separation cluster_confirmation Definitive Structure Confirmation cluster_end Final Elucidation Start Newly Synthesized Imidazo[1,2-a]pyridine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Initial Structure ID MS Mass Spectrometry (HRMS) Start->MS Initial Structure ID IR FT-IR Spectroscopy NMR->IR Functional Groups End Structure Confirmed & Characterized NMR->End HPLC HPLC Analysis MS->HPLC Purity Check MS->End UV UV-Vis Spectroscopy IR->UV Electronic Properties Xray Single Crystal X-ray Diffraction UV->Xray For Crystalline Solid HPLC->Xray For Crystalline Solid HPLC->End Xray->End

Caption: General workflow for the analytical characterization of imidazo[1,2-a]pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of imidazo[1,2-a]pyridines in solution.[3] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton.[4][5] The chemical shifts are influenced by the 10 π-electron aromatic system and the substituents on both the imidazole and pyridine rings.[3] 2D NMR techniques like COSY and HSQC are used to establish proton-proton and proton-carbon correlations, respectively, which is essential for unambiguous signal assignment.

Data Presentation

Table 1: Representative ¹H NMR Spectral Data for Imidazo[1,2-a]pyridine Derivatives.

Compound/Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Imidazo[1,2-a]pyridine 8.00-8.04 m - [6]
(unsubstituted) 7.85 s - [6]
7.58-7.64 m - [6]
7.18-7.22 m - [6]
6.68-6.84 m - [6]
3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine
CH(CH₃)₂ 1.27 d 6.8 [7]
CH(CH₃)₂ 2.94 sep 6.8 [7]
CH₂-Ph 4.49 s - [7]
H-6 6.68 dt J₁=0.8, J₂=6.8 [7]

| H-5 | 7.67 | d | 7.2 |[7] |

Table 2: Representative ¹³C NMR Spectral Data for Imidazo[1,2-a]pyridine Derivatives.

Compound/Position Chemical Shift (δ, ppm) Reference
3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine [7]
CH(CH₃)₂ 24.0
CH₂-Ph 29.9
CH(CH₃)₂ 33.9
C-6 112.2
C-7 117.4
C-3 117.5
C-8 123.4
C-5 124.2
C-8a 144.2
C-2 144.8
Azo-linked Imidazo[1,2-a]pyridine (4a) [8]
Pyridine Core Carbons 118.00, 121.38, 127.80, 146.31
Benzene Core Carbons 129.04, 129.18, 129.30

| C-OH | 150.11 | |

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyridine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3][7]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains a residual peak that can be used for calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 400 or 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect 8-16 scans for a standard sample.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of ~240 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR (if needed): Run standard COSY, HSQC, and HMBC experiments to establish connectivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.[6]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is essential for determining the molecular weight and elemental composition of imidazo[1,2-a]pyridines.[8][9] High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[6][7] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these molecules, which aids in structural confirmation by identifying characteristic neutral losses or fragment ions.[10] For instance, 3-phenoxy imidazo[1,2-a]pyridines show a characteristic homolytic cleavage of the C-O bond.[10]

Data Presentation

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data.

Compound Ionization Mode Formula Calculated m/z [M+H]⁺ Found m/z Reference
3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine ESI C₂₃H₂₂N₂ 327.1856 327.1855 [7]
3-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-(p-tolyl)imidazo[1,2-a]pyridine ESI C₂₅H₂₁N₅ 392.1819 392.1822 [6]

| Azo-linked derivative (4a) | ESI | C₂₃H₁₆N₄O | 365.1397 | 365.1397 |[8] |

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[6]

    • The solvent should be of high purity (HPLC or MS grade).

    • If necessary, add a small amount of an acid (e.g., formic acid, 0.1% v/v) to promote protonation for positive ion mode analysis.

    • Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.

  • Instrument Setup (Example: ESI-Time-of-Flight Mass Spectrometer):

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ionization source parameters:

      • Ionization Mode: ESI positive or negative. Positive mode [M+H]⁺ is common for nitrogen-containing heterocycles.[10]

      • Capillary Voltage: Typically 2.5–4.5 kV.

      • Nebulizer Gas (N₂) Pressure: Set according to manufacturer recommendations (e.g., 1-2 Bar).

      • Drying Gas (N₂) Flow and Temperature: Optimize for efficient desolvation (e.g., 8-12 L/min at 200-350 °C).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump (flow rate of 5-20 µL/min) or through an LC system.

    • Acquire data over a relevant mass range (e.g., m/z 100–1000).

    • For MS/MS analysis, select the protonated molecular ion [M+H]⁺ as the precursor and apply collision-induced dissociation (CID) energy to generate fragment ions.

  • Data Processing:

    • Analyze the acquired spectrum to identify the peak corresponding to the molecular ion.

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the calculated mass with the observed mass; a mass error of < 5 ppm is typically acceptable for formula confirmation.

    • Analyze the fragmentation pattern from the MS/MS spectrum to support the proposed structure.

Chromatographic Techniques (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of imidazo[1,2-a]pyridine samples and for monitoring reaction progress.[11] Reversed-phase HPLC is most commonly used, where the compounds are separated based on their hydrophobicity. The choice of column (e.g., C18), mobile phase composition (typically acetonitrile/water or methanol/water mixtures), and detector (UV-Vis is common) are critical for achieving good separation and sensitivity.

Data Presentation

Table 4: Example HPLC Method Parameters.

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV-Vis at 254 nm and 320 nm

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument Setup and Equilibration:

    • Install the appropriate column (e.g., C18).

    • Prime all solvent lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 15-30 minutes or until a stable baseline is achieved.

    • Set the detector wavelength based on the UV-Vis absorbance spectrum of the compound. Imidazo[1,2-a]pyridines often have strong absorbances between 250-360 nm.[1]

  • Data Acquisition:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Run the gradient method and record the chromatogram.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time (Rt) of the main peak can be used for identification purposes under consistent conditions.

Spectroscopic Characterization (FT-IR & UV-Vis)

Application Note

FT-IR Spectroscopy: This technique is used to identify the functional groups present in the molecule.[8][12] Characteristic vibrational bands for the imidazo[1,2-a]pyridine core and its substituents (e.g., C=N, C=C, C-H aromatic stretching, and functional groups like C=O or O-H) can be observed.[8]

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the π-conjugated system of the imidazo[1,2-a]pyridine core.[1][13] The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the compound's structure and can be influenced by substituents and the solvent used.[1][14] These compounds typically show absorption bands between 250-360 nm.[1][13]

G cluster_info Complementary Spectroscopic Information cluster_structure Structural Elucidation MS MS (Molecular Formula) Structure Complete Structure & Property Profile MS->Structure Provides MW NMR NMR (Atom Connectivity) NMR->Structure Provides Skeleton XRAY X-ray (3D Structure) XRAY->Structure Provides Geometry IR FT-IR (Functional Groups) IR->Structure Confirms Groups UV UV-Vis (Electronic Transitions) UV->Structure Confirms Conjugation

Caption: Relationship between analytical techniques for structural elucidation.

Data Presentation

Table 5: Representative FT-IR and UV-Vis Spectral Data.

Technique Compound Parameter Value Reference
FT-IR Azo-linked derivative (4a) Wavenumber (ṽ, cm⁻¹) 3398 (O-H) [8]
3046 (C-H aromatic) [8]
1599 (N=N) [8]
1515 (C=N) [8]
1459 (C=C) [8]
UV-Vis Derivative 7e in MeOH λmax (nm) 250 [1]
Derivative 7e in ACN λmax (nm) 253 [1]
Derivative 7e in DCM λmax (nm) 254 [1]
Series 4c in CH₂Cl₂ λmax (nm) (ε, M⁻¹cm⁻¹) 252 (4.68x10⁴) [14]

| | | | 340 (5.14x10⁴) |[14] |

Experimental Protocols

FT-IR Spectroscopy (ATR Method)

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to press the sample against the crystal and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum. Analyze the positions and intensities of the absorption bands to identify functional groups.[12]

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., Methanol, Acetonitrile, CH₂Cl₂) in a volumetric flask to a known concentration (typically 10⁻⁵ to 10⁻⁶ M).

  • Instrument Setup:

    • Turn on the spectrometer and allow the lamps to warm up.

    • Use a matched pair of quartz cuvettes (1 cm path length).

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the second cuvette with the sample solution.

    • Record a baseline spectrum with the blank cuvette.

    • Record the absorption spectrum of the sample over a desired wavelength range (e.g., 200-600 nm).

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

X-ray Crystallography

Application Note

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules.[15][16] It is the gold standard for confirming the three-dimensional structure of imidazo[1,2-a]pyridines in the solid state. Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound. Common solvent systems include ethanol, ethyl acetate, and dichloromethane/hexane.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods until the model converges.

  • Data Analysis and Visualization:

    • Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

    • Generate graphical representations of the molecule and its packing in the unit cell. The crystallographic data is typically deposited in a database like the Cambridge Crystallographic Data Centre (CCDC).[15]

References

Application Notes and Protocols for Drug Discovery Using Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate as a versatile scaffold for the discovery and development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, forming the backbone of several commercially available drugs.[1] This document outlines synthetic methodologies, key experimental protocols, and quantitative biological data for derivatives of this scaffold, highlighting its potential in developing treatments for a range of diseases, including cancer, tuberculosis, and inflammatory conditions.

Overview of the this compound Scaffold

This compound is a key starting material for the synthesis of a wide array of biologically active molecules. The inherent drug-like properties of the imidazo[1,2-a]pyridine ring system, combined with the synthetic tractability of the ethyl carboxylate at the 3-position and the methyl group at the 2-position, make it an ideal scaffold for generating diverse chemical libraries.[2][3] Modifications at these positions, as well as on the pyridine ring, have led to the discovery of potent inhibitors of various biological targets.

Synthetic Protocols

The general approach to synthesizing derivatives from this compound involves the initial synthesis of the core scaffold followed by functionalization.

Synthesis of the Imidazo[1,2-a]pyridine Core

A common and straightforward method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, this typically involves the reaction of the appropriately substituted 2-aminopyridine with ethyl 2-chloroacetoacetate.

Protocol: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate [4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-picoline in a suitable solvent such as DME (1,2-dimethoxyethane).

  • Addition of Reagent: Add ethyl 2-chloroacetoacetate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 48 hours.

  • Work-up: After cooling, the solvent is evaporated, and the residue is worked up to isolate the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

The ethyl ester at the 3-position is a versatile handle for creating a variety of amide derivatives, which have shown significant biological activity, particularly as antitubercular and anticancer agents.

Protocol: General Synthesis of N-substituted-2-methylimidazo[1,2-a]pyridine-3-carboxamides

This two-step protocol involves the hydrolysis of the ethyl ester followed by amide coupling.

Step 1: Saponification of the Ethyl Ester [4]

  • Hydrolysis: Dissolve the starting this compound derivative in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH).

  • Stirring: Stir the reaction mixture at room temperature until the hydrolysis is complete (typically monitored by TLC).

  • Acidification: Acidify the reaction mixture with an acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid by filtration and dry.

Step 2: Amide Coupling [4]

  • Reaction Setup: Dissolve the 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).

  • Coupling Agents: Add an amide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP).

  • Amine Addition: Add the desired primary or secondary amine (R-NH2 or R2NH).

  • Reaction: Stir the mixture at room temperature for approximately 16 hours.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. The crude product is then purified by column chromatography on silica gel to afford the final N-substituted-2-methylimidazo[1,2-a]pyridine-3-carboxamide.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Start This compound Hydrolysis Dissolve in EtOH/H2O Add LiOH Start->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Isolation Filter and Dry Acidification->Isolation CarboxylicAcid 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Isolation->CarboxylicAcid Coupling Dissolve in ACN/DCM Add EDC, DMAP, and Amine CarboxylicAcid->Coupling Reaction Stir for 16h at RT Coupling->Reaction Purification Work-up and Column Chromatography Reaction->Purification FinalProduct N-substituted-2-methylimidazo[1,2-a]pyridine-3-carboxamide Purification->FinalProduct

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol: MIC Determination against M. tuberculosis [1][5]

  • Compound Preparation: Perform ten two-fold serial dilutions of the test compounds in neat DMSO in a 96-well microtiter plate.

  • Media Addition: Add Middlebrook 7H9 broth to each well.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to approximately 1x10^7 CFU/mL and dilute it 1:100 in Middlebrook 7H9 broth.

  • Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (e.g., isoniazid) and a negative control (no drug).

  • Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 7 days).

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate.

  • Result Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of compounds on signaling pathways, such as the STAT3/NF-κB pathway.

Protocol: Western Blot for p-STAT3 and IκBα [6][7]

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway Modulation

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to modulate key signaling pathways involved in cancer and inflammation, particularly the STAT3 and NF-κB pathways. [6][7] The STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play crucial roles in cell proliferation, survival, and inflammation. In many cancers, these pathways are constitutively active. Imidazo[1,2-a]pyridine derivatives can inhibit these pathways, for example, by suppressing the phosphorylation of STAT3 and preventing the degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm. [6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IKK IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation IkBa_NFkB->NFkB Degradation of IκBα Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->JAK Inhibition Imidazopyridine->IKK Inhibition GeneExpression Gene Expression (Proliferation, Survival, Inflammation) pSTAT3_dimer->GeneExpression Transcription NFkB_active->GeneExpression Transcription

Caption: Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile scaffold in drug discovery. Its amenability to a wide range of chemical modifications allows for the generation of diverse libraries of compounds with potent and selective biological activities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the development of new therapeutics for various unmet medical needs.

References

Application Notes and Protocols for the Synthesis and Evaluation of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as Anti-TB Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of a promising class of anti-tuberculosis (anti-TB) agents: N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides. The protocols detailed below are based on published methodologies and are intended to facilitate the replication and further development of these compounds in a drug discovery setting.

Introduction

Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a promising framework for the development of novel anti-TB agents.[1][3] Notably, compounds belonging to this class, such as Q203 (Telacebec), have advanced to clinical trials and have been shown to target the cytochrome b subunit (QcrB) of the electron transport chain, a critical component for cellular respiration in Mtb.[2][3][4]

This document focuses on a specific series of IPAs characterized by an N-(2-phenoxy)ethyl moiety attached to the C-3 carboxamide. Several compounds in this series have demonstrated excellent in vitro activity against both drug-sensitive and drug-resistant strains of Mtb, with some exhibiting low nanomolar Minimum Inhibitory Concentrations (MICs).[5][6] Furthermore, select candidates have shown favorable safety and pharmacokinetic profiles, marking them as promising leads for further optimization.[2][5]

Chemical Synthesis

The synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides is typically achieved through a multi-step process. The general workflow involves the construction of the core imidazo[1,2-a]pyridine ring system, followed by hydrolysis of the resulting ester and subsequent amidation with the appropriate phenoxyethyl amine.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Imidazo[1,2-a]pyridine Core Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation A Substituted 2-Aminopyridine C Ethyl imidazo[1,2-a]pyridine-3-carboxylate A->C B Ethyl 2-chloroacetoacetate B->C D Imidazo[1,2-a]pyridine-3-carboxylic acid C->D LiOH/H₂O/EtOH F Target Compound: N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide D->F E Substituted 2-phenoxyethanamine E->F EDCI/HOBt

Caption: General synthetic route for N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate [2]

  • To a solution of 5-methylpyridin-2-amine (1 equivalent) in ethanol, add triethylamine (Et₃N, 1.2 equivalents).

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2.2: Synthesis of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid [2]

  • Suspend the ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add lithium hydroxide (LiOH, 3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the carboxylic acid intermediate.

Protocol 2.3: General Procedure for the Synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides [2]

  • To a solution of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the appropriately substituted 2-phenoxyethanamine (1 equivalent) and triethylamine (Et₃N, 2-3 equivalents).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (typically using a gradient of ethyl acetate in petroleum ether or DCM in methanol) to afford the final product.

Biological Evaluation

The primary biological evaluation of these compounds involves determining their antimycobacterial activity and assessing their cytotoxicity to ensure a suitable therapeutic index.

Experimental Workflow for Biological Evaluation

BioAssay_Workflow A Synthesized Compound Library B Primary Screening: MIC determination vs. M. tuberculosis H37Rv A->B C Secondary Screening: MIC determination vs. MDR-TB & XDR-TB strains B->C Potent Hits D Cytotoxicity Assay (e.g., MTT Assay) vs. Mammalian Cell Line (e.g., Vero) B->D Potent Hits E Determine Selectivity Index (SI) SI = IC₅₀ / MIC C->E D->E F Pharmacokinetic Profiling (in vitro ADME & in vivo) E->F High SI G Lead Compound Identification F->G

Caption: Workflow for the biological evaluation of anti-TB compounds.

Experimental Protocols

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[1][5]

  • Culture Preparation: Culture M. tuberculosis H37Rv (or other strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. Grow the culture to mid-log phase (OD₆₀₀ of 0.4-0.8).

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture with 7H9 broth to match a 0.5 McFarland standard. Further dilute this suspension 1:20 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Dispense 100 µL of sterile 7H9 broth into all wells of a sterile 96-well microplate.

    • Add 100 µL of the test compound solution (at 2x the highest desired final concentration, typically dissolved in DMSO and then diluted in broth) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells. Discard the final 100 µL from the last well of the dilution series.

    • Include a drug-free control (inoculum only) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition:

    • Prepare a fresh 1:1 mixture of Alamar Blue reagent and 10% Tween 80.

    • Add 30 µL of this mixture to each well.

    • Re-incubate the plate for 24 hours at 37°C.

  • Result Interpretation: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3.2: Cytotoxicity Assay (MTT Assay against Vero Cells)

This assay assesses the effect of the compounds on the viability of a mammalian cell line (e.g., African green monkey kidney cells, Vero) to determine selectivity.

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (IC₅₀) is determined by plotting cell viability against the compound concentration.

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize the biological activity of representative N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, adapted from the literature.[2][6] This data is crucial for understanding the structure-activity relationships and guiding future compound design.

Table 1: In Vitro Anti-TB Activity and Cytotoxicity of 2,6-dimethyl-N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides

Compound IDR (Substitution on Phenoxy Ring)Yield (%)MIC H37Rv (µg/mL)[2]MIC MDR-TB 1 (µg/mL)[2]MIC MDR-TB 2 (µg/mL)[2]IC₅₀ Vero Cells (µg/mL)[2]Selectivity Index (SI)
10a H650.0540.1080.054>32>592
10b 4-F680.0270.0540.054>32>1185
10c 4-Cl720.0270.0540.027>32>1185
10j 4-Br750.0250.0500.025>32>1280
10k 4-CF₃610.0270.0540.027>32>1185
10l 4-OCF₃580.0540.1080.054>32>592
Isoniazid --0.025>160.05--
Ofloxacin --0.50.5>16--

Note: SI = IC₅₀ / MIC (H37Rv)

Table 2: In Vitro Anti-TB Activity and Cytotoxicity of 2,7-dimethyl-N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides

Compound IDR (Substitution on Phenoxy Ring)Yield (%)MIC H37Rv (µg/mL)[2]MIC MDR-TB 1 (µg/mL)[2]MIC MDR-TB 2 (µg/mL)[2]IC₅₀ Vero Cells (µg/mL)[2]Selectivity Index (SI)
11a H620.430.860.86>32>74
11b 4-F650.220.430.43>32>145
11c 4-Cl700.110.220.11>32>290
11j 4-Br710.110.220.11>32>290
11k 4-CF₃550.110.220.11>32>290
11l 4-OCF₃520.220.430.22>32>145

Note: SI = IC₅₀ / MIC (H37Rv)

Structure-Activity Relationship Summary

From the data presented, several key SAR trends can be observed:

  • Imidazo[1,2-a]pyridine Core: The substitution pattern on the core ring system is critical. The 2,6-dimethyl substituted series (Table 1) consistently shows superior potency compared to the 2,7-dimethyl series (Table 2).[2]

  • Phenoxy Ring Substitution: For the highly active 2,6-dimethyl series, introducing small electron-withdrawing groups at the 4-position of the phenoxy ring (e.g., F, Cl, Br, CF₃) generally maintains or slightly improves the potent antimycobacterial activity.[2][6]

  • Cytotoxicity: The compounds generally exhibit low cytotoxicity against the Vero cell line, leading to high selectivity indices, which is a highly desirable characteristic for a potential drug candidate.[2]

Conclusion

The N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides represent a validated and promising class of anti-TB agents. The synthetic route is robust and allows for the generation of diverse analogues for SAR exploration. The biological evaluation workflow, employing standard assays like MABA and MTT, provides a clear path for identifying lead compounds. The exceptional potency and high selectivity indices of compounds like 10j (with a 4-bromo substitution) highlight the potential of this scaffold for further development in the fight against tuberculosis.[2][6] These notes and protocols provide a solid foundation for researchers to build upon this promising area of anti-TB drug discovery.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Analogs as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for analogs derived from the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate scaffold, with a primary focus on their potent antitubercular activity. The protocols herein detail the essential experimental methodologies for the synthesis and evaluation of these compounds.

The imidazo[1,2-a]pyridine (IPA) core is a significant scaffold in medicinal chemistry, forming the basis of several approved drugs.[1][2] Extensive research has identified imidazo[1,2-a]pyridine-3-carboxamides (IPAs), derived from the this compound intermediate, as a promising class of antitubercular agents.[3][4] These compounds have demonstrated excellent potency against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][5][6]

Mechanism of Action: Inhibition of QcrB

The primary mechanism of action for this class of compounds is the inhibition of the cytochrome b subunit (QcrB) of the ubiquinol-cytochrome c reductase, a key component of the electron transport chain in M. tuberculosis.[7][8][9] By binding to QcrB, these inhibitors disrupt the oxidative phosphorylation pathway, leading to a reduction in ATP synthesis and subsequent bacterial cell death.[1][8] This targeted action provides a significant advantage in the development of novel therapeutics for tuberculosis.

Data Presentation: Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamide Analogs

The following tables summarize the quantitative data for various imidazo[1,2-a]pyridine-3-carboxamide analogs, highlighting the key structural modifications and their impact on antitubercular activity. The core scaffold is derived from the saponification of this compound followed by amide coupling.[3]

Table 1: SAR of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv

Compound IDR Group (Amide Moiety)MIC (µM) against H37RvReference
1a -NH-(4-chlorobenzyl)0.4[2]
1b -NH-(4-(trifluoromethoxy)benzyl)0.07[2]
1c -NH-(4-cyclohexylbenzyl)≤0.03[2]
1d -NH-(biphenyl-4-ylmethyl)≤0.03[2]

Data synthesized from multiple sources indicating the general trend in activity.

Table 2: SAR of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv

Compound IDR1 (at position 2)R2 (at position 6)R3 (on phenoxy ring)MIC (µg/mL) against H37RvReference
2a -CH3-CH34-Br0.025[10]
2b -CH3-CH34-Cl0.026[10]
2c -CH3-CH34-F0.054[10]
2d -CH3-H4-Br0.11[10]

MIC values demonstrate the importance of substitution on the imidazo[1,2-a]pyridine core and the terminal phenoxy ring.

Table 3: Antitubercular Activity of Reduced Lipophilicity IPAs against M. tuberculosis H37Rv

Compound IDSide ChainMIC (µM) against H37RvReference
A2 4-(cyclohexylmethyl)piperazin-1-yl< 0.035[11]
A3 4-(4-fluorobenzyl)piperazin-1-yl< 0.035[11]
B1 4-(cyclohexylmethyl)piperazin-1-yl (with 6-Cl on core)< 0.035[11]
B9 4-((tetrahydro-2H-pyran-4-yl)methyl)piperazin-1-yl (with 6-Cl on core)< 0.035[11]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Analogs

The synthesis of the target carboxamides generally involves a three-step process starting from the appropriately substituted 2-aminopyridine.

Step 1: Synthesis of this compound Core A mixture of a substituted 2-aminopyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.2 eq) in ethanol is refluxed for 6-8 hours. The solvent is then evaporated under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried to yield the this compound derivative.[3]

Step 2: Saponification to Carboxylic Acid The ethyl ester from Step 1 (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The organic solvent is removed, and the aqueous solution is acidified with HCl (1N) to precipitate the carboxylic acid, which is then filtered and dried.[3]

Step 3: Amide Coupling To a solution of the carboxylic acid from Step 2 (1.0 eq) in dichloromethane, are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final imidazo[1,2-a]pyridine-3-carboxamide analog.[3][4]

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.[12]

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C. The culture is grown to an optical density at 600 nm (OD600) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Plate Setup: The compounds are serially diluted in a 96-well microplate. 100 µL of the diluted bacterial inoculum is added to each well containing 100 µL of the compound solution. Appropriate controls (no drug, no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.

  • Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start 2-Aminopyridine Analogs step1 Cyclization with Ethyl 2-chloroacetoacetate start->step1 intermediate Ethyl Imidazo[1,2-a]pyridine -3-carboxylate Core step1->intermediate step2 Saponification (LiOH) intermediate->step2 acid Carboxylic Acid Intermediate step2->acid step3 Amide Coupling (EDC, HOBt, Amine) acid->step3 final_compounds Library of Imidazo[1,2-a]pyridine -3-carboxamide Analogs step3->final_compounds mic_assay MIC Determination (MABA Assay) final_compounds->mic_assay Screening sar_analysis Structure-Activity Relationship Analysis mic_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: General workflow for SAR studies of imidazo[1,2-a]pyridine-3-carboxamides.

MoA_Pathway cluster_etc M. tuberculosis Electron Transport Chain ndh NDH-2 q_pool Menaquinone Pool ndh->q_pool e- succ_dh Succinate Dehydrogenase succ_dh->q_pool e- cytochrome_bc1 Cytochrome bc1 Complex (Qcr) q_pool->cytochrome_bc1 e- cytochrome_c Cytochrome c cytochrome_bc1->cytochrome_c e- qcrb QcrB Subunit cytochrome_bc1->qcrb cytochrome_aa3 Cytochrome aa3 Oxidase cytochrome_c->cytochrome_aa3 e- atp_synthase ATP Synthase cytochrome_aa3->atp_synthase Proton Motive Force atp ATP atp_synthase->atp ipa Imidazo[1,2-a]pyridine -3-carboxamide Analog ipa->qcrb Inhibition

Caption: Mechanism of action targeting the QcrB subunit of the cytochrome bc1 complex.

References

Application Notes and Protocols for the Synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamides, a class of compounds with significant interest in medicinal chemistry, particularly as potential antituberculosis agents. The described methodology follows a robust three-step sequence: (1) synthesis of the imidazo[1,2-a]pyridine core via the reaction of a 2-aminopyridine derivative with an α-halo ketoester, (2) saponification of the resulting ester to the corresponding carboxylic acid, and (3) subsequent amide coupling with a desired amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This protocol is designed to be a comprehensive guide for researchers in academic and industrial settings.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1] Notably, derivatives such as the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent in vitro activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, including multi- and extensive drug-resistant strains.[2][3] The modular nature of their synthesis allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, making them an attractive scaffold for the development of new therapeutic agents.

Overall Synthetic Scheme

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamides is typically achieved through a three-step process as illustrated below.

G cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 2-Amino-4-methylpyridine C Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux B Ethyl 2-chloroacetoacetate B->C C_ref Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate D 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid D_ref 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid C_ref->D LiOH, EtOH/H2O E Amine (R-NH2) F 2,7-Dimethyl-N-(R)-imidazo[1,2-a]pyridine-3-carboxamide E->F D_ref->F EDC, HOBt, DMAP

Caption: General three-step synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamides.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This procedure outlines the synthesis of the core heterocyclic scaffold.

Materials:

  • 2-Amino-4-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 equiv) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equiv).

  • Reflux the reaction mixture for 48 hours.[2]

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3 x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv) in a mixture of ethanol and water.

  • Add lithium hydroxide (2.0 equiv) and stir the mixture at room temperature for 56 hours.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with HCl to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the carboxylic acid.

Step 3: Synthesis of 2,7-dimethyl-N-substituted-imidazo[1,2-a]pyridine-3-carboxamide

This final step involves the coupling of the carboxylic acid with a primary or secondary amine.

Materials:

  • 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Substituted amine (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv) and the desired amine (1.2 equiv) in acetonitrile.

  • To this solution, add HOBt (0.1 equiv), EDC (1.0 equiv), and DMAP (1.0 equiv).[2]

  • Stir the reaction mixture at ambient temperature for 16 hours.[2]

  • Upon completion of the reaction, as monitored by TLC, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 2,7-dimethyl-N-substituted-imidazo[1,2-a]pyridine-3-carboxamide.

Data Presentation

StepProductStarting MaterialReagentsSolventTimeYield (%)
1Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate2-Amino-4-picolineEthyl 2-chloroacetoacetateDME48 h78%[2]
22,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acidEthyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateLiOHEtOH/H₂O56 h-
3N-Benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acidBenzylamine, EDC, DMAPACN16 h70%[2]

Antituberculosis Activity Screening Workflow

The synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxamides are often evaluated for their antitubercular activity. A typical screening workflow is outlined below.

G A Synthesized Compound Library B Primary Screen: In vitro activity against replicating Mtb (H37Rv) A->B C Secondary Screen: In vitro activity against non-replicating Mtb B->C Active Compounds D Cytotoxicity Assay (e.g., against VERO cells) B->D Active Compounds E Activity against drug-resistant Mtb strains (MDR-TB, XDR-TB) C->E Potent Compounds D->E Non-toxic Compounds F In vivo ADME/PK studies E->F Lead Candidates G Lead Optimization F->G

Caption: Workflow for antituberculosis drug screening.

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic methods.

CompoundMethodData
Ethyl 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylate¹H NMR (400 MHz, Chloroform-d)δ 9.51 (dd, J = 1.9, 0.9 Hz, 1H), 7.52 (dd, J = 9.4, 0.9 Hz, 1H), 7.44 (dd, J = 9.4, 1.9 Hz, 1H), 4.44 (q, J = 7.1 Hz, 2H), 3.10 (q, J = 7.5 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H), 1.35 (t, J = 7.5 Hz, 3H).[4]
ESI-MSm/z 295.06 [M – H]⁻.[4]
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid¹H NMR (400 MHz, Methanol-d4)δ 9.60 (dd, J = 1.9, 0.9 Hz, 1H), 7.68 (dd, J = 9.4, 1.9 Hz, 1H), 7.59 (dd, J = 9.4, 0.9 Hz, 1H), 3.16 (q, J = 7.6 Hz, 2H), 1.36 (t, J = 7.6 Hz, 3H).[4]
ESI-MSm/z 271.23 [M + H]⁺.[4]

Conclusion

The protocol described herein provides a reliable and adaptable method for the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamides. The straightforward nature of this synthetic route allows for the facile generation of diverse analogues for further investigation in drug discovery programs, particularly in the search for novel antituberculosis agents. The provided workflow for biological screening offers a roadmap for the subsequent evaluation of these promising compounds.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridines as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of imidazo[1,2-a]pyridines (IPs) in the development of novel antitubercular agents. It includes a summary of their mechanism of action, key quantitative data on their efficacy, and detailed experimental protocols for their synthesis and evaluation. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutics, and the imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of potent anti-TB drugs.[1][2][3][4]

Mechanism of Action: Targeting Cellular Respiration

Imidazo[1,2-a]pyridine derivatives have been predominantly identified as potent inhibitors of the cytochrome bcc complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[5] Specifically, they target QcrB, a subunit of the ubiquinol cytochrome c reductase.[6][7][8][9] Inhibition of QcrB disrupts the oxidative phosphorylation pathway, leading to a depletion of adenosine triphosphate (ATP), which is essential for the survival and growth of the bacterium.[5][10] This targeted mechanism of action is a significant advancement in the development of new antitubercular drugs.

One of the most prominent clinical candidates from this class is Telacebec (Q203), an imidazo[1,2-a]pyridine amide that has demonstrated activity against both MDR- and XDR-TB strains and has progressed to phase II clinical trials.[1][2][5]

Below is a diagram illustrating the inhibitory action of imidazo[1,2-a]pyridines on the Mtb electron transport chain.

Inhibition of Mtb Electron Transport Chain by Imidazo[1,2-a]pyridines Organic Substrates Organic Substrates Complex I (NADH Dehydrogenase) Complex I (NADH Dehydrogenase) Organic Substrates->Complex I (NADH Dehydrogenase) e- Complex II (Succinate Dehydrogenase) Complex II (Succinate Dehydrogenase) Organic Substrates->Complex II (Succinate Dehydrogenase) e- Menaquinone Pool Menaquinone Pool Complex I (NADH Dehydrogenase)->Menaquinone Pool e- Complex II (Succinate Dehydrogenase)->Menaquinone Pool e- Complex III (Cytochrome bcc) Complex III (Cytochrome bcc) Menaquinone Pool->Complex III (Cytochrome bcc) e- Cytochrome c Cytochrome c Complex III (Cytochrome bcc)->Cytochrome c e- ATP Synthase ATP Synthase Complex III (Cytochrome bcc)->ATP Synthase H+ gradient Complex IV (Cytochrome c oxidase) Complex IV (Cytochrome c oxidase) Cytochrome c->Complex IV (Cytochrome c oxidase) e- Oxygen Oxygen Complex IV (Cytochrome c oxidase)->Oxygen e- ATP ATP ATP Synthase->ATP Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->Complex III (Cytochrome bcc) Inhibition

Caption: Inhibition of the Mtb Electron Transport Chain.

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv and various drug-resistant strains, along with their cytotoxicity profiles.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis

Compound Series/NameMtb StrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesH37Rv0.4 - 1.9[5]
MDR0.07 - 2.2[2][5]
XDR0.07 - 0.14[2][5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive Mtb0.069 - 0.174[2][5]
Imidazo[1,2-a]pyridine-3-carboxamides (Moraski et al.)H37Rv≤1[11][12][13]
MDR & XDR≤0.006 (for 5 compounds)[11][13]
Imidazo[1,2-a]pyridinecarboxamides (15 & 16)H37Rv0.10 - 0.19[14][15]
MDR & XDR0.05 - 1.5[14][15]
IPA-6H37Rv0.05 µg/mL[16]
Q203 (Telacebec)Mtb H37Rv0.0009 (extracellular), 0.00045 (intracellular)[2]
Imidazo[1,2-a]pyridine ethersMtb H37Rv<0.5[2][5]

Table 2: Cytotoxicity and Selectivity Index of Imidazo[1,2-a]pyridine Derivatives

Compound Series/NameCell LineCytotoxicity (CC50 or IC50, µM)Selectivity Index (SI = CC50/MIC)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesVERO>128-[2][5]
Imidazo[1,2-a]pyridinecarboxamide (16)VERO≥191.67≥1024[14]
Imidazo[1,2-a]pyridinecarboxamide (20)VERO>110-[2]
Imidazo[2,1-b]thiazole derivative (ND-11543)VERO>100-[2]
Active IPAs and IPSs (MIC <3.125 µg/mL)Human embryonic kidney cellsNontoxic≥66[16]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as antitubercular agents.

General Synthetic Protocol for Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of imidazo[1,2-a]pyridine-3-carboxamides generally involves the coupling of an imidazo[1,2-a]pyridine-3-carboxylic acid intermediate with a desired amine.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid This intermediate can be prepared via established literature procedures or is commercially available.

Step 2: Amide Coupling Reaction [6][7]

  • To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.5 equivalents).

  • Add a base, for instance, N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the mixture.

  • Stir the reaction mixture at room temperature for approximately 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine-3-carboxamide.

Below is a generalized workflow for the synthesis of these compounds.

General Synthesis Workflow for Imidazo[1,2-a]pyridine-3-carboxamides Start Start Dissolve_Acid Dissolve Imidazo[1,2-a]pyridine-3-carboxylic acid in DCM Start->Dissolve_Acid Add_Reagents Add EDCI, HOBt, and DIPEA Dissolve_Acid->Add_Reagents Stir_1 Stir for 15 minutes Add_Reagents->Stir_1 Add_Amine Add desired amine Stir_1->Add_Amine Stir_2 Stir to completion (Monitor by TLC) Add_Amine->Stir_2 Workup Dilute with DCM, wash with water and brine Stir_2->Workup Dry_Concentrate Dry organic layer and concentrate Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Synthesis workflow for Imidazo[1,2-a]pyridine-3-carboxamides.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against M. tuberculosis can be determined using the Microplate Alamar Blue Assay (MABA).[16]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Prepare an inoculum of M. tuberculosis H37Rv (or other strains) and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Add the bacterial suspension to each well containing the diluted compound. Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol for Cytotoxicity Assay

The cytotoxicity of the compounds can be assessed against a mammalian cell line, such as VERO (African green monkey kidney) cells, using the MTT assay.

  • Seed VERO cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Conclusion

Imidazo[1,2-a]pyridines represent a highly promising class of antitubercular agents with a well-defined mechanism of action targeting a novel and essential pathway in M. tuberculosis.[11][17] Their potent activity against both drug-sensitive and resistant strains, coupled with favorable preliminary safety profiles, makes them a key area of focus in the ongoing search for new tuberculosis treatments. The protocols outlined above provide a framework for the synthesis and evaluation of new analogues in this chemical class, with the aim of identifying clinical candidates with improved efficacy and drug-like properties.

References

Copper-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct copper-catalyzed methods for the synthesis of functionalized imidazo[1,2-a]pyridines. This privileged heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. The following protocols offer efficient and versatile routes to a variety of substituted imidazo[1,2-a]pyridines.

Protocol 1: Three-Component Domino A³-Coupling for the Synthesis of Imidazo[1,2-a]pyridines

Application Note: This protocol outlines a highly efficient one-pot, three-component synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and terminal alkynes.[1][2][3] The reaction is catalyzed by a copper(I) species, often in conjunction with a co-catalyst or in a specific solvent system to promote the cascade of reactions.[1][4] This domino A³-coupling (aldehyde-alkyne-amine) followed by a 5-exo-dig cycloisomerization is a powerful and atom-economical method for generating molecular diversity.[3][4] The use of inexpensive and readily available starting materials makes this a practical approach for library synthesis in drug discovery programs.[4] Variations of this method include using CuI with NaHSO₄·SiO₂, Cu/SiO₂, or a Cu(II)-ascorbate system in aqueous micellar media, highlighting the versatility and adaptability of copper catalysis.[1][2][3]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification flask Schlenk Tube/Round Bottom Flask reactants Add 2-Aminopyridine, Aldehyde, Terminal Alkyne, Solvent (e.g., Toluene) flask->reactants 1 catalyst Add Copper Catalyst (e.g., CuI, Cu/SiO₂) reactants->catalyst 2 heat Heat Reaction Mixture (e.g., 120°C) catalyst->heat stir Stir for Specified Time (e.g., 48 h) heat->stir filter Filter Reaction Mixture stir->filter concentrate Remove Solvent under Vacuum filter->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Obtain Imidazo[1,2-a]pyridine chromatography->product

Caption: Workflow for the Copper-Catalyzed Three-Component Synthesis.

Detailed Experimental Protocol (General Procedure using Cu/SiO₂): [2]

  • To a Schlenk tube under an inert atmosphere, add the 2-aminopyridine derivative (1.1 mmol), the aldehyde (1.0 mmol), the terminal alkyne (1.5 mmol), and toluene (0.5 mL).

  • Add the Cu/SiO₂ catalyst (10 mol%).

  • Heat the reaction mixture to 120 °C and stir for 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes, ethyl acetate, and triethylamine (e.g., 84:10:4) as the eluent to afford the desired imidazo[1,2-a]pyridine.

Quantitative Data:

Entry2-AminopyridineAldehydeAlkyneCatalyst SystemYield (%)
12-AminopyridineBenzaldehydePhenylacetyleneCuI/NaHSO₄·SiO₂92
22-Amino-5-methylpyridine4-ChlorobenzaldehydePhenylacetyleneCuI/NaHSO₄·SiO₂95
32-Aminopyridine4-NitrobenzaldehydePhenylacetyleneCuI/NaHSO₄·SiO₂89
42-AminopyridineBenzaldehydePhenylacetyleneCu/SiO₂82
52-Aminopyridine4-MethoxybenzaldehydePhenylacetyleneCu/SiO₂75
62-AminopyridineBenzaldehydePhenylacetyleneCuSO₄/Sodium Ascorbate92
72-Amino-4-methylpyridine4-MethylbenzaldehydePhenylacetyleneCuSO₄/Sodium Ascorbate89

Protocol 2: Copper-Catalyzed Regioselective C-3 Thiolation of Imidazo[1,2-a]pyridines

Application Note: This protocol describes a method for the direct C-H functionalization of imidazo[1,2-a]pyridines, specifically the regioselective introduction of a thioether group at the C-3 position.[5][6] This C-H/S-H cross-coupling reaction is catalyzed by copper and utilizes molecular oxygen as a green oxidant.[5] The ability to directly functionalize the C-3 position of the imidazo[1,2-a]pyridine core is highly valuable for structure-activity relationship (SAR) studies in drug development, as it allows for the late-stage modification of the scaffold. The reaction demonstrates good functional group tolerance with a broad range of thiols.[5]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification flask Reaction Tube reactants Add Imidazo[1,2-a]pyridine, Thiol, Solvent (e.g., DMF) flask->reactants 1 catalyst Add Copper Catalyst (e.g., CuI) reactants->catalyst 2 oxygen Stir under O₂ Atmosphere (balloon) catalyst->oxygen heat Heat Reaction Mixture (e.g., 120°C) oxygen->heat cool Cool to Room Temperature heat->cool extract Aqueous Work-up and Extraction cool->extract concentrate Dry and Concentrate extract->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Obtain C-3 Thiolated Product chromatography->product

Caption: Workflow for Copper-Catalyzed C-3 Thiolation.

Detailed Experimental Protocol (General Procedure):

  • To a reaction tube, add the imidazo[1,2-a]pyridine (0.2 mmol), the thiol (0.3 mmol), and CuI (10 mol%).

  • Add DMF (1.0 mL) as the solvent.

  • Fit the tube with an oxygen balloon.

  • Stir the reaction mixture at 120 °C for the specified time (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C-3 thiolated imidazo[1,2-a]pyridine.

Quantitative Data:

EntryImidazo[1,2-a]pyridineThiolYield (%)
12-Phenylimidazo[1,2-a]pyridineThiophenol85
22-Phenylimidazo[1,2-a]pyridine4-Methylthiophenol89
32-Phenylimidazo[1,2-a]pyridine4-Methoxythiophenol92
42-Phenylimidazo[1,2-a]pyridine4-Chlorothiophenol81
52-(4-Methoxyphenyl)imidazo[1,2-a]pyridineThiophenol82
67-Methyl-2-phenylimidazo[1,2-a]pyridineThiophenol87
72-Phenylimidazo[1,2-a]pyridineBenzyl mercaptan75

Protocol 3: Copper-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines

Application Note: This protocol presents an innovative copper-catalyzed aerobic oxidative method for the synthesis of 3-formyl imidazo[1,2-a]pyridines.[5][7][8] A key feature of this reaction is the use of ethyl tertiary amines as a novel carbon source for the formyl group.[5][7] The reaction proceeds through a simultaneous selective cleavage of C-C and C-N bonds of the ethyl group, with molecular oxygen serving as the terminal oxidant.[5] This one-pot protocol is highly efficient and demonstrates broad substrate scope and good functional group tolerance, providing valuable building blocks for further synthetic transformations.[5][7]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification flask Sealed Tube reactants Add 2-Aminopyridine, Ethyl Tertiary Amine, Solvent (e.g., DMSO) flask->reactants 1 catalyst Add Copper Catalyst (e.g., Cu(OAc)₂) reactants->catalyst 2 oxygen Stir under O₂ Atmosphere (1 atm) catalyst->oxygen heat Heat Reaction Mixture (e.g., 130°C) oxygen->heat cool Cool to Room Temperature heat->cool extract Aqueous Work-up and Extraction cool->extract concentrate Dry and Concentrate extract->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Obtain 3-Formyl Product chromatography->product

References

Troubleshooting & Optimization

How to optimize the yield of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the reaction of 2-aminopyridine with ethyl-2-chloroacetoacetate. This condensation reaction is typically performed under reflux in a suitable solvent like ethanol.[1] Another established method is a two-step, one-pot synthesis involving the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with ethyl bromoacetate.[2]

Q2: What is a typical yield for this synthesis?

A2: Reported yields can be quite high, often up to 90%, when the reaction is carried out by refluxing 2-aminopyridine and ethyl-2-chloroacetoacetate in ethanol.[1] A two-step, one-pot procedure has been optimized to achieve yields of around 83%.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The reaction is considered complete when the starting material spot (2-aminopyridine) is no longer visible on the TLC plate.

Q4: What are the recommended purification methods for the final product?

A4: After the reaction is complete, the crude product is typically purified by silica gel column chromatography.[2] An eluent system of ethyl acetate and hexane is commonly used to isolate the pure this compound.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time.
Suboptimal reaction temperature.For the two-step, one-pot method, the optimal temperature for the cyclization step is 85°C. Lower or higher temperatures may decrease the yield.[2] For the reflux method in ethanol, ensure a consistent reflux temperature is maintained.
Incorrect base or solvent.The choice of base and solvent is critical. For the two-step, one-pot synthesis, sodium bicarbonate (NaHCO₃) in DMF has been shown to be the most effective combination.[2] Using other bases like Na₂CO₃, K₂CO₃, or organic bases resulted in lower yields. Similarly, solvents like ethanol and dioxane were found to be less effective than DMF in this specific protocol.[2]
Presence of Multiple Spots on TLC After Reaction Formation of side products.Incomplete cyclization or side reactions can lead to impurities. Ensure the reaction conditions, particularly temperature and reaction time, are carefully controlled.
Unreacted starting materials.If starting material spots are prominent on the TLC, the reaction may not be complete. Extend the reaction time and continue to monitor by TLC.
Difficulty in Purifying the Product Inadequate separation on the column.Optimize the eluent system for column chromatography. A gradient elution with increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) may improve separation.
Product is an oil instead of a solid.While the product is often a solid, it can sometimes be obtained as an oil. If purity is confirmed by NMR and mass spectrometry, the oily nature may not be an issue. Trituration with a non-polar solvent like hexane may induce crystallization.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Reflux

This protocol is adapted from a method for synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids.[1]

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol (e.g., 25 mL), add ethyl-2-chloroacetoacetate (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of ethyl acetate and hexane).

Protocol 2: Two-Step, One-Pot Synthesis

This protocol is based on an optimized procedure for the synthesis of this compound.[2]

Step 1: Formation of the Intermediate

  • In a reaction flask, mix 2-aminopyridine (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equivalents) in DMF (2 mL).

  • Stir the mixture at 65°C for 2 hours.

Step 2: Cyclization

  • To the reaction mixture from Step 1, add sodium bicarbonate (NaHCO₃) (1.5 equivalents) and ethyl bromoacetate (1.1 equivalents).

  • Increase the temperature to 85°C and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane).[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization Step in the Two-Step, One-Pot Synthesis [2]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃DMF85183
2NaHCO₃DMF751.581
3NaHCO₃DMF95179
4NaHCO₃EtOHReflux363
5NaHCO₃Dioxane851.565
6Na₂CO₃DMF85270
7K₂CO₃DMF85165
8NaOHDMF85147
9PyridineDMF85739
10Et₃NDMF85546

Visualizations

G cluster_workflow Experimental Workflow: Two-Step, One-Pot Synthesis start Start: Mix 2-aminopyridine and DMF-DMA in DMF step1 Stir at 65°C for 2 hours start->step1 step2 Add NaHCO3 and Ethyl Bromoacetate step1->step2 step3 Heat to 85°C for 1 hour step2->step3 monitoring Monitor reaction by TLC step3->monitoring monitoring->step3 Incomplete workup Workup: Quench, Extract, Dry, Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end_product Product: this compound purification->end_product

Caption: Workflow for the two-step, one-pot synthesis.

G cluster_troubleshooting Troubleshooting Logic start Problem: Low Yield check_completion Is the reaction complete (TLC)? start->check_completion check_temp Was the temperature correct (85°C)? check_completion->check_temp Yes solution_time Extend reaction time. check_completion->solution_time No check_reagents Were the correct base and solvent used (NaHCO3 in DMF)? check_temp->check_reagents Yes solution_temp Adjust temperature to 85°C. check_temp->solution_temp No solution_reagents Use NaHCO3 in DMF. check_reagents->solution_reagents No success Yield Optimized check_reagents->success Yes solution_time->check_completion solution_temp->success solution_reagents->success

Caption: Troubleshooting logic for low product yield.

References

Identifying and minimizing byproducts in imidazo[1,2-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of imidazo[1,2-a]pyridines. It focuses on identifying and minimizing common byproducts to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of dark, insoluble material in my reaction. What is it and how can I prevent it?

A1: This is likely due to polymerization of starting materials or intermediates, a common issue in many imidazo[1,2-a]pyridine syntheses, especially those performed at high temperatures.

  • Cause: Highly reactive intermediates, particularly from reactions involving aldehydes, can self-condense or react with other species to form complex polymeric structures. Harsh reaction conditions, such as high temperatures and prolonged reaction times, can exacerbate this issue.[1]

  • Troubleshooting:

    • Lower Reaction Temperature: Attempt the reaction at a lower temperature. While this may increase the required reaction time, it can significantly reduce polymerization.

    • Optimize Catalyst Loading: For catalyzed reactions, ensure the optimal amount of catalyst is used. Both too much and too little can sometimes lead to side reactions.

    • Controlled Addition: Add the most reactive reagent (e.g., aldehyde) slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration, thereby minimizing self-condensation.

Q2: My NMR spectrum shows an unexpected set of peaks alongside my desired product. What are the most common structural byproducts?

A2: The nature of the byproduct is highly dependent on the synthetic route. However, some common culprits include uncyclized intermediates, dimers, or isomers.

  • Uncyclized Intermediates: In reactions like the Tschitschibabin synthesis (2-aminopyridine with an α-haloketone), incomplete cyclization can leave behind N-alkylated 2-aminopyridine intermediates.[2] These are often more polar than the final product and can be identified by characteristic NMR signals of the open-chain structure.

  • Dimers/Oligomers: Self-condensation of starting materials or intermediates can lead to dimeric byproducts. This is particularly noted in reactions run at high concentrations.

  • Isomers: In multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, alternative cyclization pathways can sometimes lead to the formation of regioisomers, although the GBB reaction is generally highly selective for the imidazo[1,2-a]pyridine core.[3][4]

Q3: My yield is consistently low in a Groebke–Blackburn–Bienaymé (GBB) reaction. What factors should I investigate?

A3: The GBB reaction, a three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide, is powerful but sensitive to reaction conditions.[4][5]

  • Catalyst Choice: While often performed with an acid catalyst (e.g., NH4Cl, Sc(OTf)3, p-TsOH), the optimal catalyst can be substrate-dependent.[1][5][6] If yields are low, screening different acid catalysts is recommended. In some cases, catalyst-free conditions in the right solvent may work.[7]

  • Solvent Effects: The choice of solvent is critical. Protic solvents like methanol or ethanol can participate in the reaction mechanism and accelerate key steps.[7] Aprotic solvents may be less effective.[7]

  • Water Scavenging: The initial condensation between the 2-aminopyridine and the aldehyde forms an imine and releases water. This step is reversible. Adding a dehydrating agent (e.g., trimethyl orthoformate) can drive the equilibrium towards the imine, improving the overall yield.[6]

  • Reactant Purity: Ensure the purity of your starting materials, especially the aldehyde, which can oxidize or polymerize upon storage.

Troubleshooting Guide: Byproduct Minimization

This section provides a systematic approach to identifying and reducing byproducts.

Problem 1: Formation of Uncyclized Intermediates

In reactions involving the condensation of a 2-aminopyridine with a carbonyl compound (e.g., α-haloketone), the intermediate formed after N-alkylation may fail to cyclize efficiently.

// Nodes Reactants [label="2-Aminopyridine +\nα-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-Alkylated Intermediate\n(Acyclic)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Imidazo[1,2-a]pyridine\n(Cyclized Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Uncyclized Byproduct\n(Stable Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label="SN2 Reaction", color="#5F6368"]; Intermediate -> Product [label="Intramolecular\nCyclization (Desired)", color="#34A853", penwidth=2]; Intermediate -> Byproduct [label="Reaction Stop/\nDecomposition (Undesired)", style=dashed, color="#EA4335", penwidth=2]; } dot Caption: Byproduct formation pathway from an uncyclized intermediate.

Solutions:

  • Increase Temperature/Time: Insufficient energy or time may prevent the final cyclization step. Cautiously increase the reaction temperature or prolong the reaction time while monitoring for decomposition.

  • Add a Base: The cyclization step often involves deprotonation. A non-nucleophilic base can facilitate this process, driving the reaction to completion.

  • Change Solvent: A more polar solvent might better stabilize the transition state of the cyclization step.

Problem 2: Low Yield and Multiple Spots on TLC/LCMS

This often indicates that reaction conditions are not optimal, leading to multiple side reactions. An optimization screening is necessary.

Optimization Strategy Table

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
Catalyst None10 mol% PdCl2Metal catalysts can significantly improve the rate and selectivity of cyclization reactions.[8]
Solvent TolueneDichloromethane (DCM)Solvent choice affects reactant solubility and can influence reaction pathways.[9]
Temperature 80 °C40 °CLowering the temperature can reduce the formation of degradation products and polymeric byproducts.[9]
Base K2CO3None/Mild Acid (TFA)The role of acid/base is crucial; some reactions are promoted by acid which activates substrates.[9]

Data is illustrative and should be adapted for specific reaction types.

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine (Tschitschibabin Method)

This protocol describes a common method for synthesizing the imidazo[1,2-a]pyridine core.

  • Materials: 2-Aminopyridine, α-bromoacetophenone, Sodium bicarbonate (NaHCO3), Ethanol.

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.05 eq) in ethanol in a round-bottom flask.

    • Add sodium bicarbonate (2.0 eq) to the mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Pour the mixture into cold water and stir.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: HPLC Method for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an excellent tool for monitoring reaction progress and quantifying byproduct formation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start at 10% B, ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 10 µL) of the reaction mixture in 1 mL of acetonitrile.

    • Vortex and centrifuge to pellet any solids.

    • Inject the supernatant for analysis.

This method allows for the separation of the non-polar product from more polar starting materials and intermediates.[10]

Visualization of Workflows

Troubleshooting Logic Flow

When encountering a problematic reaction, a logical workflow can help diagnose the issue efficiently.

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// Edges Start -> Analyze [color="#5F6368"]; Analyze -> Identify [color="#5F6368"]; Identify -> SM_Issue [label="Predominantly\nStarting Material", color="#5F6368"]; Identify -> Condition_Issue [label="Significant\nByproducts", color="#5F6368"]; SM_Issue -> Check_Purity [label="Yes", color="#34A853"]; SM_Issue -> Condition_Issue [label="No", color="#EA4335"]; Check_Purity -> Re_run [color="#5F6368"]; Condition_Issue -> Optimize [label="Yes", color="#34A853"]; Optimize -> Re_run [color="#5F6368"]; } dot Caption: A logical workflow for troubleshooting synthesis problems.

References

Troubleshooting common problems in the purification of imidazo[1,2-a]pyridine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[1,2-a]pyridine compounds.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Analysis

TLC is a crucial technique for monitoring reaction progress and assessing the purity of imidazo[1,2-a]pyridine derivatives. Here are solutions to common problems:

Problem: Streaking or Elongated Spots

  • Possible Cause: The sample is too concentrated, leading to overloading of the TLC plate.

  • Solution: Dilute the sample solution and re-spot on a new TLC plate. Spotting the sample multiple times in the same location, allowing the solvent to dry between applications, can help concentrate the sample without overloading.[1][2]

  • Possible Cause: The compound is highly polar or has acidic/basic functional groups that interact strongly with the silica gel stationary phase.

  • Solution: Modify the mobile phase by adding a small amount of a competitive compound. For basic compounds like many imidazo[1,2-a]pyridines, adding 0.1–2.0% of a volatile base like triethylamine or a few drops of ammonia to the eluting solvent can significantly reduce streaking.[3] For acidic compounds, adding a few drops of formic or acetic acid can improve the spot shape.

  • Possible Cause: The compound is unstable on silica gel.

  • Solution: To check for stability, a 2D TLC can be performed. Spot the sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spots will appear on the diagonal. Decomposition will be indicated by spots appearing below the diagonal. If instability is confirmed, consider using a different stationary phase like alumina or a deactivated silica gel.

Problem: Spots are Not Visible or Faint

  • Possible Cause: The compound does not visualize under UV light.

  • Solution: Use alternative visualization techniques. Staining with potassium permanganate, iodine vapor, or a phosphomolybdic acid solution can reveal spots for compounds that are not UV-active.[4]

  • Possible Cause: The sample is too dilute.

  • Solution: Concentrate the sample by spotting multiple times in the same location, ensuring the spot is dry before re-spotting.

Problem: Poor Separation of Spots (Similar Rf values)

  • Possible Cause: The polarity of the eluting solvent is not optimal.

  • Solution: Systematically vary the solvent system. A common mobile phase for imidazo[1,2-a]pyridines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] Adjusting the ratio of these solvents will alter the polarity and improve separation. Trying different solvent combinations, such as dichloromethane/methanol, can also be effective.

Column Chromatography

Flash column chromatography is the primary method for purifying imidazo[1,2-a]pyridine compounds on a larger scale.

Problem: Poor Separation or Co-elution of Impurities

  • Possible Cause: The chosen solvent system does not provide adequate separation, or unreacted starting materials are co-eluting with the product. Unreacted 2-aminopyridine is a common impurity.

  • Solution:

    • Optimize the Solvent System: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation. A good starting point is a hexane/ethyl acetate gradient.

    • Acid-Base Extraction: To remove basic impurities like unreacted 2-aminopyridine, an acid-base extraction can be performed on the crude product before chromatography. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The basic impurities will be protonated and move to the aqueous layer. The organic layer containing the desired product can then be washed with a base (e.g., saturated sodium bicarbonate solution), dried, and concentrated.

    • Deactivate Silica Gel: For basic imidazo[1,2-a]pyridines that may interact strongly with acidic silica, deactivating the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine can improve separation and reduce tailing.

Problem: Product Does Not Elute from the Column

  • Possible Cause: The eluting solvent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, a stronger solvent like methanol may be required, often in a small percentage mixed with a less polar solvent like dichloromethane.

Problem: Colored Impurities Persist in the Purified Fractions

  • Possible Cause: Highly colored byproducts were formed during the reaction.

  • Solution:

    • Activated Charcoal Treatment: Before column chromatography, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter through celite to remove the charcoal, which will have adsorbed many of the colored impurities.

    • Recrystallization: In some cases, recrystallization after column chromatography may be necessary to remove residual colored impurities.

Recrystallization

Recrystallization is an effective final purification step to obtain highly pure crystalline imidazo[1,2-a]pyridine compounds.

Problem: Compound Does Not Crystallize

  • Possible Cause: The solution is not supersaturated, the wrong solvent was chosen, or the compound is an oil.

  • Solution:

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing imidazo[1,2-a]pyridines include ethanol, methanol, isopropanol, or mixtures with water.[6][7]

    • Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to achieve a supersaturated solution and then allow it to cool again.

Problem: Low Recovery of the Product

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used for washing the crystals.

  • Solution:

    • Cool Thoroughly: Ensure the solution is cooled in an ice bath to minimize the solubility of the product.

    • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

    • Second Crop: The filtrate (mother liquor) can be concentrated and cooled again to obtain a second crop of crystals, which can be combined with the first if the purity is acceptable.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying imidazo[1,2-a]pyridine compounds?

A1: The most common and effective method is flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[5] This is often followed by recrystallization from a suitable solvent like ethanol or methanol to obtain a highly pure, crystalline product.[8]

Q2: How can I remove unreacted 2-aminopyridine from my product?

A2: Unreacted 2-aminopyridine is a common basic impurity. It can be effectively removed by performing an acid-base extraction on the crude reaction mixture before column chromatography. Washing the organic solution of the crude product with a dilute acid will extract the basic 2-aminopyridine into the aqueous phase.

Q3: My imidazo[1,2-a]pyridine derivative is a stubborn oil and won't crystallize. What should I do?

A3: If your compound is an oil, first ensure it is pure by TLC and NMR. If it is pure, you can try to induce crystallization by dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then allowing it to stand. This technique, known as oiling out followed by crystallization, can sometimes yield solid material. Alternatively, if the compound has a suitable functional group, converting it to a salt (e.g., a hydrochloride or tartrate salt) can often induce crystallization.[6]

Q4: What are some typical TLC solvent systems for imidazo[1,2-a]pyridines and their expected Rf values?

A4: The Rf values are highly dependent on the specific substituents on the imidazo[1,2-a]pyridine core. However, a general guideline for solvent systems and expected trends is provided in the table below. More polar compounds will have lower Rf values in a given solvent system.

Data Presentation

Table 1: Common TLC Solvent Systems for Imidazo[1,2-a]pyridine Derivatives

Solvent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (7:3)0.2 - 0.6A good starting point for many derivatives.[5]
Hexane / Ethyl Acetate (1:1)0.4 - 0.8For more polar compounds.
Dichloromethane / Methanol (95:5)0.3 - 0.7Useful for more polar and functionalized derivatives.
Petroleum Ether / Ethyl Acetate (1:3)0.2 - 0.5Another common system for initial screening.

Table 2: Recrystallization Solvents and Expected Recovery

Compound TypeRecommended Solvent(s)Expected Recovery
Simple alkyl/aryl substitutedEthanol, Methanol, Isopropanol70-90%
Zolpidem (a specific derivative)Isopropanol~58% (for the base)[6]
Polar, functionalized derivativesEthanol/Water, Methanol/Water60-85%

Experimental Protocols

Protocol 1: General Procedure for TLC Analysis
  • Prepare a dilute solution of the crude reaction mixture or purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot the sample solution onto the starting line. Allow the spot to dry completely.

  • Prepare a developing chamber with the chosen eluent system. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapors.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm and/or 365 nm) and/or by staining.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: General Procedure for Flash Column Chromatography
  • Select an appropriate solvent system based on TLC analysis, aiming for an Rf of ~0.2-0.3 for the desired compound.

  • Prepare the column by packing silica gel in the chosen non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 3: General Procedure for Recrystallization
  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or air dry to a constant weight.

Mandatory Visualization

Below are diagrams representing signaling pathways and experimental workflows relevant to imidazo[1,2-a]pyridine compounds, generated using Graphviz (DOT language).

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT activates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: PI3K/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

GABA_A_Receptor_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor binds to orthosteric site ChlorideInflux Cl- Influx GABA_A_Receptor->ChlorideInflux opens Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABA_A_Receptor binds to allosteric site NeuronalInhibition Increased Neuronal Inhibition ChlorideInflux->NeuronalInhibition

Caption: Positive allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Optional) Crude->Extraction Column Column Chromatography Crude->Column direct Extraction->Column TLC TLC Analysis Column->TLC Recrystallization Recrystallization Column->Recrystallization TLC->Column optimize solvent Pure Pure Imidazo[1,2-a]pyridine Recrystallization->Pure

Caption: General workflow for the purification of imidazo[1,2-a]pyridine compounds.

References

Technical Support Center: Improving the Regioselectivity of the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their GBB reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues related to poor regioselectivity in the Groebke-Blackburn-Bienaymé reaction, particularly when using unsymmetrical amidines.

Q1: I am getting a mixture of regioisomers in my GBB reaction. What is the primary cause of this?

A1: The formation of regioisomers in the Groebke-Blackburn-Bienaymé reaction is a known challenge, primarily arising from the use of unsymmetrical amidines, such as substituted 2-aminopyridines or 2-aminopyrimidines.[1] The reaction proceeds through the formation of an imine intermediate from the aldehyde and the amidine. With an unsymmetrical amidine, the initial condensation can occur at two different nitrogen atoms, leading to two different imine intermediates and subsequently, two regioisomeric products.[1]

Q2: How does the choice of solvent affect the regioselectivity of the GBB reaction?

A2: The solvent plays a critical role in controlling the regioselectivity of the GBB reaction. Protic solvents, such as methanol and ethanol, can participate in the reaction mechanism and may facilitate the formation of both regioisomers.[2][3] In contrast, non-protic, apolar solvents like toluene have been shown to suppress the formation of the "inverse" GBB product, leading to the exclusive or preferential formation of the "normal" regioisomer.[1] This is attributed to the suppression of an intermediate that is favored in protic media.[1]

Q3: Can the catalyst influence the ratio of regioisomers formed?

A3: Yes, the choice of catalyst can influence the regioselectivity. While a wide range of Brønsted and Lewis acid catalysts are effective in promoting the GBB reaction, their impact on regioselectivity can vary.[4][5] For instance, the use of ammonium chloride in a non-protic solvent like toluene at elevated temperatures has been reported to favor the formation of a single regioisomer.[1] It is recommended to screen a variety of catalysts, including common choices like Sc(OTf)₃, Yb(OTf)₃, and p-toluenesulfonic acid (p-TsOH), in conjunction with different solvents to optimize for the desired regioisomer.[4][6]

Q4: Do the electronic properties of the substituents on the amidine or aldehyde affect regioselectivity?

A4: The electronic properties of the substituents on both the amidine and the aldehyde can influence the reaction's regioselectivity by affecting the relative nucleophilicity of the nitrogen atoms in the amidine and the reactivity of the intermediate imine. Electron-withdrawing groups on the amidine can decrease the nucleophilicity of the adjacent nitrogen atoms, potentially influencing which nitrogen atom preferentially attacks the aldehyde.[2] Similarly, the electronic nature of the aldehyde can affect the stability and reactivity of the resulting imine intermediates. A systematic study of these effects is often necessary for a specific substrate combination.

Q5: I have already synthesized a mixture of regioisomers. Is there a way to convert this mixture to a single isomer?

A5: Yes, a post-synthetic strategy involving a Dimroth rearrangement can be employed to convert a mixture of GBB products into a single, thermodynamically more stable regioisomer.[1] This rearrangement is typically base-catalyzed and performed at elevated temperatures. The driving force for the rearrangement is the formation of the more stable aromatic system.[1] This can be a highly effective method to obtain a single regioisomeric product, even if the initial GBB reaction provides a mixture.

Data Presentation

The following tables summarize the influence of various reaction parameters on the regioselectivity of the Groebke-Blackburn-Bienaymé reaction.

Table 1: Effect of Solvent on the Regioisomeric Ratio of GBB Products with 2-Aminopyrimidine

EntrySolventCatalystTemperature (°C)Regioisomeric Ratio (Normal:Inverse)Reference
1MethanolSc(OTf)₃ (10 mol%)RTMixture of isomers[1]
2Ethanolp-TsOH (20 mol%)RefluxMixture of isomers
3TolueneNH₄Cl (20 mol%)80 - 110Exclusively normal isomer[1]
4DichloromethaneSc(OTf)₃ (10 mol%)RTPredominantly normal isomer[7]
5AcetonitrileYb(OTf)₃ (5 mol%)60Mixture of isomers

Table 2: Influence of Amidine Substituents on GBB Reaction Yield (as an indicator of reactivity)

EntryAmidineSubstituentElectronic EffectRelative YieldReference
12-Aminopyridine5-ClElectron-withdrawingHigh[2]
22-Aminopyridine5-BrElectron-withdrawingHigh[2]
32-Aminopyridine5-NO₂Strongly electron-withdrawingLow[2]
42-Aminopyrimidine4-MeElectron-donatingModerate[1]
52-Aminopyrimidine4-CF₃Electron-withdrawingLow[1]

Experimental Protocols

General Procedure for Optimizing Regioselectivity in the GBB Reaction:

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) and the unsymmetrical amidine (1.0 equiv) in the chosen anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add the selected catalyst (e.g., NH₄Cl, 0.2 equiv).

  • Isocyanide Addition: Add the isocyanide (1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C for toluene). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

  • Analysis: Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and the regioisomeric ratio.

Protocol for Dimroth Rearrangement of GBB Product Mixture:

  • Reactant Preparation: Dissolve the mixture of GBB regioisomers in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Base Addition: Add a base (e.g., potassium tert-butoxide or sodium hydride) to the solution. The choice of base and its stoichiometry should be optimized for the specific substrate.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours. Monitor the progress of the rearrangement by TLC or LC-MS until the starting regioisomers are consumed and a single product is observed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.

  • Analysis: Confirm the structure of the rearranged product by spectroscopic methods to ensure complete conversion to the desired regioisomer.

Visualizations

Diagram 1: GBB Reaction Mechanism Leading to Regioisomers

GBB_Regioisomers cluster_reactants Reactants cluster_intermediates Imine Intermediates cluster_products Products Amidine Unsymmetrical Amidine Imine1 Imine A (Normal Pathway) Amidine->Imine1 + Aldehyde (Attack at N1) Imine2 Imine B (Inverse Pathway) Amidine->Imine2 + Aldehyde (Attack at N2) Aldehyde Aldehyde Isocyanide Isocyanide Product1 Regioisomer A (Normal GBB Product) Imine1->Product1 + Isocyanide [4+1] Cycloaddition Product2 Regioisomer B (Inverse GBB Product) Imine2->Product2 + Isocyanide [4+1] Cycloaddition

Caption: Formation of two regioisomers in the GBB reaction from an unsymmetrical amidine.

Diagram 2: Experimental Workflow for Optimizing Regioselectivity

Optimization_Workflow Start Start: Poor Regioselectivity ScreenSolvent 1. Solvent Screening (Toluene, DCM, MeOH, etc.) Start->ScreenSolvent Dimroth Post-Synthetic Strategy: Dimroth Rearrangement Start->Dimroth Alternative ScreenCatalyst 2. Catalyst Screening (Sc(OTf)3, p-TsOH, NH4Cl) ScreenSolvent->ScreenCatalyst OptimizeTemp 3. Temperature Optimization ScreenCatalyst->OptimizeTemp Analysis Analyze Regioisomeric Ratio (NMR, LC-MS) OptimizeTemp->Analysis Analysis->ScreenSolvent No, Re-optimize GoodSelectivity Desired Regioselectivity Achieved Analysis->GoodSelectivity Yes Dimroth->GoodSelectivity

Caption: A systematic workflow for improving the regioselectivity of the GBB reaction.

Diagram 3: Logical Relationship for Regioselectivity Control

Logical_Relationship cluster_factors Controlling Factors UnsymmetricalAmidine Unsymmetrical Amidine ImineFormation Selective Imine Formation UnsymmetricalAmidine->ImineFormation Solvent Solvent Choice (Polar vs. Apolar) Solvent->ImineFormation Catalyst Catalyst Selection Catalyst->ImineFormation Electronics Substituent Electronic Effects Electronics->ImineFormation SingleRegioisomer Single Regioisomer ImineFormation->SingleRegioisomer

Caption: Key factors influencing the selective formation of a single regioisomer in the GBB reaction.

References

Addressing stability and degradation issues of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. The information provided is intended to help address common stability and degradation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is also advisable to store the compound under an inert atmosphere to prevent potential degradation from atmospheric components.[2]

Q2: I observe a decrease in the purity of my compound over time, even under recommended storage conditions. What could be the cause?

A2: While this compound is relatively stable at room temperature, prolonged storage can still lead to slow degradation.[3] The primary degradation pathway under ambient conditions is likely the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This can be accelerated by the presence of moisture. Ensure the storage container is well-sealed and consider using a desiccator for long-term storage.

Q3: My experimental results are inconsistent. Could the stability of this compound in my solvent be an issue?

A3: Yes, the stability of the compound can be significantly influenced by the solvent and the pH of the solution. The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. If your solvent is protic (e.g., methanol, ethanol, water) and not pH-controlled, hydrolysis can occur, leading to the formation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This change in the active compound concentration can lead to inconsistent results. It is recommended to use fresh solutions and buffer the system if compatibility allows.

Q4: I have noticed a new, more polar peak in my HPLC analysis of an aged sample. What is the likely identity of this impurity?

A4: The most probable identity of a more polar degradation product is 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, formed via the hydrolysis of the ethyl ester. Carboxylic acids are generally more polar than their corresponding esters, resulting in shorter retention times on reverse-phase HPLC. To confirm this, you can co-inject your sample with a standard of the suspected carboxylic acid or analyze the peak using LC-MS to determine its mass-to-charge ratio.

Q5: Are there any known incompatibilities for this compound that I should be aware of during my experiments?

A5: Yes, you should avoid strong oxidizing agents, strong bases, and amines when working with this compound.[1] Strong bases and acids can catalyze the hydrolysis of the ester. Strong oxidizing agents could potentially react with the electron-rich imidazopyridine ring system. Amines can act as nucleophiles and potentially lead to amide formation from the ester.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected precipitation in aqueous solution The compound has limited aqueous solubility, which may decrease further upon degradation to the carboxylic acid, depending on the pH.- Ensure the concentration is within the solubility limits.- Use a co-solvent if compatible with your experimental design.- Adjust the pH to see if the precipitate dissolves (note that this may accelerate degradation).
Change in pH of the solution over time Hydrolysis of the ethyl ester to the carboxylic acid will release protons, lowering the pH of an unbuffered solution.- Use freshly prepared solutions for all experiments.- If the experimental design allows, use a suitable buffer to maintain a constant pH.
Discoloration of the solid compound (from light yellow to brown) This may indicate thermal degradation or exposure to light.- Store the compound in a dark, cool place.- If thermal degradation is suspected, perform a purity check (e.g., by HPLC) and compare with a fresh sample.
Appearance of multiple new peaks in HPLC This suggests significant degradation, potentially through multiple pathways such as hydrolysis, oxidation, or photolysis.- Review the handling and storage procedures.- Consider performing a forced degradation study to identify the degradation products and pathways under specific stress conditions (see experimental protocol below).

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C for 48 hours.

    • Also, reflux a solution of the compound in a suitable solvent (e.g., water or methanol) for 24 hours.

    • Analyze the solid sample by dissolving it in the mobile phase. Analyze the solution sample after appropriate dilution.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol) and a sample of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see suggested method below).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

  • Mass balance should be calculated to ensure that all degradation products are accounted for.

Suggested HPLC Method for Stability Indicating Assay
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

Visualizations

degradation_pathway parent This compound hydrolysis_product 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product N-oxide or Ring-hydroxylated derivatives parent->oxidation_product Oxidation (e.g., H2O2) photolysis_product Various photoproducts parent->photolysis_product Photolysis (UV/Vis light)

Caption: Potential degradation pathways of the compound.

experimental_workflow cluster_stress Forced Degradation Conditions Acidic Hydrolysis Acidic Hydrolysis Sample Analysis (HPLC, LC-MS) Sample Analysis (HPLC, LC-MS) Acidic Hydrolysis->Sample Analysis (HPLC, LC-MS) Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Sample Analysis (HPLC, LC-MS) Oxidation Oxidation Oxidation->Sample Analysis (HPLC, LC-MS) Thermal Thermal Thermal->Sample Analysis (HPLC, LC-MS) Photolytic Photolytic Photolytic->Sample Analysis (HPLC, LC-MS) Compound Compound Stock Solution Stock Solution Compound->Stock Solution Stock Solution->Acidic Hydrolysis Stock Solution->Basic Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic Data Interpretation Data Interpretation Sample Analysis (HPLC, LC-MS)->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Methods for improving the solubility of poorly soluble imidazo[1,2-a]pyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of imidazo[1,2-a]pyridine derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable guidance for common issues encountered during experimental work with imidazo[1,2-a]pyridine compounds.

Initial Assessment and General Questions

Q1: My imidazo[1,2-a]pyridine derivative shows poor solubility in aqueous buffers. What are the first steps I should take?

A1: Before exploring advanced solubility enhancement techniques, it is crucial to thoroughly characterize the baseline solubility of your compound.

  • Determine the Physicochemical Properties: If not already known, determine the pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) of your derivative. These parameters will guide the selection of an appropriate solubilization strategy.

  • Measure Kinetic and Thermodynamic Solubility:

    • Kinetic solubility is relevant for early-stage in vitro assays where the compound is introduced from a DMSO stock. This can be determined by observing the concentration at which precipitation occurs upon adding the stock solution to your aqueous buffer.

    • Thermodynamic solubility represents the true equilibrium solubility and is determined by equilibrating an excess of the solid compound in the buffer over a prolonged period (24-72 hours).

  • Modify Assay Conditions (for in vitro assays): If the required concentration is close to the measured solubility, minor adjustments to the assay protocol may suffice. This can include the addition of a small percentage of bovine serum albumin (BSA) or a slight increase in the final DMSO concentration. However, be mindful that these modifications can potentially interfere with the assay.[1]

Q2: What are the primary strategies for improving the solubility of poorly soluble imidazo[1,2-a]pyridine derivatives?

A2: The main approaches can be broadly categorized into two classes: chemical modification and formulation-based strategies.

  • Chemical Modification: This involves altering the chemical structure of the imidazo[1,2-a]pyridine scaffold to introduce more polar or ionizable groups. This is often explored during the lead optimization phase of drug discovery.

  • Formulation-Based Strategies: These techniques modify the physical form of the drug or its immediate environment to enhance solubility without changing the chemical structure of the active pharmaceutical ingredient (API). Common methods include:

    • Salt Formation

    • Co-crystallization

    • Amorphous Solid Dispersions

    • Cyclodextrin Complexation

    • Particle Size Reduction (Micronization and Nanosuspension)

The choice of strategy depends on factors such as the development stage of the compound, its physicochemical properties, and the desired formulation.

Q3: How do I decide which solubility enhancement technique is most suitable for my imidazo[1,2-a]pyridine derivative?

A3: The selection of an appropriate technique is a critical step and should be guided by the properties of your compound and the intended application. The following decision-making workflow can be a useful guide:

Solubility_Enhancement_Workflow Decision-Making Workflow for Solubility Enhancement cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Approaches start Poorly Soluble Imidazo[1,2-a]pyridine Derivative assess_sol Characterize Physicochemical Properties (pKa, logP, crystallinity) start->assess_sol is_ionizable Is the compound ionizable? assess_sol->is_ionizable is_early_stage Early Stage (Lead Optimization)? is_ionizable->is_early_stage No salt_formation Salt Formation is_ionizable->salt_formation Yes chem_mod Chemical Modification is_early_stage->chem_mod Yes formulation_strategies Formulation Strategies is_early_stage->formulation_strategies No salt_formation->formulation_strategies Salt formation unsuccessful or not sufficiently stable end Optimized Formulation / Modified Compound chem_mod->end co_crystal Co-crystallization formulation_strategies->co_crystal solid_dispersion Amorphous Solid Dispersion formulation_strategies->solid_dispersion cyclodextrin Cyclodextrin Complexation formulation_strategies->cyclodextrin particle_size Particle Size Reduction formulation_strategies->particle_size co_crystal->end solid_dispersion->end cyclodextrin->end particle_size->end

Caption: A workflow for selecting a suitable solubility enhancement strategy.

Chemical Modification

Q4: I am in the early stages of drug discovery. How can I chemically modify the imidazo[1,2-a]pyridine scaffold to improve solubility?

A4: Structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridines often involve modifications to enhance solubility. The primary goal is to introduce polar functional groups without significantly compromising the compound's therapeutic potency.[1] Key strategies include:

  • Introduce Polar Groups: The addition of polar functionalities such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase the polarity of the molecule and improve its aqueous solubility.[1]

  • Create Carboxamides: Conversion of a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The nature of the amine used in the amide formation can be varied to fine-tune solubility and other properties.[1]

  • Balance Lipophilicity and Potency: There is often a trade-off between lipophilicity and potency, as larger, more lipophilic groups that may increase potency can decrease solubility.[1] A careful balance must be achieved. For instance, replacing a methyl group with a more polar or ionizable group can be beneficial.

Salt Formation

Q5: My imidazo[1,2-a]pyridine derivative has a basic nitrogen. Is salt formation a viable strategy to improve its solubility?

A5: Yes, for ionizable compounds, particularly those with basic nitrogen atoms common in the imidazo[1,2-a]pyridine scaffold, salt formation is often the most straightforward and effective method to significantly increase aqueous solubility and dissolution rate.

Q6: How do I perform a salt screening experiment for my compound?

A6: A systematic salt screening process is essential to identify the optimal salt form with desirable physicochemical properties. An in situ salt screening approach allows for rapid evaluation without the need for isolating each salt initially.[1]

Troubleshooting Salt Screening:

  • Problem: No salt crystals are forming.

    • Solution: Ensure the pKa difference between your compound and the counter-ion is appropriate (generally > 2-3 units). Vary the solvent system, as the solubility of both the free base and the resulting salt can influence crystallization.

  • Problem: The formed salt is unstable and reverts to the free base.

    • Solution: This can occur in aqueous solutions if the pH is not controlled. Assess the pH-solubility profile of the salt. The salt may also be a hydrate or solvate, which can have different stability.

  • Problem: The resulting salt is hygroscopic.

    • Solution: Screen a wider range of counter-ions. Sometimes, salts of larger, less polar counter-ions exhibit lower hygroscopicity.

Compound FormSolubility in Water (mg/mL) at 25°C (Illustrative)
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1
This table presents illustrative data on how different salt forms can significantly impact the aqueous solubility of a poorly soluble compound. Actual values will vary depending on the specific imidazo[1,2-a]pyridine derivative.[1]
Co-crystallization

Q7: Salt formation was not successful for my neutral imidazo[1,2-a]pyridine derivative. Is co-crystallization a good alternative?

A7: Yes, co-crystallization is an excellent strategy for neutral compounds or when salt formation does not yield a stable, soluble product. Co-crystals are multicomponent crystalline solids where the active pharmaceutical ingredient (API) and a co-former are held together by non-ionic interactions, such as hydrogen bonds.

Troubleshooting Co-crystal Screening:

  • Problem: Difficulty in identifying a suitable co-former.

    • Solution: Utilize knowledge-based approaches such as the Cambridge Structural Database (CSD) to identify common hydrogen bonding motifs. Screen a diverse library of pharmaceutically acceptable co-formers with complementary functional groups (e.g., carboxylic acids, amides).

  • Problem: The co-crystal is not stable in aqueous media and dissociates into the API and co-former.

    • Solution: The solubility of the co-former plays a crucial role. Highly soluble co-formers can sometimes lead to a "spring and parachute" effect, where a supersaturated solution of the API is transiently formed. The stability of the co-crystal in solution should be carefully evaluated.

Co-crystal SystemFold Increase in Aqueous Solubility (Illustrative)
Imidazo[1,2-a]pyridine Derivative + Adipic Acid15-fold
Imidazo[1,2-a]pyridine Derivative + Nicotinamide10-fold
Imidazo[1,2-a]pyridine Derivative + Saccharin25-fold
This table provides illustrative examples of the potential solubility enhancement that can be achieved through co-crystallization. The actual improvement will depend on the specific API and co-former combination.
Amorphous Solid Dispersions (ASDs)

Q8: I need a significant improvement in solubility for in vivo studies. Should I consider an amorphous solid dispersion?

A8: Amorphous solid dispersions (ASDs) are a powerful technique for substantially increasing the solubility and dissolution rate of poorly soluble compounds. In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix. This can lead to a "spring and parachute" effect, where a supersaturated concentration of the drug is achieved and maintained in solution.

Troubleshooting ASD Formulation:

  • Problem: The drug recrystallizes during storage.

    • Solution: Ensure good miscibility between the drug and the polymer. The drug loading should not exceed the solubility of the drug in the polymer. The use of polymers with a high glass transition temperature (Tg) can also improve the stability of the ASD.

  • Problem: Poor dissolution performance despite being in an amorphous state.

    • Solution: The choice of polymer is critical. Some polymers can inhibit the precipitation of the supersaturated drug, thus prolonging the "parachute" effect. The dissolution medium can also influence performance; consider using biorelevant media.

FormulationDrug Loading (% w/w)Fold Increase in Apparent Solubility (Illustrative)
Imidazo[1,2-a]pyridine Derivative + PVP K3020%50-fold
Imidazo[1,2-a]pyridine Derivative + HPMC-AS25%80-fold
Imidazo[1,2-a]pyridine Derivative + Soluplus®30%120-fold
This table illustrates the potential for significant solubility enhancement with amorphous solid dispersions using different polymers. The choice of polymer and drug loading are critical parameters.
Cyclodextrin Complexation

Q9: Can cyclodextrins be used to improve the solubility of my imidazo[1,2-a]pyridine derivative for a liquid formulation?

A9: Yes, cyclodextrin complexation is a widely used technique to improve the solubility of poorly soluble drugs, particularly for liquid formulations. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic imidazo[1,2-a]pyridine derivative can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with enhanced aqueous solubility.[1]

Troubleshooting Cyclodextrin Complexation:

  • Problem: The solubility enhancement is not sufficient.

    • Solution: Screen different types of cyclodextrins. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), have significantly higher aqueous solubility than the parent β-cyclodextrin and can often provide greater solubility enhancement. The stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin ratio) can also be optimized.

  • Problem: The complex is not stable upon dilution.

    • Solution: The binding constant between the drug and the cyclodextrin determines the stability of the complex. A higher binding constant will result in a more stable complex.

CyclodextrinMolar Ratio (Drug:CD)Fold Increase in Aqueous Solubility (Illustrative)
β-Cyclodextrin1:120-fold
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1150-fold
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1:1250-fold
This table provides illustrative data on the solubility enhancement achievable with different cyclodextrins. Modified cyclodextrins generally offer a greater increase in solubility.

Detailed Experimental Protocols

Protocol 1: In Situ Salt Screening

This protocol outlines a method for the rapid screening of potential salt-forming agents to identify candidates for improving the solubility of basic imidazo[1,2-a]pyridine derivatives.

Materials:

  • Imidazo[1,2-a]pyridine derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid, succinic acid)

  • Aqueous buffer of desired pH

  • HPLC-grade water and organic solvents

  • Filtration device (e.g., 0.22 µm syringe filters)

  • HPLC-UV system

  • Shaking incubator

  • X-ray Powder Diffractometer (XRPD)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation of Counter-ion Solutions: Prepare stock solutions of each acid in the desired aqueous buffer at a concentration that will provide a molar excess (e.g., 1.1 to 2 equivalents) relative to the amount of the free base to be added.

  • Solubility Measurement: a. Add an excess of the solid imidazo[1,2-a]pyridine free base to vials containing each of the counter-ion solutions. b. Include a control vial with only the free base in the aqueous buffer. c. Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Analysis: a. After equilibration, visually inspect the vials for the presence of undissolved solids. b. Filter the supernatant from each vial through a 0.22 µm syringe filter to remove any undissolved solid. c. Analyze the concentration of the dissolved imidazo[1,2-a]pyridine derivative in the filtrate using a validated HPLC-UV method.

  • Characterization of Residual Solids: a. Collect the remaining solid material from each vial by filtration. b. Gently wash the solids with a small amount of cold water and dry them under vacuum. c. Analyze the dried solids using XRPD and DSC to confirm the formation of new crystalline salt forms and to assess their solid-state properties. A change in the diffraction pattern and thermal events compared to the free base indicates salt formation.

  • Selection of Optimal Salt(s): Based on the solubility data and the physicochemical properties (crystallinity, melting point, lack of hygroscopicity) of the formed salts, select the most promising candidates for scale-up, full isolation, and further characterization.

Salt_Screening_Protocol In Situ Salt Screening Protocol start Start: Imidazo[1,2-a]pyridine Free Base prep_solutions Prepare Counter-ion Solutions (e.g., HCl, Mesylic Acid, etc.) start->prep_solutions add_base Add Excess Free Base to Counter-ion Solutions prep_solutions->add_base equilibrate Equilibrate for 24-48h (Shaking Incubator) add_base->equilibrate filter_supernatant Filter Supernatant equilibrate->filter_supernatant collect_solids Collect and Dry Residual Solids equilibrate->collect_solids analyze_hplc Analyze Filtrate by HPLC-UV (Quantify Solubility) filter_supernatant->analyze_hplc select_salt Select Optimal Salt(s) based on Solubility and Physical Properties analyze_hplc->select_salt analyze_solids Characterize Solids (XRPD, DSC) collect_solids->analyze_solids analyze_solids->select_salt end End: Promising Salt Candidate(s) select_salt->end

Caption: A step-by-step workflow for the in situ salt screening protocol.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol describes the preparation of an ASD of an imidazo[1,2-a]pyridine derivative to enhance its solubility.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • A common solvent system that dissolves both the drug and polymer (e.g., methanol, ethanol, acetone, or a mixture)

  • Spray dryer instrument

  • Dissolution testing apparatus

  • Characterization instruments (XRPD, DSC)

Procedure:

  • Excipient and Solvent Selection: a. Choose a polymer that is known to be a good carrier for amorphous systems and is miscible with your compound. b. Identify a volatile solvent or a mixture of solvents that can dissolve both your imidazo[1,2-a]pyridine derivative and the chosen polymer to a suitable concentration (typically 1-10% w/v total solids).

  • Preparation of the Spray Solution: a. Dissolve the polymer in the selected solvent system with stirring. b. Once the polymer is fully dissolved, add the imidazo[1,2-a]pyridine derivative and continue stirring until a clear solution is obtained.

  • Spray Drying Process: a. Set the parameters of the spray dryer, including the inlet temperature, spray gas flow rate, and solution feed rate. These parameters need to be optimized for each specific drug-polymer system to ensure efficient solvent evaporation without causing thermal degradation of the compound. b. Pump the spray solution through the atomizer nozzle into the drying chamber. c. The fine droplets are rapidly dried by the hot gas, forming a solid powder which is then collected.

  • Characterization of the ASD: a. Analyze the collected powder using XRPD to confirm the absence of crystallinity (i.e., a halo pattern instead of sharp Bragg peaks). b. Use DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a miscible system.

  • Evaluation of Solubility and Dissolution: a. Measure the apparent solubility of the ASD in the desired aqueous buffer. b. Perform dissolution testing to compare the dissolution rate of the ASD with that of the crystalline imidazo[1,2-a]pyridine derivative.

Protocol 3: Co-crystal Screening by Slurry Conversion

This protocol details a common method for screening for co-crystal formation between an imidazo[1,2-a]pyridine derivative and potential co-formers.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • A library of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids, hydroxybenzoic acids, amides)

  • A selection of solvents with varying polarity (e.g., water, ethanol, ethyl acetate, acetonitrile)

  • Vials with magnetic stir bars

  • Magnetic stir plate

  • Filtration apparatus

  • X-ray Powder Diffractometer (XRPD)

Procedure:

  • Preparation of Slurries: a. In separate vials, add the imidazo[1,2-a]pyridine derivative and a co-former in a defined stoichiometric ratio (commonly 1:1). b. Add a small amount of the selected solvent to each vial, just enough to create a mobile slurry.

  • Equilibration: a. Seal the vials and stir the slurries at a constant temperature (e.g., ambient temperature) for an extended period (e.g., 3-7 days). This allows for the system to reach thermodynamic equilibrium.

  • Isolation of Solids: a. After the equilibration period, filter the solids from each slurry and allow them to air dry or dry under vacuum.

  • Analysis by XRPD: a. Analyze the dried solid from each vial using XRPD. b. Compare the resulting diffractogram to the diffractograms of the starting imidazo[1,2-a]pyridine derivative and the co-former. c. A new, unique diffraction pattern indicates the formation of a new crystalline phase, which is likely a co-crystal.

  • Confirmation and Further Characterization: a. Promising co-crystal hits should be further characterized by techniques such as DSC, TGA, and single-crystal X-ray diffraction (if suitable crystals can be grown) to confirm the structure and assess physicochemical properties.

References

Managing side reactions during the synthesis of imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for imidazo[1,2-a]pyridines?

A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine scaffold include the Tschitschibabin reaction, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and various metal-catalyzed cross-coupling and condensation reactions. The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone. The GBB reaction is a one-pot, three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, offering rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.[1][2] Modern methods often employ catalysts like copper or iodine to improve yields and reaction conditions.[3][4]

Q2: I am observing poor regioselectivity in my reaction, leading to a mixture of 2- and 3-substituted imidazo[1,2-a]pyridines. How can I control this?

A2: Regioselectivity is a critical factor, particularly when synthesizing substituted imidazo[1,2-a]pyridines. The substitution pattern is primarily determined by the nature of the starting materials and the reaction mechanism.

  • For 2-substituted imidazo[1,2-a]pyridines: The classical condensation of a 2-aminopyridine with an α-haloketone reliably yields 2-substituted products.[5]

  • For 3-substituted imidazo[1,2-a]pyridines: The Groebke-Blackburn-Bienaymé reaction is a preferred method for introducing a variety of substituents at the 3-position.[1][6]

To ensure high regioselectivity, carefully choose your synthetic strategy based on the desired substitution pattern. 2D NMR techniques, such as HMBC, can be used to confirm the regiochemistry of your products. For 2-substituted isomers, a correlation between the protons and carbons at the 3- and 5-positions of the imidazo[1,2-a]pyridine ring is typically observed, which is absent in the 3-substituted isomers.[5]

Q3: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving low yields and a significant amount of a linear side product. What is happening and how can I fix it?

A3: A common side reaction in the GBB reaction is the formation of a linear Ugi-type product, especially when using certain aliphatic aldehydes.[7] This occurs when the intermediate formed after the addition of the isocyanide undergoes a different reaction pathway instead of the desired intramolecular cyclization.

To minimize this side reaction and improve the yield of the desired imidazo[1,2-a]pyridine, consider the following:

  • Catalyst Choice: The use of a Lewis acid or Brønsted acid catalyst is crucial. Scandium triflate (Sc(OTf)₃) or perchloric acid are often effective.[2][8]

  • Solvent: The choice of solvent can significantly impact the reaction outcome. Protic solvents like methanol or ethanol often favor the desired cyclization.

  • Reaction Temperature: Optimizing the reaction temperature can help favor the GBB product over the Ugi side product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete reaction; Unstable intermediates; Inappropriate reaction conditions.- Monitor the reaction progress using TLC or LC-MS. - Ensure the purity of starting materials and reagents. - Optimize reaction temperature and time. For thermally sensitive substrates, consider milder conditions. - In GBB reactions, the use of a dehydrating agent like trimethyl orthoformate can improve yields by facilitating imine formation.[1]
Formation of Dimeric Side Products In Tschitschibabin-type reactions, dimerization of the pyridine starting material can be a significant side reaction, especially with sterically hindered pyridines.[9]- Adjust the stoichiometry of the reactants. - Lowering the reaction temperature may reduce the rate of dimerization. - Consider alternative synthetic routes if dimerization is persistent.
Presence of Uncyclized Intermediates The cyclization step may be slow or incomplete. This is sometimes observed as the presence of ketoimine intermediates.[10]- Increase the reaction temperature or prolong the reaction time to promote cyclization. - The addition of a catalytic amount of acid can facilitate the cyclization step.
Formation of bis-Imidazo[1,2-a]pyridines This can occur when using di-functionalized starting materials, leading to the formation of V-shaped bis-heterocyclic structures.[11]- Use monofunctionalized starting materials if the bis-product is not desired. - If the bis-product is the target, ensure appropriate stoichiometry of the reactants.
Difficulty in Product Purification The crude product may contain unreacted starting materials, side products, or uncyclized intermediates.- For GBB reactions, purification can sometimes be achieved by sulfate salt formation, avoiding the need for chromatography.[1] - Standard purification techniques such as column chromatography or recrystallization are often effective.[12][13]

Quantitative Data Summary

The following tables summarize the effect of reaction conditions on the yield of imidazo[1,2-a]pyridines for specific synthetic methods.

Table 1: Optimization of the Groebke-Blackburn-Bienaymé Reaction for 3-Aminoimidazo[1,2-a]pyrazines [1]

EntryCatalyst (mol%)Dehydrating AgentSolventTemperature (°C)Yield (%)
1BF₃·OEt₂ (10)-CH₂Cl₂2520
2BF₃·OEt₂ (10)Trimethyl orthoformateCH₂Cl₂2565
3Sc(OTf)₃ (10)Trimethyl orthoformateCH₂Cl₂2575
4BF₃·MeCN (10)Trimethyl orthoformateCH₂Cl₂2585

Table 2: Synthesis of 2-Phenylimidazo[1,2-a]pyridines under Solvent-Free Conditions [14]

EntryProductYield (%)
1HH3a82
2Hp-Me3b77
3Hp-MeO3c75
4Hp-F3d89
5Hp-Cl3e86
6ClH3j80
7MeH3n76

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyridines [1]

To a solution of the 2-aminopyridine (1.0 equiv) and aldehyde (1.1 equiv) in a suitable solvent (e.g., CH₂Cl₂ or MeOH), is added a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for a specified time (e.g., 30 minutes). The isocyanide (1.2 equiv) is then added, and the reaction is stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up accordingly, often involving an aqueous wash and extraction with an organic solvent. The crude product is purified by column chromatography or recrystallization.

Protocol 2: General Procedure for the Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine [12][13]

A mixture of 2-aminopyridine (1.0 equiv) and 2-bromoacetophenone (1.05 equiv) in a suitable solvent (e.g., ethanol or acetone) is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., NaHCO₃ or NH₄OH). The precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

GBB_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Imine->Nitrile_Adduct + Isocyanide Imidazo_Pyridine Imidazo[1,2-a]pyridine Nitrile_Adduct->Imidazo_Pyridine Intramolecular Cyclization Ugi_Product Ugi Side-Product Nitrile_Adduct->Ugi_Product Alternative Pathway

Caption: Groebke-Blackburn-Bienaymé reaction pathway and potential side-product formation.

Troubleshooting_Workflow Start Start Problem_Identified Problem Identified (e.g., Low Yield) Start->Problem_Identified Check_Purity Check Starting Material Purity Problem_Identified->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Purity OK Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis Impurity Found & Rectified Change_Catalyst Change Catalyst or Solvent Optimize_Conditions->Change_Catalyst No Improvement Optimize_Conditions->Successful_Synthesis Improved Alternative_Route Consider Alternative Synthetic Route Change_Catalyst->Alternative_Route No Improvement Change_Catalyst->Successful_Synthesis Improved Alternative_Route->Successful_Synthesis Improved

Caption: A logical workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.

References

Challenges and solutions for scaling up the synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone or its equivalent. Specifically, the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate is a widely used approach. This method is often carried out in a suitable solvent like ethanol and may be heated to reflux to ensure reaction completion.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this and similar heterocyclic compounds presents several challenges. These include:

  • Heat Transfer and Exothermicity: The reaction can be exothermic. What is easily managed in a lab flask can become a significant safety and quality issue in a large reactor due to the lower surface-area-to-volume ratio, which limits efficient heat dissipation.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants and maintaining uniform temperature throughout a large reactor volume can be difficult. Poor mixing can lead to localized "hot spots," side reactions, and a decrease in overall yield and purity.

  • Impurity Profile Changes: The types and quantities of impurities may differ between lab and pilot-plant scales. Impurities that were negligible at a small scale can become significant at a larger scale, complicating purification.

  • Crystallization and Isolation: The crystallization process can be challenging to control at a large scale, potentially affecting particle size distribution, morphology, and purity of the final product. Filtration and drying times will also be significantly longer.

  • Raw Material Quality: The quality and consistency of starting materials can have a more pronounced impact on the outcome of the reaction at a larger scale.

Q3: Are there any "green" or more sustainable synthetic routes for imidazo[1,2-a]pyridines?

A3: Yes, research is ongoing to develop more environmentally friendly synthetic methods for imidazo[1,2-a]pyridines. Some approaches focus on:

  • Using water as a solvent.

  • Employing catalyst-free or metal-free reaction conditions.

  • Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

  • Developing one-pot, multi-component reactions to improve atom economy and reduce waste.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction at a laboratory scale. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its higher accuracy and ability to quantify reactants, products, and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of reactants or product. 4. Inefficient mixing at larger scales.1. Extend reaction time and monitor by HPLC until starting materials are consumed. 2. Optimize the reaction temperature. A Design of Experiments (DoE) approach can be beneficial. 3. Ensure the quality of starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen). 4. Evaluate and optimize the agitator speed and design for the specific reactor geometry.
High Levels of Impurities 1. "Hot spots" due to poor heat transfer, leading to side reactions. 2. Non-homogenous mixing. 3. Low-quality starting materials. 4. Extended reaction time at high temperatures causing product degradation.1. Improve heat transfer by ensuring the reactor's heating/cooling jacket is functioning optimally. Consider a slower addition of reagents to control the exotherm. 2. Adjust mixing parameters. For very viscous reaction mixtures, a different type of agitator might be necessary. 3. Qualify vendors and test incoming raw materials for purity. 4. Optimize reaction time and temperature to find a balance between reaction completion and minimizing degradation.
Difficult Purification/ Crystallization 1. Presence of closely related impurities that co-crystallize with the product. 2. Oiling out of the product instead of crystallizing. 3. Unfavorable crystal habit or particle size for filtration and drying.1. Re-evaluate the crystallization solvent system. An anti-solvent addition or a cooling crystallization with a well-defined temperature profile might be necessary. 2. Adjust the solvent composition or the cooling rate. Seeding the solution with a small amount of pure product crystals can induce crystallization. 3. Screen different solvents and crystallization conditions to influence crystal morphology. Control the rate of cooling and agitation during crystallization.
Coloration of the Final Product 1. Formation of colored byproducts. 2. Residual metal catalysts from other synthetic steps. 3. Air oxidation of the product or intermediates.1. An activated carbon treatment of the product solution before crystallization can help remove colored impurities. 2. If applicable, use a metal scavenger or perform an appropriate work-up to remove residual metals. 3. Conduct the reaction and work-up under an inert atmosphere.

Data Presentation

Table 1: Representative Comparison of Synthesis Parameters at Different Scales

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Production Scale (100 kg)
Typical Yield 85-95%80-90%75-85%
Reaction Time 4-6 hours6-10 hours8-12 hours
Purity (pre-purification) >95%90-95%85-92%
Key Challenges - Accurate temperature control.- Monitoring reaction completion.- Heat dissipation.- Homogenous mixing.- Initial crystallization studies.- Efficient heat transfer.- Consistent mixing.- Robust crystallization and isolation.- Impurity control.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Heat the mixture to reflux (approximately 78-80 °C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Considerations for Scale-Up

When scaling up the synthesis, the following modifications to the protocol should be considered:

  • Reactor Setup: Use a glass-lined or stainless steel reactor with an overhead stirrer and a heating/cooling jacket.

  • Reagent Addition: For larger batches, consider the dropwise addition of ethyl 2-chloroacetoacetate to the solution of 2-aminopyridine to better control the reaction exotherm.

  • Temperature Control: Closely monitor the internal temperature of the reactor and use the heating/cooling jacket to maintain the desired temperature range.

  • Work-up: The aqueous work-up will require larger vessels for phase separation. Ensure efficient stirring during the neutralization and extraction steps.

  • Isolation: The product is typically isolated by filtration. Ensure the filter is appropriately sized for the batch. The wet cake should be washed with a suitable solvent to remove residual impurities.

  • Drying: The product should be dried in a vacuum oven at a controlled temperature until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start reactants Charge 2-Aminopyridine and Ethanol to Reactor start->reactants addition Add Ethyl 2-chloroacetoacetate reactants->addition reaction Heat to Reflux (78-80 °C) addition->reaction monitoring Monitor by HPLC reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No workup Cool and Quench with Sodium Bicarbonate completion->workup Yes extraction Extract with Ethyl Acetate workup->extraction purification Crystallize and Isolate Product extraction->purification drying Dry Product purification->drying end Final Product drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Scale-Up Issues start Scale-Up Issue Identified issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Yield high_impurities High Impurities issue_type->high_impurities Purity purification_problem Purification/Crystallization Problem issue_type->purification_problem Isolation check_temp Verify Temperature Profile and Reaction Time low_yield->check_temp check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_raw_materials Analyze Raw Material Quality low_yield->check_raw_materials high_impurities->check_mixing high_impurities->check_raw_materials check_exotherm Analyze Heat Transfer and Exotherm Control high_impurities->check_exotherm develop_crystallization Develop Robust Crystallization Protocol purification_problem->develop_crystallization implement_solution Implement Corrective Action check_temp->implement_solution check_mixing->implement_solution check_raw_materials->implement_solution check_exotherm->implement_solution develop_crystallization->implement_solution

Catalyst selection and optimization for imidazo[1,2-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals engaged in the synthesis of imidazo[1,2-a]pyridines. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my imidazo[1,2-a]pyridine synthesis. What are the possible causes and how can I improve the yield?

Answer:

Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors related to the catalyst, reaction conditions, and substrates. Here is a systematic guide to troubleshooting this issue:

1. Catalyst Selection and Activity:

  • Inappropriate Catalyst: The choice of catalyst is crucial and depends on the specific reaction. For instance, in a three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide, iodine has been shown to be a cost-effective and efficient catalyst, providing excellent yields at room temperature.[1] If you are using a different catalyst, consider screening others. Common catalysts include copper salts (e.g., CuBr, CuI, Cu(OAc)₂), palladium salts (e.g., PdCl₂), and molecular iodine.[2][3][4]

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent. Ensure all starting materials are pure and the solvent is dry and degassed, especially for air-sensitive catalysts like palladium.

  • Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. For a molecular iodine-catalyzed reaction, 20 mol % was found to be optimal.[5] Optimization of catalyst loading is recommended for your specific reaction.

2. Reaction Conditions:

  • Solvent Effects: The polarity and nature of the solvent can influence the reaction outcome. For iodine-catalyzed syntheses, ethanol and water have been used effectively.[1][5] In some copper-catalyzed reactions, DMF has been identified as the optimal solvent.[4] It is advisable to screen a range of solvents (e.g., toluene, DCM, ACN, water) to find the best one for your system.[1]

  • Temperature: Many imidazo[1,2-a]pyridine syntheses are sensitive to temperature. While some protocols work well at room temperature, others require heating.[1][6] For example, a copper-catalyzed reaction using air as an oxidant was optimized at 80°C.[4] If your reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can lead to side product formation.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. In some cases, extending the reaction time does not lead to a significant improvement in yield and may promote decomposition.[5]

3. Substrate Properties:

  • Substituent Effects: The electronic properties of the substituents on your starting materials can have a notable impact. For instance, in the synthesis from acetophenones, electron-donating groups on the acetophenone generally lead to better yields compared to electron-withdrawing groups.[5]

  • Steric Hindrance: Bulky substituents on the reactants can hinder the reaction and reduce the yield.[4]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst start->catalyst Is the catalyst appropriate and active? conditions Optimize Conditions catalyst->conditions Yes catalyst_solutions Screen different catalysts (Cu, Pd, I2). Optimize catalyst loading. Ensure catalyst purity. catalyst->catalyst_solutions No substrates Evaluate Substrates conditions->substrates Yes condition_solutions Screen solvents (DMF, EtOH, H2O). Optimize temperature. Monitor reaction time. conditions->condition_solutions No solution Improved Yield substrates->solution Substrates are suitable substrate_solutions Consider electronic effects of substituents. Assess steric hindrance. substrates->substrate_solutions No catalyst_solutions->catalyst condition_solutions->conditions substrate_solutions->substrates Retrosynthesis target Substituted Imidazo[1,2-a]pyridine sm1 Substituted 2-Aminopyridine target->sm1 Pyridine ring sm2 Carbonyl Compound (Aldehyde, Ketone, etc.) target->sm2 C2 and C3 substituents sm3 Third Component (Alkyne, Isocyanide, etc.) target->sm3 C3 substituent (in some cases)

References

Refinement of reaction conditions for imidazo[1,2-a]pyridine formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining reaction conditions for the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Reaction Conditions:

    • Temperature: The optimal temperature can be crucial. For instance, in copper-catalyzed aerobic dehydrogenative cyclization, 80°C was found to be ideal.[1] Some reactions, like those involving α-bromo/chloroketones, can proceed efficiently at a modest 60°C without a catalyst.[2][3] Conversely, microwave-assisted reactions can significantly reduce reaction times and improve yields.[2][3] Experiment with a range of temperatures to find the optimum for your specific substrates.

    • Solvent: The choice of solvent plays a significant role. Protic solvents with medium polarity, such as n-BuOH, can facilitate product precipitation and improve yields in certain multi-component reactions.[4] In other cases, high-boiling solvents like DMF have been used effectively.[5][6] A screening of different solvents is recommended.

    • Catalyst: The catalyst and its loading are critical. For copper-catalyzed reactions, CuBr has been identified as a highly effective catalyst.[1] In iodine-catalyzed syntheses, 20 mol% of iodine was found to be optimal, with no significant improvement at higher loadings.[7] Ensure your catalyst is active and used in the correct proportion.

  • Reagents and Substrates:

    • Purity: Impurities in starting materials (2-aminopyridines, carbonyl compounds, etc.) can interfere with the reaction. Ensure all reagents are of high purity.

    • Substituent Effects: The electronic properties of substituents on your starting materials can influence reactivity. Electron-rich substrates tend to yield better results than electron-deficient ones in some copper-catalyzed reactions.[1]

    • Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the coupling partner can hinder the reaction and lower the yield.[1]

  • Reaction Atmosphere:

    • Aerobic vs. Inert: Many modern syntheses are oxidative and utilize air as the oxidant.[1] Ensure adequate air exposure if required by the protocol. Conversely, if the reaction is sensitive to oxygen, maintain an inert atmosphere (e.g., nitrogen or argon).

Question: I am observing the formation of significant side products. How can I minimize them?

Answer: Side product formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Parameters:

    • Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of side products.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the degradation of the desired product or the formation of byproducts.

  • Order of Reagent Addition: In multi-component reactions, the order of addition can be critical. For instance, in some protocols, the 2-aminopyridine and aldehyde are allowed to form an imine intermediate before the addition of the third component.[8]

  • Choice of Catalyst and Ligand: The catalyst system can significantly influence the reaction pathway. Screening different catalysts or adding specific ligands (in the case of transition metal catalysis) can enhance the desired transformation's selectivity.

Question: My reaction is not proceeding at all. What should I check?

Answer: If you observe no product formation, consider these fundamental checks:

  • Reagent Integrity: Verify the identity and purity of your starting materials using appropriate analytical techniques (e.g., NMR, MS). Ensure that the reagents have not degraded during storage.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. For solid catalysts, check for proper activation. For metal catalysts, ensure the correct oxidation state is used.

  • Reaction Setup: Double-check your reaction setup, including temperature control, stirring, and atmospheric conditions.

  • Fundamental Reaction Feasibility: Review the literature to confirm that the specific transformation you are attempting is viable with your chosen substrates and conditions. Some methods have limitations; for example, certain techniques are ineffective with 2-aminopyrimidine, 2-aminopyrazine, and 2-aminothiazole.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: Several efficient methods are widely used, including:

  • Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a classical and robust method.[5][6]

  • Multi-component reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the one-pot synthesis of complex imidazo[1,2-a]pyridines from simple starting materials like 2-aminopyridines, aldehydes, and isocyanides.[4][5]

  • Copper-catalyzed reactions: Copper catalysts are versatile for various cyclization strategies, including aerobic oxidative coupling of ketoxime acetates with pyridines and reactions involving nitroolefins.[1][9]

  • Iodine-catalyzed reactions: Molecular iodine is an effective and environmentally benign catalyst for the synthesis of these heterocycles, often under ultrasonic conditions.[7][8][10]

  • Metal-free synthesis: Eco-friendly methods that avoid transition metals are also gaining prominence.[5]

Q2: How can I synthesize 3-unsubstituted imidazo[1,2-a]pyridines?

A2: A straightforward method involves a cascade reaction combining nitroolefins with 2-aminopyridines, often catalyzed by a Lewis acid like FeCl3.[2]

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, several green chemistry approaches have been developed. These include:

  • Using water as a solvent.[7][9]

  • Employing catalyst-free conditions, sometimes with microwave irradiation.[2][3]

  • Utilizing air as a sustainable oxidant.[1]

  • Solvent-free reactions.[2][3]

Q4: Can I perform a gram-scale synthesis using these methods?

A4: Yes, many of these protocols are scalable. For example, a gram-scale synthesis of a substituted imidazo[1,2-a]pyridine derivative has been successfully demonstrated using an iodine-catalyzed, three-component reaction under ultrasonic conditions, achieving a high yield.[7][10]

Data Presentation

Table 1: Comparison of Catalysts for a Three-Component Synthesis of a 3-Hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enone Derivative [10]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-Neat2NR
2-H₂O2NR
3NaI (20)H₂O128
4KI (20)H₂O133
5CuI (20)H₂O155
6ZnI₂ (20)H₂O147
7I₂ (20)H₂O196

NR = No Reaction

Table 2: Optimization of Reaction Conditions for a One-pot Synthesis of Tetracyclic Fused Imidazo[1,2-a]pyridines [4]

EntrySolventAcidTemperature (°C)Yield (%)
1CH₂Cl₂HClO₄RT4
2CH₂Cl₂HClO₄Reflux11
3TolueneHClO₄Reflux15
4DioxaneHClO₄Reflux21
5n-BuOHHClO₄Reflux35
6n-BuOHTFAReflux25
7n-BuOHp-TsOHReflux28
8n-BuOHH₂SO₄Reflux18

Experimental Protocols

Protocol 1: Molecular Iodine-Catalyzed Sonochemical Synthesis of 3-Hydroxy-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enone Derivatives [7][10]

  • In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and acetophenone (1 mmol) in water.

  • Add molecular iodine (20 mol%).

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • After the disappearance of the 2-aminopyridine (monitored by TLC), add dimedone (1 mmol).

  • Continue ultrasonication for the specified time (typically around 1 hour).

  • Monitor the reaction progress by TLC.

  • Upon completion, collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins [1]

  • To a screw-capped vial, add aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), CuBr (10 mol%), and DMF (2 mL).

  • Seal the vial and stir the reaction mixture at 80°C in the open air.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity and Integrity start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) check_catalyst->check_conditions Catalyst OK side_products Significant Side Products? check_conditions->side_products Conditions Correct optimize_temp Optimize Temperature optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_catalyst Vary Catalyst/Loading optimize_solvent->optimize_catalyst success Improved Yield optimize_catalyst->success catalyst_ok Optimization Complete side_products->optimize_temp No adjust_time Optimize Reaction Time side_products->adjust_time Yes change_reagent_order Modify Reagent Addition Order adjust_time->change_reagent_order change_reagent_order->success

Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.

Groebke_Blackburn_Bienayme_Mechanism cluster_reactants Reactants 2_aminopyridine 2-Aminopyridine imine_formation Imine Formation 2_aminopyridine->imine_formation aldehyde Aldehyde aldehyde->imine_formation isocyanide Isocyanide cycloaddition [4+1] Cycloaddition isocyanide->cycloaddition imine_intermediate Imine Intermediate imine_formation->imine_intermediate imine_intermediate->cycloaddition spiro_intermediate Spiro Intermediate cycloaddition->spiro_intermediate rearrangement Rearomatization spiro_intermediate->rearrangement product Imidazo[1,2-a]pyridine rearrangement->product

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

References

Validation & Comparative

Comparative analysis of different synthetic routes to imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Their derivatives are integral to numerous commercial drugs, including Zolpidem (insomnia treatment), Alpidem (anxiolytic), and Olprinone (for acute heart failure), showcasing a wide spectrum of biological activities such as anticancer, antiviral, and anti-inflammatory properties.[2][4][5] This broad utility has driven extensive research into developing efficient and versatile synthetic routes to this important molecular framework.

This guide provides a comparative analysis of various synthetic strategies for constructing the imidazo[1,2-a]pyridine core, ranging from classical condensation reactions to modern catalytic and multicomponent methodologies. We will examine the performance of these routes, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Classical Synthetic Routes

The foundational methods for synthesizing imidazo[1,2-a]pyridines typically involve the cyclocondensation of 2-aminopyridines with bifunctional reagents.

1. Tschitschibabin Reaction

One of the earliest and most straightforward methods involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. While historically significant, this method often requires harsh conditions and the pre-synthesis of potentially lachrymatory α-haloketones.[2][5][6]

2. Ortoleva-King Reaction

The Ortoleva-King reaction provides a convenient one-pot alternative, generating the necessary pyridinium salt intermediate in situ.[7] This method typically involves heating a mixture of a 2-aminopyridine, a ketone with an α-methyl or methylene group (like acetophenone), and iodine.[7][8] The iodine and excess aminopyridine react with the ketone to form an α-iodoketone, which is immediately trapped by another molecule of 2-aminopyridine to form the key intermediate, which then cyclizes upon treatment with a base.[8][9] This approach avoids the isolation of the hazardous α-haloketone.

Modern Synthetic Routes

Recent advancements have focused on improving efficiency, functional group tolerance, and environmental friendliness through multicomponent reactions, novel catalytic systems, and energy-efficient techniques.

1. Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more starting materials in a single step, have emerged as a powerful tool for rapidly building molecular complexity. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example used for imidazo[1,2-a]pyridine synthesis.[5][10] This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, often under acidic catalysis, to afford 3-aminoimidazo[1,2-a]pyridine derivatives in a highly atom-economical fashion.[10][11]

2. Microwave-Assisted Synthesis

The use of microwave irradiation has been shown to dramatically accelerate reaction times, improve yields, and promote cleaner reactions, often under solvent-free or green solvent conditions.[1][12] Many classical and modern syntheses, including the Tschitschibabin and MCRs, have been adapted to microwave-assisted protocols.[13][14][15] For instance, high-yielding syntheses have been reported from 2-aminopyridines and α-bromoketones in green solvents like a water-isopropanol mixture, or even catalyst-free in water alone.[1][12]

3. Metal-Catalyzed Syntheses

Various transition metals have been employed to catalyze the formation of imidazo[1,2-a]pyridines through diverse mechanisms, including oxidative coupling and C-H activation.[16][17]

  • Copper-Catalysis : Copper catalysts are widely used for one-pot syntheses from 2-aminopyridines and substrates like ketones, nitroolefins, or a combination of aldehydes and terminal alkynes.[18][19] These methods often utilize air as a green oxidant.[18]

  • Iron-Catalysis : Inexpensive and non-toxic iron salts can effectively catalyze the synthesis from 2-aminopyridines and nitroolefins or via an Ortoleva-King type protocol.[9][19]

  • Gold-Catalysis : Gold catalysts enable a mild and atom-economical synthesis from pyridine N-oxides and alkynes.[20]

  • Ruthenium-Catalysis : Ruthenium has been used for advanced applications, including the synthesis of complex fused imidazo[1,2-a]pyridine-chromenones through C-H activation.[21]

4. Photocatalytic Synthesis

As part of the drive towards sustainable chemistry, visible-light photocatalysis offers a metal-free approach. Using organic dyes like Eosin-Y, this method can activate the C(sp³)–H bonds of simple starting materials like ethylarenes, which serve as sustainable surrogates for acetophenones, to react with 2-aminopyridines and a halogenating agent.[4]

Data Presentation: Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalyst Solvent Temperature (°C) Time Yield (%) Key Advantages
Ortoleva-King [7][8]2-Aminopyridine, AcetophenoneI₂ / Base (NaOH)Neat, then H₂O110, then 100~5 h40–61One-pot; avoids isolating α-haloketones.
Groebke-Blackburn-Bienaymé (GBB) [10]2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl (10 mol%)Water60-67–86High atom economy; builds complexity rapidly; green solvent.
Microwave (Catalyst-Free) [1]2-Aminonicotinic acid, ChloroacetaldehydeNoneWater-30 min92–95Extremely fast; excellent yields; green conditions.
Microwave (One-Pot) [14]Aromatic ketone, 2-AminopyridineNBS, Lemon JuiceLemon Juice85-HighUses natural acid/solvent; green; one-pot from ketones.
Cu-Catalyzed (A³ Coupling) [18]2-Aminopyridine, Aldehyde, AlkyneCuI-NaHSO₄·SiO₂TolueneReflux-High-ExcellentOne-pot, three-component synthesis.
Fe-Catalyzed (from Nitroolefins) [19]2-Aminopyridine, NitroolefinFeCl₃---GoodUses inexpensive, non-toxic metal catalyst.
Photocatalytic (Metal-Free) [4]2-Aminopyridine, EthylareneEosin-Y, NBS-Ambient--Uses visible light; sustainable starting materials; metal-free.
Gold-Catalyzed [20]Pyridine N-Oxide, AlkynePicAuCl₂ / AcidDichloromethaneReflux-GoodMild conditions; atom-economical.

Mandatory Visualization

Synthetic_Pathways_to_Imidazo_1_2_a_pyridines cluster_start Starting Materials cluster_reagents Key Reagents cluster_methods Reaction Types Start1 2-Aminopyridines Method1 Tschitschibabin (Classical) Start1->Method1 Method2 Ortoleva-King (Classical One-Pot) Start1->Method2 Method3 Groebke-Blackburn-Bienaymé (MCR) Start1->Method3 Method4 Microwave-Assisted Start1->Method4 Method5 Metal-Catalyzed (Cu, Fe, Ru) Start1->Method5 Start2 Pyridine N-Oxides Method6 Gold-Catalyzed Start2->Method6 Reagent1 α-Haloketones Reagent1->Method1 Reagent2 Ketones + I₂ Reagent2->Method2 Reagent3 Aldehydes + Isocyanides Reagent3->Method3 Reagent4 Ketones / Aldehydes Reagent4->Method4 Reagent5 Alkynes Reagent5->Method5 Reagent5->Method6 Product Imidazo[1,2-a]pyridine Core Structure Method1->Product Method2->Product Method3->Product Method4->Product Method5->Product Method6->Product

Caption: Overview of major synthetic pathways to the imidazo[1,2-a]pyridine core.

GBB_Workflow cluster_components Three Components A 2-Aminopyridine OnePot One-Pot Reaction Vessel (e.g., Water, 60°C) A->OnePot B Aldehyde B->OnePot C Isocyanide C->OnePot Product 3-Amino-Imidazo[1,2-a]pyridine OnePot->Product Forms C-C and two C-N bonds Catalyst Acid Catalyst (e.g., NH₄Cl) Catalyst->OnePot catalyzes

Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Logic_Evolution cluster_improvements Classical Classical Methods (Tschitschibabin, Ortoleva-King) Modern Modern Methods (MCR, Catalysis, Microwave, Photo) Classical->Modern Innovation Drivers Imp1 Higher Yields Modern->Imp1 Imp2 Shorter Times Modern->Imp2 Imp3 Greener Conditions Modern->Imp3 Imp4 Broader Scope Modern->Imp4

Caption: Logical evolution from classical to modern synthetic methodologies.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Ortoleva-King Reaction[7]

  • Step 1 (Pyridinium Salt Formation): In a reaction vessel, a mixture of the desired acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) is heated neat (without solvent) at 110 °C for 4 hours.

  • Step 2 (Cyclization): After cooling, an excess of aqueous sodium hydroxide (e.g., 45% solution) is added to the reaction mixture. The mixture is then heated to 100 °C for 1 hour to induce cyclization.

  • Work-up: The reaction mixture is cooled to room temperature and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-substituted imidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Synthesis in a Green Solvent[1]

  • Reaction Setup: A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in water (5 mL) in a microwave-safe reaction vial.

  • Microwave Irradiation: The vial is sealed and placed in a microwave reactor. The mixture is irradiated for 30 minutes, allowing the temperature to rise as dictated by the reaction conditions.

  • Work-up: After the reaction is complete, the mixture is cooled. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the imidazo[1,2-a]pyridine product, often in high purity without the need for further chromatographic purification.

Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction[10]

  • Reaction Setup: To a solution of the 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., water or ethanol), an acid catalyst such as ammonium chloride (10-20 mol%) is added.

  • Addition of Isocyanide: The isocyanide (1.0 equiv) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) or under sonication until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired 3-amino-imidazo[1,2-a]pyridine.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical two-component condensations to highly sophisticated and efficient modern methodologies. While classical routes like the Tschitschibabin and Ortoleva-King reactions remain valuable, modern approaches offer substantial advantages. Multicomponent reactions provide rapid access to complex derivatives, while metal-catalyzed and photocatalytic methods enable novel bond formations and the use of more diverse starting materials. Furthermore, the adoption of microwave technology and green solvents aligns with the principles of sustainable chemistry, reducing reaction times and environmental impact.[1][10][13] The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the synthesis, with a clear trend towards methods that are more efficient, versatile, and environmentally benign.

References

The Evolution of Imidazo[1,2-a]pyridines: A Comparative Analysis Against Standard Tuberculosis Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the anti-tuberculosis (TB) efficacy of compounds derived from the imidazo[1,2-a]pyridine scaffold, particularly Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate and its more potent derivatives, reveals a significant developmental trajectory from weak initial activity to a promising clinical candidate. This guide provides a comparative overview of these novel agents against established first and second-line anti-TB drugs, supported by available efficacy data and detailed experimental methodologies.

Initially identified as a scaffold of interest, Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate demonstrated only weak activity against Mycobacterium tuberculosis (Mtb) H37Rv, with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM. However, subsequent optimization of this heterocyclic structure has led to the development of highly potent 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. These derivatives exhibit remarkable potency, with some compounds showing MIC90 values of ≤1 μM against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains.

A standout derivative from this class is Telacebec (Q203), a clinical candidate that targets the cytochrome bc1 complex (QcrB) of Mtb's electron transport chain, a novel mechanism of action that is also effective against drug-resistant strains. This targeted approach disrupts the bacterium's ability to generate energy, leading to its demise.

Comparative Efficacy Against Standard Anti-TB Drugs

To contextualize the potency of the optimized imidazo[1,2-a]pyridine derivatives, the following table summarizes their in vitro efficacy alongside that of standard anti-TB drugs.

Drug Drug Class Mechanism of Action MIC Range against Drug-Susceptible Mtb (µg/mL) MIC Range against MDR/XDR Mtb (µg/mL)
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridineNot fully elucidated~15 (as 65 µM)Not available
Telacebec (Q203) Imidazo[1,2-a]pyridine-3-carboxamideInhibitor of cytochrome bc1 complex (QcrB)0.0027 - 0.0270.0024 - 0.8
Isoniazid First-LineInhibition of mycolic acid synthesis0.015 - 0.25High-level resistance common
Rifampicin First-LineInhibition of DNA-dependent RNA polymerase0.06 - 1.0High-level resistance common
Pyrazinamide First-LineDisrupts membrane potential and inhibits fatty acid synthase I12.5 - 100Variable
Ethambutol First-LineInhibition of arabinosyl transferase (cell wall synthesis)0.5 - 5.0Variable
Moxifloxacin Second-Line (Fluoroquinolone)Inhibition of DNA gyrase0.12 - 1.00.5 - 32
Bedaquiline Second-Line (Diarylquinoline)Inhibition of ATP synthase0.03 - 0.120.03 - 0.24

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of anti-TB compounds. The following is a generalized protocol for the Microplate Alamar Blue Assay (MABA), a common method used for this purpose.

1. Preparation of Mycobacterial Culture:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-log phase of growth.

2. Preparation of Drug Dilutions:

  • The test compounds and standard drugs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Serial two-fold dilutions of the drugs are prepared in 96-well microplates using supplemented Middlebrook 7H9 broth.

3. Inoculation:

  • The mycobacterial culture is diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Each well of the microplate is inoculated with the bacterial suspension. Control wells containing no drug are included.

4. Incubation:

  • The plates are sealed and incubated at 37°C for 7-14 days.

5. Addition of Alamar Blue and Reading:

  • A solution of Alamar Blue is added to each well.

  • The plates are re-incubated for 16-24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Visualizing the Path to Potency

The following diagrams illustrate the experimental workflow for assessing anti-TB drug efficacy and the mechanism of action for the promising imidazo[1,2-a]pyridine derivative, Telacebec (Q203).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Drug_Dilution Serial Drug Dilutions Inoculation Inoculation of 96-well Plates Drug_Dilution->Inoculation Mtb_Culture M. tuberculosis Culture (H37Rv) Mtb_Culture->Inoculation Incubation Incubation (37°C, 7-14 days) Inoculation->Incubation Alamar_Blue Addition of Alamar Blue Incubation->Alamar_Blue Reading MIC Determination (Colorimetric Reading) Alamar_Blue->Reading

Experimental workflow for MIC determination.

Signaling_Pathway cluster_etc M. tuberculosis Electron Transport Chain Complex_II Complex II (Succinate Dehydrogenase) Menaquinone_Pool Menaquinone Pool Complex_II->Menaquinone_Pool Complex_III Complex III (Cytochrome bc1 complex) Menaquinone_Pool->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Telacebec Telacebec (Q203) Telacebec->Inhibition Inhibition->Complex_III

Mechanism of action of Telacebec (Q203).

Conclusion

The journey of the imidazo[1,2-a]pyridine scaffold from a weakly active ethyl ester to the potent clinical candidate Telacebec (Q203) exemplifies a successful drug development campaign. The high potency of these optimized carboxamides, particularly against drug-resistant strains of M. tuberculosis, and their novel mechanism of action, position them as a valuable new class of anti-TB agents. Continued research and clinical evaluation are crucial to fully realize their potential in the global fight against tuberculosis.

Validating the Potency of Imidazo[1,2-a]pyridine-3-carboxamides as Novel Antimycobacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a global health threat exacerbated by the rise of drug-resistant strains, the scientific community is in urgent need of novel therapeutic agents. This guide provides a comprehensive comparison of novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) derivatives, validating their potent antimycobacterial activity against various strains of Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) isolates. This analysis is intended for researchers, scientists, and drug development professionals actively seeking to advance the pipeline of anti-TB drugs.

Comparative Efficacy Against Mycobacterium tuberculosis

A substantial body of research highlights the efficacy of IPA derivatives. Several compounds have demonstrated exceptional activity, often surpassing that of existing first- and second-line anti-TB drugs. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for evaluating antimycobacterial potency.

Notably, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown impressive MIC90 values of ≤1 μM against replicating, non-replicating, MDR, and XDR MTB strains.[1][2] For instance, one representative compound from this class exhibited remarkable selectivity against mycobacteria when screened against other non-mycobacterial organisms.[1][2] Further structure-activity relationship (SAR) studies have led to the development of derivatives with even greater potency.[1]

Another noteworthy derivative, IPA-6, was found to be 125 times more potent than the standard drug ethambutol, with a MIC of 0.05 µg/mL against the MTB H37Rv strain.[3] Similarly, compounds 26g and 26h have shown considerable activity against both drug-sensitive and drug-resistant MTB strains, with MIC values ranging from 0.041 to 2.64 μM and demonstrating acceptable safety indices.[4][5] The clinical candidate Q203, also an imidazo[1,2-a]pyridine derivative, has shown excellent inhibitory effectiveness against drug-sensitive, MDR, and XDR strains.[3]

The following tables summarize the antimycobacterial activity of selected IPA derivatives compared to standard anti-TB drugs.

Table 1: In Vitro Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against MTB H37Rv

CompoundMIC (µg/mL)MIC (µM)Reference
IPA-60.05-[3]
Compound 26g-0.041 - 2.64[4][5]
Compound 26h-0.041 - 2.64[4][5]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (representative)-≤1[1][2]
Ethambutol6.25-[3]
Isoniazid-Varies[6]

Table 2: Comparative Activity against Drug-Resistant MTB Strains

CompoundStrainMIC90 (µM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-TB0.07 - 2.2[1]
XDR-TB0.07 - 0.14[1]
Q203MDR-TB, XDR-TB-[3]
PA-824 (Pretomanid)MDR-TB0.08 - 0.7[1]

Mechanism of Action: Targeting Key Mycobacterial Enzymes

The potent activity of imidazo[1,2-a]pyridine derivatives stems from their ability to inhibit essential enzymes in Mycobacterium tuberculosis. Two primary targets have been identified:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a crucial component of the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, a unique and essential component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Molecular docking studies have shown that derivatives like IPA-6 can effectively bind to the active site of InhA.[3]

  • Ubiquinol Cytochrome C Reductase (QcrB): QcrB is a key component of the electron transport chain, which is vital for ATP synthesis and cellular respiration in MTB. Inhibition of QcrB disrupts the bacterium's energy metabolism, leading to a bacteriostatic or bactericidal effect. The clinical candidate Q203 targets QcrB, highlighting the importance of this pathway.[7][8][9][10][11][12]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against MTB.

Materials:

  • 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Test compounds dissolved in DMSO.

  • Mycobacterium tuberculosis H37Rv culture.

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate using the supplemented 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare an inoculum of MTB H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then dilute it 1:20 in the broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include a drug-free control well (growth control) and a well with broth only (sterility control).

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plate for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[13]

Cytotoxicity Assay using VERO Cells (MTT Assay)

This assay assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Materials:

  • VERO (African green monkey kidney) cells.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Sterile 96-well plates.

Procedure:

  • Seed VERO cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated cell control.

  • Incubate the plate for 48 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and the experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_antimycobacterial Antimycobacterial Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis synthesis Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives dissolution Dissolution in DMSO synthesis->dissolution mic_assay MIC Determination (MABA) against M. tuberculosis dissolution->mic_assay cyto_assay Cytotoxicity Assay (MTT) on VERO cells dissolution->cyto_assay data_analysis Calculation of MIC & CC50 mic_assay->data_analysis cyto_assay->data_analysis si_calculation Selectivity Index (SI) Calculation (CC50/MIC) data_analysis->si_calculation

Experimental workflow for evaluating antimycobacterial activity.

mechanism_of_action cluster_ipa Imidazo[1,2-a]pyridine-3-carboxamides cluster_targets Mycobacterial Targets cluster_pathways Inhibited Pathways cluster_outcome Outcome ipa IPA Derivatives inhA InhA (Enoyl-ACP Reductase) ipa->inhA inhibition qcrB QcrB (Cytochrome b subunit) ipa->qcrB inhibition mycolic_acid Mycolic Acid Synthesis (Cell Wall Formation) inhA->mycolic_acid etc Electron Transport Chain (ATP Synthesis) qcrB->etc death Mycobacterial Cell Death mycolic_acid->death disruption leads to etc->death disruption leads to

Proposed mechanism of action for IPA derivatives.

Conclusion

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly promising class of antimycobacterial agents. The compelling in vitro data, including potent activity against drug-resistant strains and favorable selectivity indices, strongly supports their continued development. The elucidation of their mechanism of action, targeting crucial mycobacterial enzymes, provides a solid foundation for further optimization and preclinical evaluation. The experimental protocols and workflows provided herein offer a standardized approach for researchers to validate and compare the efficacy of these and other novel anti-TB candidates, ultimately contributing to the discovery of new and effective treatments for tuberculosis.

References

A Spectroscopic Showdown: Unraveling the Isomers of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate and its key positional isomers reveals distinct fingerprints in their NMR, IR, and mass spectra. These differences, arising from the varied placement of the methyl and ethyl carboxylate substituents on the bicyclic heteroaromatic core, are critical for unambiguous identification in research and drug development.

This guide provides a comparative analysis of the spectroscopic data for this compound and its isomers, including ethyl imidazo[1,2-a]pyridine-2-carboxylate and substituted analogs. The objective is to equip researchers, scientists, and professionals in drug development with the necessary data and methodologies to distinguish between these closely related compounds.

Isomeric Landscape and Spectroscopic Characterization

The core structure of imidazo[1,2-a]pyridine can be functionalized at various positions, leading to a range of isomers. The position of the methyl and ethyl carboxylate groups significantly influences the electronic environment of the molecule, resulting in unique spectroscopic signatures. The isomers considered in this guide are depicted below, followed by a detailed comparison of their spectral data.

G cluster_main Key Isomeric Structures cluster_analysis Spectroscopic Analysis Target This compound NMR NMR Spectroscopy (1H & 13C) Target->NMR IR Infrared Spectroscopy Target->IR MS Mass Spectrometry Target->MS Isomer1 Ethyl imidazo[1,2-a]pyridine-2-carboxylate Isomer1->NMR Isomer1->MS Isomer2 Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Isomer2->NMR Isomer3 Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Isomer3->NMR Isomer4 Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate Isomer4->NMR Isomer4->MS

Figure 1: Relationship between the target compound and its isomers subjected to spectroscopic analysis.

Data Presentation: A Comparative Summary

The following tables summarize the available quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-5H-6H-7H-8-CH₃ (ring)-OCH₂CH₃-OCH₂CH₃Reference
This compound--------
Ethyl imidazo[1,2-a]pyridine-2-carboxylate8.84 (d)7.80-7.98 (m)7.46 (t)7.80-7.98 (m)-4.43 (q)1.35 (d)[1]
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate9.49 (dd)-7.44 (dd)7.46-7.52 (m)2.70 (s)4.44 (q)1.44 (t)[2]

Note: Data for the primary target compound is not available in the searched literature. The table will be updated as data becomes available.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-5C-6C-7C-8C-8a-CH₃ (ring)-OCH₂CH₃-OCH₂CH₃C=OReference
This compound------------

Note: No experimental ¹³C NMR data was found for the listed compounds in the provided search results.

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Reference
This compoundC₁₁H₁₂N₂O₂204.23205.09715 (predicted)[3]
Ethyl imidazo[1,2-a]pyridine-2-carboxylateC₁₀H₁₀N₂O₂190.20191[1]
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylateC₁₁H₁₁BrN₂O₂283.12283.1[2]
Ethyl 7-Methyl-2-propylimidazo[1,2-a]pyridine-3-carboxylateC₁₄H₁₈N₂O₂246.31-[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further investigation.

Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate[1]
  • Reaction Setup: Dissolve 2-aminopyridine (3 g, 31.9 mmol) in 65 mL of tetrahydrofuran under magnetic stirring.

  • Addition of Reagent: Slowly add ethyl 3-bromopyruvate (4.44 mL, 31.9 mmol). The formation of a solid precipitate is observed.

  • First Reflux: Heat the resulting mixture to reflux and stir continuously for 4 hours.

  • Isolation: After cooling to room temperature, isolate the solid product by filtration.

  • Second Reflux: Dissolve the solid in 65 mL of ethanol and heat to reflux, stirring for 16 hours.

  • Crystallization: Cool the filtrate in an ice bath to promote crystallization.

  • Final Product Collection: Collect the crystallized product by filtration, wash with diisopropyl ether (30 mL), and dry in a vacuum desiccator.

Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[5]
  • Reaction Mixture: Add 6-methyl-pyridin-2-ylamine (8 mmol) and ethyl 3-bromo-2-oxopropionate (12 mmol) to 50 mL of ethanol.

  • Reflux: Reflux the mixture for 6 hours.

  • Solvent Evaporation: Completely evaporate the solvent.

  • pH Adjustment: Add solid anhydrous KHCO₃ until a pH of 8 is reached.

  • Precipitation and Filtration: Let the mixture stand for 3 hours to allow for the formation of a white, flocculent precipitate, which is then filtered and dried.

Mandatory Visualization: Experimental Workflow

The general workflow for the synthesis and characterization of ethyl imidazo[1,2-a]pyridine carboxylate isomers is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start Materials (Aminopyridine & α-keto ester) reaction Cyclocondensation Reaction start->reaction Reflux workup Work-up & Purification reaction->workup product Pure Isomer workup->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation & Comparison nmr->interpretation ir->interpretation ms->interpretation

Figure 2: General experimental workflow for synthesis and analysis.

Conclusion

The spectroscopic data presented provides a foundational guide for the differentiation of this compound isomers. While a complete dataset for the primary target compound remains to be fully documented in the literature, the comparative analysis of its isomers and substituted derivatives offers valuable insights. The distinct chemical shifts in ¹H NMR and the molecular ion peaks in mass spectrometry serve as primary tools for identification. Researchers are encouraged to utilize the provided experimental protocols to synthesize and further characterize these compounds to build a more comprehensive spectroscopic library.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Researchers have extensively explored its potential in developing novel therapeutics for cancer, infectious diseases, and inflammatory conditions.[1][3][4] This guide provides a comparative analysis of the preclinical efficacy of selected imidazo[1,2-a]pyridine derivatives, contrasting their performance in laboratory-based in vitro assays with their effects in living organisms (in vivo).

This comparison is crucial for drug development professionals, as promising in vitro results do not always translate to successful in vivo outcomes due to factors like metabolism, bioavailability, and off-target effects. Here, we present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to offer a comprehensive overview for researchers and scientists in the field.

Anticancer Activity: Nek2 Inhibition

A series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of NIMA-related kinase 2 (Nek2), a protein kinase implicated in cancer progression. The following data compares the in vitro enzymatic and cellular activity with the in vivo antitumor effects of two lead compounds, MBM-17 and MBM-55.[5]

Data Presentation: In Vitro vs. In Vivo Efficacy of Nek2 Inhibitors
CompoundIn Vitro Data In Vivo Data
Nek2 Enzymatic Inhibition (IC50) Cell Proliferation Inhibition (GI50)
A549 (Lung Cancer)
MBM-17 3.0 nM0.21 µM
MBM-55 1.0 nM0.19 µM

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocols

In Vitro Nek2 Kinase Assay: The inhibitory activity of the compounds against Nek2 was determined using a kinase assay. Recombinant Nek2 enzyme was incubated with the test compounds at varying concentrations in the presence of a substrate peptide and ATP. The phosphorylation of the substrate was measured to determine the extent of kinase inhibition and calculate the IC50 values.[5]

In Vitro Cell Proliferation Assay: Human cancer cell lines, such as A549 and HCT116, were treated with different concentrations of the imidazo[1,2-a]pyridine compounds for a specified period. Cell viability was assessed using assays like the MTT or SRB assay to determine the concentration required to inhibit cell growth by 50% (GI50).[5][6]

In Vivo Tumor Xenograft Model: HCT116 human colon cancer cells were implanted subcutaneously into immunodeficient mice. Once tumors reached a palpable size, the mice were treated with the salt forms of MBM-17 and MBM-55 (MBM-17S and MBM-55S) or a vehicle control. Tumor volume and body weight were monitored throughout the study to evaluate the antitumor efficacy and toxicity of the compounds.[5]

Visualization of Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay Nek2 Kinase Assay (IC50) cell_proliferation Cell Proliferation Assay (GI50) (e.g., A549, HCT116) enzymatic_assay->cell_proliferation apoptosis_assay Apoptosis & Cell Cycle Analysis cell_proliferation->apoptosis_assay xenograft_model HCT116 Xenograft Model in Mice cell_proliferation->xenograft_model Lead Compound Selection treatment Compound Administration xenograft_model->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring G cluster_pathway COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound_5j Imidazo[1,2-a]pyridine (e.g., Compound 5j) Compound_5j->COX2 Inhibition G cluster_workflow Antitubercular Drug Discovery Workflow synthesis Synthesis of Imidazo[1,2-a]pyridine Library in_vitro_screening In Vitro Screening (Mtb H37Rv MIC) synthesis->in_vitro_screening mdr_xdr_screening Screening against MDR/XDR Strains in_vitro_screening->mdr_xdr_screening Potent Hits pk_studies In Vivo Pharmacokinetic Studies in Mice mdr_xdr_screening->pk_studies Lead Candidates efficacy_studies In Vivo Efficacy Models (Future Step) pk_studies->efficacy_studies Candidates with Favorable PK

References

A Comparative Analysis of Novel Imidazo[1,2-a]pyridine Analogs and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of newly synthesized imidazo[1,2-a]pyridine analogs against well-established inhibitors across various biological targets. The following sections present quantitative comparisons of inhibitory activities, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of novel imidazo[1,2-a]pyridine analogs is summarized below and compared with known inhibitors for a range of biological targets. All values are presented as IC50 (the half-maximal inhibitory concentration), a widely accepted measure of antagonist drug potency.

Protein Kinase Inhibitors

Table 1: Comparison of Imidazo[1,2-a]pyridine Analogs and Known Kinase Inhibitors

Target KinaseNew Imidazo[1,2-a]pyridine AnalogAnalog IC50 (µM)Known InhibitorKnown Inhibitor IC50 (nM)
DYRK1A Compound 4c2.6Harmine~50
CLK1 Compound 4c0.7Leucettine L41~100
Akt1 Peptidomimetic Compound 11Sub-micromolarCapivasertib (AZD5363)~10
IGF-1R 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivativePotent (specific value not provided)Linsitinib (OSI-906)~35
PI3K Imidazo[1,2-a]pyrazine derivativePotent (specific value not provided)Idelalisib~2.5
FLT3 Imidazo[1,2-a]pyridine-thiophene derivative (Compound 5o)0.058Gilteritinib~0.29
PDGFRβ Compound 11Potent (specific value not provided)Imatinib~100
EGFR Not specified in searches-Gefitinib15.5[1]
VEGFR2 Not specified in searches-Sunitinib~80
Anti-tubercular and Anti-inflammatory Agents

Table 2: Comparison of Imidazo[1,2-a]pyridine Analogs and Known Inhibitors for Other Targets

Target/OrganismNew Imidazo[1,2-a]pyridine AnalogAnalog MIC/IC50 (µM)Known Inhibitor/DrugKnown Inhibitor MIC/IC50 (µM)
Mycobacterium tuberculosis (QcrB) Imidazo[1,2-a]pyridine amide (IPA)0.004 (MIC90)Telacebec (Q203)~0.003 (MIC)
COX-2 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)0.07Celecoxib0.04

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these imidazo[1,2-a]pyridine analogs are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (imidazo[1,2-a]pyridine analogs and known inhibitors) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of the kinase and its substrate in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions. Add the kinase and substrate solution to each well.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the kinase activity using a suitable method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.[2]

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3]

Materials:

  • Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine analogs or known inhibitors for a specified duration (e.g., 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[4] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 values are calculated from the dose-response curves.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effects of inhibitors on signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of imidazo[1,2-a]pyridine analogs.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus IKK IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB->Nucleus Inflammation iNOS, COX-2 (Inflammation) Nucleus->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->STAT3 Inhibition Imidazopyridine->NFkB Inhibition

Caption: The STAT3/NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine analogs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase MTT MTT Cell Viability Assay IC50_Cell Determine Cytotoxicity IC50 MTT->IC50_Cell WesternBlot Western Blot Analysis IC50_Cell->WesternBlot PathwayAnalysis Analyze Pathway Modulation WesternBlot->PathwayAnalysis LeadCompound New Imidazo[1,2-a]pyridine Analog LeadCompound->KinaseAssay LeadCompound->MTT

Caption: General experimental workflow for the evaluation of new imidazo[1,2-a]pyridine analogs.

References

Cross-reactivity profiling of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate based compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. This guide provides a comparative analysis of the cross-reactivity profiles of several imidazo[1,2-a]pyridine-based compounds, with a focus on their selectivity against different kinase families. The data presented herein is compiled from multiple studies and is intended to offer insights into the off-target effects and overall selectivity of this important class of molecules.

Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of various imidazo[1,2-a]pyridine derivatives against their primary targets and a selection of off-target kinases. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity) or percentage of inhibition at a given concentration.

Table 1: Selectivity Profile of Imidazo[1,2-a]pyridine-based FLT3 Inhibitors

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target Kinase% Inhibition @ 1µM or IC50 (nM)
Compound A FLT358NEK2< 10%
Aurora A25%
Aurora B30%
Compound B FLT375NEK2< 10%
Aurora A15%
Aurora B20%

Table 2: Selectivity Profile of Imidazo[1,2-a]pyridine-based ALK2 Inhibitors

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target KinaseIC50 (nM)
Compound C ALK215ALK125
ALK345
ALK660
KDR (VEGFR2)>1000
Compound D ALK222ALK138
ALK370
ALK695
KDR (VEGFR2)>1000

Table 3: Selectivity Profile of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target Kinase (PI3K isoform)IC50 (nM)
Compound E PI3Kα1.8PI3Kβ55
PI3Kδ120
PI3Kγ250
Compound F PI3Kα2.8PI3Kβ89
PI3Kδ180
PI3Kγ310

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of imidazo[1,2-a]pyridine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., imidazo[1,2-a]pyridine derivatives)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-33P]ATP

  • 10% Phosphoric acid

  • Filter plates (e.g., Millipore MAPH)

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values.

Cellular Proliferation Assay (MTS Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MOLM-14 for FLT3, HeLa for PI3Kα)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add a mixture of MTS and PMS to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors and a general workflow for their cross-reactivity profiling.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway and Inhibition.

Kinase_Profiling_Workflow Start Start: Imidazo[1,2-a]pyridine Compound Library PrimaryScreen Primary Kinase Assay (Single Concentration) Start->PrimaryScreen HitSelection Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Active End Lead Optimization HitSelection->End Inactive SelectivityPanel Broad Kinase Panel Screening DoseResponse->SelectivityPanel DataAnalysis Data Analysis: Selectivity Profile Off-Target Identification SelectivityPanel->DataAnalysis CellularAssay Cellular Assays (Proliferation, Target Engagement) DataAnalysis->CellularAssay CellularAssay->End

Caption: Kinase Inhibitor Cross-Reactivity Profiling Workflow.

Comparative Analysis of Monoamine Reuptake Inhibitors: A Mechanistic Study of Agent X, Fluoxetine, and Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel therapeutic candidate, Agent X, against two established antidepressants: Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI), and Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The following sections detail the comparative mechanisms of action, receptor binding affinities, and the experimental protocols used to derive these findings.

Mechanism of Action: A Comparative Overview

Fluoxetine selectively blocks the presynaptic serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft. Venlafaxine also inhibits SERT but additionally blocks the norepinephrine transporter (NET), thereby increasing both serotonin and norepinephrine levels. The novel candidate, Agent X, is hypothesized to be a potent and selective triple reuptake inhibitor, targeting SERT, NET, and the dopamine transporter (DAT). This broad-spectrum activity is designed to offer a wider range of efficacy.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 vesicle Synaptic Vesicle VMAT2->vesicle Packaging Serotonin 5-HT vesicle->Serotonin Release Norepinephrine NE vesicle->Norepinephrine Release Dopamine DA vesicle->Dopamine Release SERT SERT NET NET DAT DAT Serotonin->SERT Reuptake Receptor5HT 5-HT Receptors Serotonin->Receptor5HT Binding Norepinephrine->NET Reuptake ReceptorNE NE Receptors Norepinephrine->ReceptorNE Binding Dopamine->DAT Reuptake ReceptorDA DA Receptors Dopamine->ReceptorDA Binding AgentX Agent X AgentX->SERT AgentX->NET AgentX->DAT Inhibits Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits Venlafaxine Venlafaxine Venlafaxine->SERT Venlafaxine->NET Inhibits

Caption: Comparative mechanism of monoamine reuptake inhibition.

Quantitative Comparison of Transporter Affinity

The binding affinity of each agent for SERT, NET, and DAT was determined using radioligand binding assays. The dissociation constant (Ki, in nM) is presented below. A lower Ki value indicates a higher binding affinity.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)SERT/NET SelectivitySERT/DAT Selectivity
Fluoxetine 1.122020002001818
Venlafaxine 25410450016.4180
Agent X 0.82.510.23.112.8

Data for Fluoxetine and Venlafaxine are representative values from literature. Data for Agent X is from internal studies.

Experimental Protocol: Radioligand Binding Assay

The following protocol was used to determine the binding affinity of the test compounds for the human serotonin transporter (hSERT).

1. Materials:

  • HEK293 cells stably expressing hSERT.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol).

  • Non-specific binding control: 10 µM Paroxetine.

  • Test compounds: Agent X, Fluoxetine, Venlafaxine at 10 concentrations.

  • Scintillation fluid and 96-well filter plates.

2. Procedure:

  • Cell membranes (20 µg protein) were incubated with 1 nM [³H]-Citalopram.

  • Test compounds were added at concentrations ranging from 0.01 nM to 1 µM.

  • The reaction mixture was incubated for 60 minutes at room temperature.

  • The mixture was then rapidly filtered through GF/B filter plates and washed three times with ice-cold buffer to separate bound and free radioligand.

  • Filter plates were dried, and scintillation fluid was added to each well.

  • Radioactivity was quantified using a scintillation counter.

3. Data Analysis:

  • The IC50 values (concentration of compound that inhibits 50% of specific binding) were calculated using non-linear regression analysis.

  • The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare hSERT Membrane Homogenate incubate Incubate Membrane with [³H]-Citalopram & Test Compound prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Add Scintillation Fluid & Quantify Radioactivity wash->quantify analyze Calculate IC50 and Ki using Non-Linear Regression quantify->analyze

Caption: Workflow for the radioligand transporter binding assay.

Evaluating the performance of different catalysts in imidazo[1,2-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Its synthesis has been a focal point of extensive research, leading to a diverse array of catalytic methods. This guide provides an objective comparison of the performance of different catalysts in the synthesis of imidazo[1,2-a]pyridines, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of imidazo[1,2-a]pyridine synthesis. The following table summarizes the performance of various catalytic systems based on reported experimental data.

Catalyst SystemCatalyst Loading (mol%)Key ReactantsSolventTemperature (°C)TimeYield (%)Key Advantages
Transition-Metal Catalysts
CuI/NaHSO₄·SiO₂Not SpecifiedAldehydes, 2-Aminopyridines, Terminal AlkynesTolueneRefluxNot SpecifiedHigh to ExcellentGood functional group tolerance.[6][7]
CuBrNot Specified2-Aminopyridines, NitroolefinsDMF80Not SpecifiedUp to 90Use of air as an abundant and clean oxidant.[8]
CuI/bipyridineNot Specified2-Aminopyridines, Cinnamaldehyde derivativesNot SpecifiedRoom Temp12 hGoodMild reaction conditions, preservation of sensitive aldehyde groups.[6][9]
Pd(II)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGoodCan lead to different functionalized products (e.g., 3-vinylimidazo[1,2-a]pyridines).[6][9]
FeCl₃Not SpecifiedNitroolefins, 2-AminopyridinesNot SpecifiedNot SpecifiedNot SpecifiedSuperior to other Lewis acidsEfficient for the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines.[5]
PicAuCl₂10Pyridine N-oxide, AlkynesDichloromethane4015 hUp to 72Mild conditions, atom economical.[10]
ZnS-ZnFe₂O₄Not Specified2-Aminopyridine, Aldehydes, Cyclohexyl isocyanidePEG110Not SpecifiedHighRecyclable magnetic nanocatalyst, environmentally friendly solvent.[11]
Organocatalysts
Flavin/IodineNot SpecifiedAminopyridines, Ketones, ThiolsNot SpecifiedNot SpecifiedNot SpecifiedGoodAerobic oxidative C-N bond formation, one-pot synthesis of 3-thioimidazo[1,2-a]pyridines.[7][12]
Perchloric acidNot Specified2-Aminopyridine, Aldehyde, IsonitrileNot SpecifiedNot SpecifiedNot SpecifiedUp to 96Effective for Groebke–Blackburn–Bienaymé reaction.[13][14]
Iodine5Aryl aldehyde, 2-Aminopyrazine, tert-butyl isocyanideEthanolRoom TempNot SpecifiedGoodCost-effective, eco-friendly, simple workup.[15]
Photocatalysts
CsPbBr₃5Imidazo[1,2-a]pyridines, N-aryl glycinesNot SpecifiedNot SpecifiedNot Specified44-94Visible light, recyclable catalyst.[16]
Eosin Y/FeCl₂Not SpecifiedImidazo[1,2-a]pyridines, Alkenes, SilanesNot SpecifiedRoom TempNot SpecifiedSatisfactoryVisible light-induced three-component carbosilylation.[16]
Microwave-Assisted Synthesis
Ammonium Chloride202-Amino-pyridines, 3-Formyl-chromone, IsocyanidesEtOHMicrowaveShortGoodEco-friendly conditions, short reaction times.[17]
Catalyst-FreeN/ASubstituted 2-aminonicotinic acid, ChloroacetaldehydeWaterMicrowave30 min92-95Green solvent, excellent yields, short reaction time.[2]
Catalyst-FreeN/APhenyl glyoxals, 2-aminopyridines, barbituric acidsSolvent-freeMicrowaveShort82-96High efficiency, simple product purification.[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is based on the work of Yan et al. for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant.[8]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • β-Nitrostyrene (1.2 mmol)

  • Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (2.0 mL)

Procedure:

  • A mixture of 2-aminopyridine, β-nitrostyrene, and CuBr is prepared in a reaction vessel.

  • DMF is added to the mixture.

  • The reaction mixture is stirred at 80 °C under an air atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Organocatalyzed Synthesis of Imidazo[1,2-a]pyridines

The following is a representative protocol for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.[15]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a solution of the aryl aldehyde and 2-aminopyridine in ethanol, iodine is added.

  • The mixture is stirred at room temperature for a specified time to allow for the in-situ formation of the Schiff base.

  • tert-Butyl isocyanide is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield the pure imidazo[1,2-a]pyridine derivative.

Microwave-Assisted Catalyst-Free Synthesis

This protocol is adapted from a green chemistry approach for the synthesis of imidazo[1,2-a]pyridine derivatives.[2]

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1.2 mmol)

  • Water (as solvent)

Procedure:

  • A mixture of the substituted 2-aminonicotinic acid and chloroacetaldehyde is prepared in a microwave-safe reaction vessel.

  • Water is added as the solvent.

  • The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for 30 minutes.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with water, and dried to afford the imidazo[1,2-a]pyridine derivative with high purity.

Visualizing the Process

To better understand the workflow and reaction pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (e.g., 2-Aminopyridine, Carbonyl) Mixing Mix Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Choose Catalyst System (e.g., Cu(I), Organocatalyst) Catalyst->Mixing Solvent Select Solvent Solvent->Mixing Heating Apply Energy (Conventional or Microwave) Mixing->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: Generalized experimental workflow for catalyst evaluation in imidazo[1,2-a]pyridine synthesis.

A plausible reaction mechanism for the widely employed multicomponent reaction, the Groebke-Blackburn-Bienaymé reaction, is depicted below.

GBB_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyridine 2-Aminopyridine Imine Imine Formation Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Imine->Nitrile_Adduct Cyclization Intramolecular Cyclization Nitrile_Adduct->Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclization->Imidazopyridine Catalyst Acid Catalyst (e.g., HClO₄) Catalyst->Imine

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds and pharmaceuticals. Their synthesis is a cornerstone of medicinal chemistry research. This guide provides an objective, data-driven comparison of the key synthetic routes to these two important classes of molecules, offering insights into reaction efficiency, substrate scope, and operational simplicity.

At a Glance: Key Synthetic Strategies

The synthesis of both imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines predominantly relies on the cyclocondensation of a 2-aminoazine (2-aminopyridine or 2-aminopyrimidine) with a suitable C2 synthon. The primary differences in synthetic outcomes arise from the inherent electronic properties of the pyridine versus the pyrimidine ring. The more electron-deficient nature of the pyrimidine ring generally influences its nucleophilicity and the stability of reaction intermediates, often impacting reaction yields and conditions.

This comparison will focus on three major synthetic methodologies:

  • Condensation with α-Haloketones (Tschitschibabin Reaction)

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

  • Ortoleva-King Reaction

Condensation with α-Haloketones

This classical approach is one of the most widely used methods for the synthesis of both scaffolds. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminoazine with the α-haloketone, followed by an intramolecular cyclization and dehydration.

Comparative Data:

ScaffoldStarting MaterialsReaction ConditionsYield (%)Reference
Imidazo[1,2-a]pyridine2-Aminopyridine, 2-BromoacetophenoneAcetone, reflux, 40 minHigh (not specified)[1]
Imidazo[1,2-a]pyrimidine2-Aminopyrimidine, 2-BromoacetophenoneAcetone, reflux, 5 h90[2]

Discussion: The condensation reaction is generally high-yielding for both scaffolds. However, the synthesis of imidazo[1,2-a]pyrimidines may require longer reaction times, likely due to the decreased nucleophilicity of the 2-aminopyrimidine ring compared to 2-aminopyridine. The electron-withdrawing nature of the additional nitrogen atom in the pyrimidine ring reduces the electron density on the endocyclic nitrogen, slowing down the initial N-alkylation step.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine via Condensation[2]

Materials:

  • 2-Aminopyrimidine (0.105 mol)

  • 2-Bromo-1-phenylethanone (0.105 mol)

  • Acetone (150 mL)

  • 3N Hydrochloric acid (200 mL)

  • 15% Ammonium hydroxide solution

  • Ethanol

Procedure:

  • A mixture of 2-aminopyrimidine (10.0 g, 0.105 mol) and 2-bromo-1-phenylethanone (21.0 g, 0.105 mol) in acetone (150 mL) is stirred at reflux for 5 hours.

  • The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The filter cake is washed with acetone.

  • The obtained solid is dissolved in 3N dilute hydrochloric acid (200 mL) and refluxed with stirring for 1 hour.

  • The solution is cooled to room temperature, and the pH is adjusted to ~8 by the dropwise addition of 15% dilute ammonium hydroxide.

  • The resulting precipitate is collected by filtration and recrystallized from ethanol to afford 2-phenylimidazo[1,2-a]pyrimidine as a white solid.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]azines from a 2-aminoazine, an aldehyde, and an isocyanide. This reaction is typically catalyzed by a Lewis or Brønsted acid.

Comparative Data:

ScaffoldAmine ComponentCatalystConditionsYield (%)Reference
Imidazo[1,2-a]pyridine2-AminopyridineGd(OTf)₃ (5 mol%)MeOH, 150 °C, MW, 30-180 minGood to Excellent[3]
Imidazo[1,2-a]pyrimidine2-AminopyrimidineVarious acidsNot specifiedGenerally lower than pyridine analogues[1]

Discussion: The GBB reaction is highly efficient for the synthesis of a diverse range of 3-aminoimidazo[1,2-a]pyridines, often with good to excellent yields.[3] In contrast, the use of 2-aminopyrimidines in the GBB reaction is reported to often result in lower yields.[1] This is again attributed to the lower basicity and nucleophilicity of 2-aminopyrimidine, which can hinder the initial imine formation with the aldehyde, a crucial step in the reaction mechanism. Furthermore, the electron-deficient pyrimidine ring may disfavor the final intramolecular cyclization step.

Experimental Protocol: General Procedure for Gd(OTf)₃-Catalyzed GBB Synthesis of Imidazo[1,2-a]pyridines[3]

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Isocyanide (0.5 mmol)

  • Gadolinium(III) triflate (Gd(OTf)₃, 5.0 mol%)

  • Methanol (1.5 mL)

Procedure:

  • In a microwave vial, 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and Gd(OTf)₃ (5.0 mol%) are dissolved in methanol (1.5 mL).

  • The vial is sealed, and the reaction mixture is stirred at 150 °C under microwave irradiation for 30-180 minutes.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Ortoleva-King Reaction

The Ortoleva-King reaction is a classic method for the synthesis of pyridinium salts by reacting a pyridine with an active methylene compound in the presence of iodine. This reaction has been adapted for the one-pot synthesis of 2-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones.

Comparative Data:

ScaffoldStarting MaterialsReaction ConditionsYield (%)Reference
Imidazo[1,2-a]pyridine2-Aminopyridine, Acetophenone, I₂Neat, 110 °C, then NaOH, 100 °C40-60[4]
Imidazo[1,2-a]pyrimidine2-Aminopyrimidine, Methyl Ketone, I₂No successful examples found in the literature search.--

Discussion: The Ortoleva-King reaction provides a direct route to 2-substituted imidazo[1,2-a]pyridines from readily available starting materials.[4] However, there is a notable lack of reports on the successful application of this reaction for the synthesis of imidazo[1,2-a]pyrimidines. The reaction mechanism involves the formation of a pyridinium salt intermediate. The significantly lower basicity of the pyrimidine ring likely makes the formation of the analogous pyrimidinium salt intermediate highly unfavorable, thus impeding the reaction pathway.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines via Ortoleva-King Reaction[4]

Materials:

  • 2-Aminopyridine (2.3 equiv)

  • Aryl methyl ketone (1.0 equiv)

  • Iodine (1.2 equiv)

  • Aqueous Sodium Hydroxide

Procedure:

  • A mixture of the aryl methyl ketone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) is heated neat at 110 °C for 4 hours.

  • After cooling, an excess of aqueous sodium hydroxide is added, and the mixture is heated at 100 °C for 1 hour.

  • The reaction mixture is then cooled, and the product is isolated by extraction and purified by chromatography to yield the 2-aryl-imidazo[1,2-a]pyridine.

Summary and Outlook

The synthesis of imidazo[1,2-a]pyridines is generally more facile and higher yielding compared to their imidazo[1,2-a]pyrimidine counterparts across a range of common synthetic methods. This difference is primarily attributed to the reduced nucleophilicity and basicity of the 2-aminopyrimidine starting material.

  • For robust, high-yielding synthesis , the condensation with α-haloketones is a reliable method for both scaffolds, although longer reaction times may be necessary for the pyrimidine derivatives.

  • For diversity-oriented synthesis , the Groebke-Blackburn-Bienaymé reaction is an excellent choice for generating libraries of 3-aminoimidazo[1,2-a]pyridines. While applicable to pyrimidines, optimization is likely required to achieve satisfactory yields.

  • For direct access to 2-substituted systems , the Ortoleva-King reaction is a valuable tool for the synthesis of imidazo[1,2-a]pyridines, but it does not appear to be a viable route for the corresponding pyrimidines.

Future research in this area could focus on the development of more potent catalytic systems or novel reaction pathways that can overcome the inherent lower reactivity of 2-aminopyrimidine, thereby enabling more efficient and versatile access to the medicinally important imidazo[1,2-a]pyrimidine scaffold.

References

A Comparative Guide to the DFT Study and Conformational Analysis of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the theoretical density functional theory (DFT) studies and conformational analysis of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate against its experimentally determined structure. It is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties and molecular modeling of imidazo[1,2-a]pyridine derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3]

Introduction to Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of various imidazo[1,2-a]pyridine compounds.[1][2][4] This heterocyclic scaffold is of great interest due to its wide range of biological activities, including potential applications in the development of treatments for cancer and microbial infections.[1][3][5][6] Understanding the structural and electronic properties of this molecule is crucial for designing novel therapeutic agents.

Synthesis and Experimental Characterization

The title compound is typically synthesized via a multi-step reaction.[1][2][4] The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques and single-crystal X-ray diffraction.[1][4][7]

Experimental Protocols

Synthesis of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate:

A common synthetic route involves a three-step reaction.[1][2][4] A solution of ethyl 2-bromo-3-oxopentanoate and a substituted 2-aminopyridine in ethanol is refluxed for several hours.[4] After cooling and concentration, the residue is dissolved and washed to yield the final product.[4]

Spectroscopic and Crystallographic Analysis:

  • FT-IR and NMR Spectroscopy: Used to confirm the functional groups and the overall molecular structure of the synthesized compound.[4]

  • Mass Spectrometry (MS): Employed to determine the molecular weight of the compound.[4]

  • Single Crystal X-ray Diffraction: Provides the precise three-dimensional arrangement of atoms in the crystalline state, serving as a benchmark for computational models.[1][4]

Below is a diagram illustrating the general synthesis workflow.

G Synthesis Workflow cluster_start Starting Materials Ethyl 2-bromo-3-oxopentanoate Ethyl 2-bromo-3-oxopentanoate Reaction Reaction Ethyl 2-bromo-3-oxopentanoate->Reaction 2-aminopyridine derivative 2-aminopyridine derivative 2-aminopyridine derivative->Reaction Purification Purification Reaction->Purification Reflux in EtOH Characterization Characterization Purification->Characterization Washing & Concentration Final Product Final Product Characterization->Final Product Spectroscopy & XRD

Caption: General synthesis workflow for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate.

Computational Analysis: A DFT Approach

Density functional theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, DFT calculations, specifically using the B3LYP method with a 6-311G(2d,p) basis set, have been employed to optimize the molecular structure and predict its properties.[1][4]

Conformational Analysis

Conformational analysis of the title compound revealed the existence of two relatively stable conformers.[1] The DFT-optimized molecular structure was found to be in good agreement with the crystal structure determined by single-crystal X-ray diffraction, validating the accuracy of the computational method.[1][2][4]

Table 1: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) from X-ray Diffraction and DFT Calculations

ParameterX-ray DiffractionDFT (B3LYP/6-311G(2d,p))
Bond Lengths (Å)
N1-C91.385(2)1.378
C8-C91.379(2)1.381
O1-C101.208(2)1.215
Bond Angles (°)
C9-N1-C5108.1(1)108.3
C8-C9-N1110.2(1)110.1
O1-C10-O2123.5(1)123.1

Note: The atom numbering corresponds to the crystallographic data presented in the source literature. Data is illustrative and based on findings from the cited research.[1]

Comparison with Alternative Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core can be substituted at various positions to modulate its physicochemical and biological properties. A comparison with other derivatives provides insights into structure-activity relationships.

Table 2: Comparison of Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives

CompoundKey SubstituentsApplication/FindingReference
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate 2-ethyl, 3-carboxylateImportant synthetic intermediate.[1][2][4][1][2][4]
2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate 3-nitroso, 2-phenyl, 8-carboxylateStudied for its electronic properties and chemical reactivity.[8][8]
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-methyl, 2-carboxylateCrystal structure and intermolecular interactions investigated.[9][10][9][10]
Imidazo[1,2-a]pyrimidine derivatives Schiff base derivativesInvestigated as potential dual inhibitors for blocking SARS-CoV-2 cell entry.[5][5]

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

DFT calculations also provide insights into the chemical reactivity of the molecule through the analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

  • MEP: The MEP map helps to identify the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. For the title compound, negative potential is localized around the nitrogen and oxygen atoms, suggesting these are likely sites for nucleophilic attack.[1]

  • FMO: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical stability of a molecule. A larger HOMO-LUMO gap suggests higher stability.[1]

The logical flow of the computational study is depicted in the following diagram.

G DFT Study Workflow Input Initial Molecular Structure DFT_Calc DFT Calculation (B3LYP/6-311G(2d,p)) Input->DFT_Calc Optimization Geometry Optimization DFT_Calc->Optimization Properties Property Calculation DFT_Calc->Properties Conformational_Analysis Conformational_Analysis Optimization->Conformational_Analysis Comparison Comparison with Experimental Data Optimization->Comparison FMO_Analysis FMO Analysis (HOMO-LUMO) Properties->FMO_Analysis MEP_Analysis MEP Analysis Properties->MEP_Analysis Output Optimized Structure & Properties Conformational_Analysis->Output FMO_Analysis->Output MEP_Analysis->Output Comparison->Output

Caption: Logical workflow of the DFT study on ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate.

Conclusion

The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate provides valuable insights into its structural and electronic properties, which are in strong agreement with experimental data from X-ray crystallography. This computational approach is a reliable tool for predicting the properties of related imidazo[1,2-a]pyridine derivatives, aiding in the rational design of new molecules with desired biological activities. The analysis of MEP and FMO further elucidates the reactivity and stability of the compound, offering crucial information for its application in drug development and organic synthesis.[1][4]

References

Safety Operating Guide

Proper Disposal of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1), a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its hazard profile. While specific toxicity data is limited, related imidazo[1,2-a]pyridine derivatives may cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is provided below.

PPE CategorySpecific Requirement
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)
Body Protection Laboratory coat or chemical-resistant apron
Respiratory Use in a well-ventilated area or with a certified respirator

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.[1]

  • Contain: For solid spills, carefully sweep up the material to avoid dust generation and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations.

Waste Segregation and Collection:

  • Identify: All waste containing this compound must be clearly labeled as hazardous chemical waste.

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include bases, amines, and oxidizing agents.[1]

  • Containerize: Use only approved, closed containers for waste collection.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Disposal Workflow: The following diagram illustrates the logical flow for the proper disposal of this chemical.

Figure 1. Workflow for the disposal of this compound.

Final Disposal: The ultimate disposal of this compound should be handled by a licensed and approved waste disposal plant.[1] Do not release this chemical into the environment.

Regulatory Compliance and Record-Keeping

All researchers and laboratory personnel are responsible for complying with institutional and governmental regulations regarding hazardous waste management. Maintain accurate records of all disposed chemical waste, including quantities and dates of disposal.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.[2]

References

Essential Safety and Operational Guide for Handling Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1). The following procedures are based on safety data for the compound and structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined in the table below.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]Protects against splashes, dust, and vapors that can cause eye irritation.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] This includes a lab coat, and for larger quantities or risk of splashing, chemical-resistant aprons or suits may be necessary.Prevents skin irritation and potential absorption of the chemical.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A respirator is recommended when handling the powder form to avoid inhalation of dust particles.Protects the respiratory system from irritation caused by dust or vapors.[3]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Avoiding Contact: Take measures to avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, vapor, mist, or gas.[2]

  • Hygienic Practices: Wash hands thoroughly after handling.[3] Contaminated work clothes should be laundered separately.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][3] Keep away from incompatible materials such as acids, bases, and strong oxidizing agents.[5]

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled disposal container.[2][3] Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protection: Wear the full recommended PPE during the cleanup process.

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound should be disposed of at an approved waste disposal plant.[3] Do not allow the chemical to enter drains or the environment.[5][6]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (e.g., Chemical Fume Hood) B->C Proceed to Handling D Weigh/Measure Compound Carefully C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste in Labeled Containers F->G H Remove and Properly Store/Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

First-Aid Measures

  • Inhalation: If inhaled, move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical advice if irritation develops.[3]

  • Eye Contact: If the chemical comes in contact with the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][3]

  • Ingestion: If swallowed, wash out the mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

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